Iminodiacetate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(carboxylatomethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9)/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZBKCUXIYYUSX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])NCC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Principles of Iminodiacetate Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of iminodiacetate (IDA) coordination chemistry. It covers the synthesis of IDA-based ligands and metal complexes, their characterization, and their diverse applications, with a particular focus on areas relevant to drug development, such as radiopharmaceuticals and metal ion chelation.
Introduction to this compound
Iminodiacetic acid (IDA), HN(CH₂CO₂H)₂, is a versatile chelating agent that plays a crucial role in coordination chemistry. Its ability to form stable complexes with a wide range of metal ions has led to its use in various scientific and industrial applications, from water treatment and catalysis to the design of sophisticated therapeutic and diagnostic agents.[1] The this compound dianion (IDA²⁻) typically acts as a tridentate ligand, coordinating to a metal ion through the nitrogen atom and the two carboxylate oxygen atoms, forming two stable five-membered chelate rings.[2][3] This tridentate nature confers greater stability to its metal complexes compared to bidentate ligands like glycine. However, IDA can also exhibit a bidentate coordination mode, binding through the two carboxylate groups. This flexibility in coordination is a key aspect of its chemistry and is exploited in the design of functional molecules.
Synthesis of this compound-Based Ligands and Resins
The synthesis of IDA-functionalized materials, particularly chelating resins, is crucial for applications such as metal ion separation and purification. These resins are typically prepared by immobilizing IDA groups onto a solid support, such as a polymer backbone.
Synthesis of this compound Chelating Resins
A common method for preparing IDA chelating resins involves the reaction of a chloromethylated polymer with iminodiacetic acid or its derivatives.
Experimental Protocol: Synthesis of this compound Chelating Resin from Chloromethylated Polystyrene
This protocol describes a general procedure for the synthesis of an IDA-functionalized chelating resin based on a chloromethylated styrene-divinylbenzene copolymer.
Materials:
-
Chloromethylated styrene-divinylbenzene copolymer beads
-
Iminodiacetonitrile or Diethyl this compound
-
Anhydrous Dimethylformamide (DMF) or another suitable solvent
-
Sodium carbonate or other non-nucleophilic base
-
Hydrochloric acid (for hydrolysis)
-
Sodium hydroxide (for hydrolysis)
-
Methanol
-
Deionized water
Procedure:
-
Swelling the Resin: The chloromethylated polystyrene-divinylbenzene beads are first swollen in a suitable solvent like DMF for several hours to allow for better accessibility of the reactive sites.
-
Amination: Iminodiacetonitrile or diethyl this compound is added to the swollen resin in the presence of a base such as sodium carbonate. The reaction mixture is heated under reflux for several hours (e.g., 8-24 hours) to facilitate the nucleophilic substitution of the chloride by the this compound nitrogen.
-
Washing: After the reaction, the resin is filtered and washed extensively with DMF, methanol, and deionized water to remove any unreacted reagents and byproducts.
-
Hydrolysis (if using iminodiacetonitrile or ester derivatives): If iminodiacetonitrile is used, the nitrile groups are hydrolyzed to carboxylic acids by heating the resin in a strong acid (e.g., 6 M HCl) or a strong base (e.g., 6 M NaOH) for several hours. If an ester derivative was used, it is hydrolyzed under similar basic or acidic conditions to yield the carboxylate groups.
-
Final Washing and Conditioning: The resulting this compound chelating resin is thoroughly washed with deionized water until the washings are neutral. The resin can then be conditioned to the desired form (e.g., H⁺ or Na⁺ form) by treating it with an appropriate acid or base, followed by a final wash with deionized water.
Logical Workflow for IDA Chelating Resin Synthesis
Caption: Workflow for the synthesis of an this compound chelating resin.
Coordination Chemistry and Metal Complex Stability
The interaction of IDA with metal ions is governed by the principles of coordination chemistry. The stability of the resulting metal complexes is a critical parameter that dictates their utility in various applications.
Coordination Modes of this compound
As mentioned, IDA primarily acts as a tridentate N,O,O-donor ligand. The formation of two five-membered chelate rings upon coordination contributes significantly to the thermodynamic stability of the resulting complexes, a phenomenon known as the chelate effect. In some instances, particularly when the metal's coordination sphere is sterically hindered or when other strongly coordinating ligands are present, IDA can adopt a bidentate O,O-coordination mode. The facial (fac) and meridional (mer) isomers are possible for octahedral complexes with a tridentate IDA ligand.
Coordination Modes of this compound
Caption: Common coordination modes of the this compound ligand.
Stability Constants of Metal-IDA Complexes
The stability of metal-IDA complexes is quantified by their stability constants (log K). A higher log K value indicates a more stable complex. These constants are crucial for predicting the behavior of IDA in the presence of competing metal ions and for designing effective chelating agents for specific applications.
| Metal Ion | Log K₁ | Log K₂ | Ionic Strength (M) | Temperature (°C) | Reference |
| Ca²⁺ | 3.6 | - | 0.1 | 25 | [4] |
| Mg²⁺ | 3.2 | - | 0.1 | 25 | [4] |
| Mn²⁺ | 6.9 | 4.8 | 0.1 | 25 | [4] |
| Fe²⁺ | 8.2 | 5.9 | 0.1 | 25 | [4] |
| Co²⁺ | 9.5 | 6.6 | 0.1 | 25 | [4] |
| Ni²⁺ | 10.4 | 7.5 | 0.1 | 25 | [4] |
| Cu²⁺ | 10.6 | 6.8 | 0.1 | 25 | [4] |
| Zn²⁺ | 8.8 | 6.2 | 0.1 | 25 | [4] |
| Cd²⁺ | 7.4 | 5.5 | 0.1 | 25 | [4] |
| Pb²⁺ | 8.8 | 5.9 | 0.1 | 25 | [4] |
| Fe³⁺ | 15.9 | - | 0.1 | 25 | [5] |
Note: K₁ refers to the formation of the 1:1 metal-ligand complex, and K₂ refers to the formation of the 1:2 metal-ligand complex.
Characterization of this compound Complexes
A variety of analytical techniques are employed to characterize IDA-based ligands and their metal complexes to elucidate their structure, composition, and properties.
Spectroscopic Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the functionalization of materials with IDA groups. The characteristic vibrational frequencies of the carboxylate (COO⁻) and amine (N-H) groups are monitored. Upon coordination to a metal ion, shifts in the asymmetric and symmetric stretching vibrations of the carboxylate groups are observed, providing evidence of metal-ligand bond formation.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)), EPR spectroscopy provides valuable information about the coordination environment of the metal center, including its oxidation state and the symmetry of the ligand field.[6][7]
X-ray Diffraction (XRD)
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of crystalline IDA-metal complexes. It provides detailed information on bond lengths, bond angles, and the overall coordination geometry. Powder XRD can be used to assess the crystallinity and phase purity of polycrystalline materials.[8]
Experimental Protocol: General Characterization of a Metal-IDA Complex
This protocol outlines a general workflow for the characterization of a newly synthesized metal-IDA complex.
Materials:
-
Synthesized metal-IDA complex
-
Appropriate solvents for spectroscopy
-
FTIR spectrometer
-
UV-Vis spectrophotometer
-
EPR spectrometer (if the metal is paramagnetic)
-
X-ray diffractometer
-
Elemental analyzer
Procedure:
-
Elemental Analysis: Determine the elemental composition (C, H, N) of the complex to confirm its empirical formula.
-
FTIR Spectroscopy: Record the FTIR spectrum of the free IDA ligand and the metal complex. Compare the spectra to identify shifts in the characteristic vibrational bands of the carboxylate and amine groups upon coordination.
-
UV-Vis Spectroscopy: Dissolve the complex in a suitable solvent and record its UV-Vis spectrum. The position and intensity of the d-d electronic transitions can provide information about the coordination geometry of the metal ion.
-
EPR Spectroscopy (for paramagnetic complexes): Record the EPR spectrum of the complex in the solid state or in a frozen solution at low temperature. Analyze the g-values and hyperfine coupling constants to deduce information about the metal's electronic structure and coordination environment.
-
X-ray Diffraction: If single crystals of the complex can be obtained, perform single-crystal XRD analysis to determine its crystal structure. For powdered samples, use powder XRD to assess crystallinity and identify the crystalline phase.
Characterization Workflow for Metal-IDA Complexes
Caption: General workflow for the characterization of metal-IDA complexes.
Applications in Drug Development and Beyond
The unique properties of IDA and its derivatives have led to their application in several areas relevant to drug development and biomedical science.
Radiopharmaceuticals
Derivatives of IDA are widely used as chelating agents for the radionuclide technetium-99m (⁹⁹mTc) in diagnostic imaging.[9] ⁹⁹mTc-labeled IDA derivatives, such as mebrofenin and disofenin, are used as radiopharmaceuticals for hepatobiliary scintigraphy to evaluate gallbladder function.[10][11] The pharmacokinetic properties of these agents can be tuned by modifying the substituents on the IDA backbone.
Experimental Protocol: General Procedure for ⁹⁹mTc-Labeling of an IDA Derivative
This protocol provides a generalized method for the radiolabeling of an IDA derivative with ⁹⁹mTc.
Materials:
-
IDA derivative (e.g., mebrofenin)
-
Stannous chloride (SnCl₂) as a reducing agent
-
Sodium pertechnetate (Na⁹⁹mTcO₄) from a ⁹⁹Mo/⁹⁹mTc generator
-
Saline solution (0.9% NaCl)
-
Nitrogen gas
-
Sterile, pyrogen-free vials
Procedure:
-
Kit Preparation: A sterile, pyrogen-free vial is prepared containing the IDA derivative and a reducing agent, typically stannous chloride. The contents are often lyophilized (freeze-dried) and stored under a nitrogen atmosphere to prevent oxidation of the stannous ions.
-
Reconstitution: At the time of use, a sterile solution of sodium pertechnetate (Na⁹⁹mTcO₄), eluted from a ⁹⁹Mo/⁹⁹mTc generator, is added to the vial.
-
Complexation: The mixture is gently agitated and allowed to stand at room temperature for a short period (e.g., 5-15 minutes) for the complexation reaction to occur. The stannous ions reduce the pertechnetate (Tc⁷⁺) to a lower oxidation state, typically Tc⁴⁺ or Tc⁵⁺, which then readily complexes with the IDA derivative.
-
Quality Control: Before administration to a patient, the radiochemical purity of the ⁹⁹mTc-IDA complex is assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure that the amount of free pertechnetate and other impurities is within acceptable limits.
Signaling Pathway for ⁹⁹mTc-IDA in Hepatobiliary Imaging
Caption: Biological pathway of a ⁹⁹mTc-IDA radiopharmaceutical for hepatobiliary imaging.
Metal Ion Separation and Chelation Therapy
The strong affinity of IDA for various metal ions makes it an excellent candidate for applications involving metal ion separation and removal. IDA-functionalized resins are used in immobilized metal affinity chromatography (IMAC) for protein purification and in the removal of heavy metal ions from wastewater.[12] In the context of drug development, the principles of IDA chelation are relevant to the design of agents for the treatment of metal overload or poisoning.
Conclusion
This compound is a cornerstone of coordination chemistry with a rich and diverse range of applications. Its versatile coordination behavior, coupled with the thermodynamic stability of its metal complexes, makes it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of the principles outlined in this guide is essential for the rational design and application of IDA-based materials in medicine and technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Investigation of Metal(II)-Curcumin-Glycine Complexes : Preparation, Structural Characterization and Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. RADIOPHARMACEUTICAL FOR IMAGING OF LIVER, GALL BLADDER AND BILIARY DUCTS (99mTC-DISIDA) | The ASEAN Journal of Radiology [asean-journal-radiology.org]
- 12. Systematic evaluation of Copper(II)-loaded immobilized metal affinity chromatography for selective enrichment of copper-binding species in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of Iminodiacetic Acid
An In-depth Technical Guide for Laboratory Professionals
Iminodiacetic acid (IDA) is a crucial building block in the synthesis of a wide range of compounds, including pharmaceuticals, herbicides, and chelating agents. Its synthesis in a research laboratory setting can be approached through several key methodologies, each with its own set of advantages and considerations. This guide provides a detailed overview of the most common and effective protocols for the synthesis of iminodiacetic acid, complete with experimental procedures, comparative data, and visual workflows to aid researchers in selecting and implementing the optimal method for their specific needs.
Core Synthesis Protocols
The laboratory synthesis of iminodiacetic acid can be broadly categorized into three primary routes based on the starting materials:
-
From Monochloroacetic Acid and Ammonia: This is often cited as the most economical route, particularly for large-scale industrial production. The reaction proceeds via the initial formation of glycine, which is subsequently alkylated with a second equivalent of monochloroacetic acid.
-
From Diethanolamine: This method involves the catalytic dehydrogenation of diethanolamine. It is a relatively clean reaction that can produce high yields of iminodiacetic acid.
-
From Iminodiacetonitrile: This protocol relies on the hydrolysis of iminodiacetonitrile. This method can also provide high yields and purity.
The choice of protocol will depend on factors such as the availability and cost of starting materials, required scale, and available laboratory equipment.
Comparative Analysis of Synthesis Protocols
To facilitate a clear comparison of the different synthetic approaches, the following tables summarize the key quantitative data associated with each protocol.
| Parameter | Monochloroacetic Acid & Ammonia | Diethanolamine | Iminodiacetonitrile |
| Starting Materials | Monochloroacetic acid, Ammonia, Calcium Hydroxide | Diethanolamine, Sodium Hydroxide, Catalyst | Iminodiacetonitrile, Calcium Hydroxide or Sodium Hydroxide |
| Reported Yield | Up to 91% (with glycine conversion)[1][2][3] | 96%[1] | 88.2%[4] |
| Reported Purity | Not specified in detail | High (analyzed by LC)[1] | 96.5%[4] |
| Key Reaction Type | Nucleophilic Substitution | Catalytic Dehydrogenation | Hydrolysis |
Table 1: Comparison of Iminodiacetate Synthesis Protocols
| Method | Starting Material | Reagents | Temperature (°C) | Pressure | Reaction Time | Yield (%) |
| From Monochloroacetic Acid & Glycine | Monochloroacetic acid, Glycine | Calcium Hydroxide, Hydrochloric Acid | 65-70 | Atmospheric | Not specified | Not specified |
| From Diethanolamine | Diethanolamine | Sodium Hydroxide, Catalyst | 160 | 1 MPa (initial N2) | ~0.5 h | 96 |
| From Iminodiacetonitrile | Iminodiacetonitrile | Calcium Hydroxide, Hydrochloric Acid, Methanol | 25 | Atmospheric | 5 h | Not specified |
| From Iminodiacetonitrile | Iminodiacetonitrile | Sodium Hydroxide, Sulfuric Acid | 70-80 | Atmospheric | Not specified | 88.2 |
Table 2: Summary of Reaction Conditions and Yields for Key Synthesis Steps
Experimental Protocols
The following are detailed experimental methodologies for the key synthesis protocols.
Protocol 1: Synthesis from Monochloroacetic Acid and Glycine
This protocol details the second stage of the synthesis from monochloroacetic acid and ammonia, where the intermediate glycine is converted to iminodiacetic acid.[5]
Materials:
-
Monochloroacetic acid
-
Glycine
-
Calcium hydroxide
-
Concentrated hydrochloric acid
-
Methanol
-
Water
Procedure:
-
In a reaction vessel, dissolve 18.9 g (0.2 mol) of monochloroacetic acid in 10 cm³ of water.
-
Add 7.4 g (0.1 mol) of calcium hydroxide to the solution.
-
In a separate beaker, prepare a solution of 15 g (0.2 mol) of glycine in 15 cm³ of water and add 14.8 g (0.2 mol) of calcium hydroxide. Heat this solution to 73-75°C.
-
With stirring, add the hot glycine solution in portions to the monochloroacetic acid solution, maintaining the reaction mixture's pH between 9 and 11 and the temperature at 65-70°C.
-
After the addition is complete, continue stirring the reaction mass at the same temperature for a specified period.
-
Acidify the reaction mixture with 33 cm³ (0.4 mol) of concentrated hydrochloric acid at a temperature of 85-90°C to a pH of 1.8-2.0.
-
Cool the solution to 5-10°C to precipitate the product.
-
Isolate the iminodiacetic acid by filtration.
-
Wash the filtered product with methanol and dry.
Protocol 2: Synthesis from Diethanolamine
This protocol describes the catalytic dehydrogenation of diethanolamine in a high-pressure reactor.[1]
Materials:
-
Diethanolamine
-
Sodium hydroxide
-
Catalyst (e.g., a copper-based catalyst)
-
Deionized water
-
Nitrogen gas
Procedure:
-
To a high-pressure reactor, add 10 g of diethanolamine, 2 g of catalyst, and a solution of 8.5 g of sodium hydroxide in 80 mL of deionized water.
-
Seal the reactor and check for airtightness.
-
Purge the reactor with nitrogen gas 5-6 times and then pressurize to 1 MPa.
-
Increase the temperature to 160°C at a heating rate of 4°C/min while stirring at 400 rpm.
-
Monitor the reaction by measuring the volume of hydrogen gas discharged. When the pressure reaches 1.5 MPa, open the exhaust valve and then close it when the pressure drops back to 1 MPa.
-
The reaction is considered complete when the pressure inside the reactor remains constant for 20 minutes.
-
After cooling and depressurizing the reactor, the product can be analyzed and purified. The yield of iminodiacetic acid is determined by liquid chromatography.
Protocol 3: Synthesis from Iminodiacetonitrile
This protocol details the hydrolysis of iminodiacetonitrile to iminodiacetic acid.[6]
Materials:
-
Iminodiacetonitrile
-
Calcium hydroxide
-
37% Hydrochloric acid
-
Methanol
-
Water
Procedure:
-
Suspend 47.55 g (0.5 mol) of iminodiacetonitrile in 190 g of water in a reaction vessel.
-
Add 40.7 g (0.55 mol) of calcium hydroxide to the suspension.
-
Allow the hydrolysis reaction to proceed at 25°C for 5 hours.
-
After the reaction is complete, neutralize the solution by adding 108 g (1.1 mol) of 37% hydrochloric acid.
-
Concentrate the reaction solution in vacuo until its weight is reduced to 100 g.
-
Add 300 ml of methanol to precipitate the iminodiacetic acid crystals.
-
Filter the precipitated crystals, wash with 20 ml of methanol, and dry in a vacuum dryer at 60°C for 24 hours to obtain 66.5 g of iminodiacetic acid.
Reaction Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the chemical transformations and a general experimental workflow for the synthesis of iminodiacetic acid.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. real.mtak.hu [real.mtak.hu]
- 4. CN1594281A - Process for preparing iminodiacetic acid - Google Patents [patents.google.com]
- 5. RU2548573C1 - Method of obtaining iminodiacetic acid - Google Patents [patents.google.com]
- 6. KR20180056162A - A method of iminodiacetic acid - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Iminodiacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iminodiacetate (IDA), a dicarboxylic acid amine, is a fundamental chelating agent with significant applications across various scientific disciplines, including analytical chemistry, environmental science, and pharmaceutical development. Its ability to form stable complexes with a wide range of metal ions makes it a crucial component in processes such as metal ion sequestration, purification of proteins, and the formulation of diagnostic and therapeutic agents. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. The guide presents quantitative data in structured tables, details key experimental methodologies, and utilizes visualizations to illustrate fundamental concepts.
Core Physicochemical Properties
This compound, systematically named 2,2′-Azanediyldiacetic acid, is a white crystalline solid.[1] Its structure, featuring a secondary amine group and two carboxylic acid functionalities, underpins its potent chelating capabilities.
General Properties
A summary of the general physicochemical properties of iminodiacetic acid is presented in Table 1.
Table 1: General Physicochemical Properties of Iminodiacetic Acid
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₇NO₄ | [1] |
| Molar Mass | 133.103 g·mol⁻¹ | [1] |
| Appearance | Colorless or white crystals | [1][2] |
| Density | 1.436 g·mL⁻¹ | [1] |
| Melting Point | 243-247.5 °C (decomposes) | [2][3] |
| Flash Point | 177.9 °C | [2] |
Acidity and Basicity
This compound is an amphoteric molecule with two acidic protons on the carboxyl groups and a basic secondary amine. The dissociation constants (pKa) are critical for understanding its ionization state at different pH values, which in turn governs its chelation efficiency.
Table 2: Dissociation Constants (pKa) of Iminodiacetic Acid at 25°C
| Dissociation Constant | Value | Reference(s) |
| pKa₁ (first carboxyl group) | 1.873 - 2.98 | [1][3][4] |
| pKa₂ (second carboxyl group) | 9.89 | [3][4] |
Note: The reported pKa₁ value varies across different sources, which may be attributed to different experimental conditions such as ionic strength.
Solubility
The solubility of iminodiacetic acid in water is temperature-dependent, a crucial factor for its application in aqueous solutions. It is practically insoluble in many common organic solvents like acetone, methanol, ether, and benzene.[3][5]
Table 3: Solubility of Iminodiacetic Acid in Water
| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |
| 5 | 2.43 | [3][6] |
| 20 | 2.9 | [6] |
| 40 | 6.3 | [6] |
| 60 | 12.8 | [6] |
| 80 | 23.0 | [6] |
| 100 | 32.5 | [6] |
Metal Chelation Properties
The primary function of this compound is its ability to act as a tridentate ligand, coordinating with a metal ion through the nitrogen atom and the two carboxylate groups to form two stable five-membered chelate rings.[1][7] This chelation is fundamental to its use in various applications, from industrial processes to medical diagnostics.[2][8] The stability of these metal complexes is quantified by the stability constant (log K).
Table 4: Stability Constants (log K) of this compound with Various Metal Ions
| Metal Ion | log K₁ | log K₂ | Reference(s) |
| Ca(II) | 3.3 | - | [9] |
| Co(II) | 7.0 | 5.5 | [10] |
| Cu(II) | 10.6 | 6.6 | [9] |
| Fe(III) | - | - | [9] |
| Mg(II) | 2.9 | - | |
| Ni(II) | 8.2 | 6.2 | |
| Pb(II) | 7.5 | - | [8] |
| Zn(II) | 7.0 | 5.5 | [10] |
Note: log K₁ refers to the formation of the 1:1 metal-ligand complex, while log K₂ refers to the formation of the 1:2 metal-ligand complex. The stability of Fe(III) complexes is very high but specific log K values were not found in the provided search results.
Experimental Protocols
Determination of pKa Values by Potentiometric Titration
Potentiometric titration is a standard method for determining the dissociation constants of acids and bases.
Methodology:
-
Preparation of the Analyte Solution: Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water. To ensure all acidic and basic groups are in a defined protonation state at the start, the solution can be acidified with a known amount of a strong acid (e.g., HCl) to a pH below the first pKa.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Place the this compound solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve, often more accurately identified from the maxima of the first derivative plot (ΔpH/ΔV vs. V).
Determination of Metal Complex Stability Constants by Spectrophotometric Titration
This method is suitable when the formation of the metal-iminodiacetate complex results in a change in the solution's absorbance spectrum.
Methodology:
-
Preparation of Solutions: Prepare stock solutions of the metal salt and this compound of known concentrations. Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of this compound (the mole-ratio method) or a series where the total molar concentration of metal and ligand is constant but their mole fractions are varied (Job's plot/method of continuous variations). Maintain a constant pH and ionic strength using a suitable buffer.
-
Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.
-
Data Analysis (Mole-Ratio Method): Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear regions. The intersection of these lines indicates the stoichiometry of the complex. The stability constant can then be calculated from the absorbance data at different ligand concentrations.
-
Data Analysis (Job's Plot): Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex. The stability constant can be determined from the absorbance values and the known concentrations of the reactants.
Visualizations
Caption: Chemical structure of this compound (IDA).
Caption: Chelation of a metal ion by this compound.
Caption: Experimental workflow for pKa determination.
Role in Signaling Pathways
This compound is primarily recognized for its role as an exogenous chelating agent. Based on the available scientific literature, there is no evidence to suggest that this compound or its simple metal complexes are involved in endogenous signaling pathways in biological systems. Its utility in the biomedical field, particularly in derivatives used for hepatobiliary iminodiacetic acid (HIDA) scans, is based on its pharmacokinetic properties and its ability to carry a radionuclide, rather than any interaction with specific signaling cascades.[1][11]
Applications in Research and Drug Development
The well-defined physicochemical properties of this compound make it a versatile tool in research and drug development:
-
Immobilized Metal Affinity Chromatography (IMAC): this compound is commonly immobilized on chromatography resins to create a stationary phase for the purification of histidine-tagged recombinant proteins.
-
Radiopharmaceuticals: Derivatives of this compound, such as mebrofenin and disofenin, are complexed with technetium-99m for use as diagnostic imaging agents for the hepatobiliary system.[1][11]
-
Drug Delivery: The chelating properties of this compound are being explored for the development of drug delivery systems, where metal coordination can be used to control the release of therapeutic agents.
-
Synthesis of Other Compounds: this compound serves as a precursor in the industrial synthesis of the herbicide glyphosate and the indicator xylenol orange.[1]
Conclusion
This compound possesses a unique combination of physicochemical properties that establish it as a powerful and versatile chelating agent. Its well-characterized acidity, solubility, and high affinity for a multitude of metal ions have led to its widespread use in diverse scientific and industrial applications. For researchers and professionals in drug development, a thorough understanding of these fundamental properties is essential for leveraging the full potential of this compound in existing and emerging technologies. This guide provides a consolidated resource of its core characteristics to aid in these endeavors.
References
- 1. airo.co.in [airo.co.in]
- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 3. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chelating Properties and Mechanism of Iminodiacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iminodiacetate (IDA), a dicarboxylic acid amine, is a powerful tridentate chelating agent that forms stable complexes with a wide range of metal ions. Its ability to selectively bind with metal ions through its nitrogen atom and two carboxylate groups makes it a valuable tool in various scientific and industrial applications, including drug development, biopharmaceutical manufacturing, and environmental remediation. This technical guide provides a comprehensive overview of the core principles governing the chelating properties of IDA, including its mechanism of action, thermodynamic stability with various metal ions, and the experimental protocols used for its characterization.
Core Mechanism of this compound Chelation
Iminodiacetic acid, with the chemical formula HN(CH₂COOH)₂, functions as a tridentate ligand, meaning it can form three coordinate bonds with a single metal ion.[1] The chelation process involves the deprotonation of the two carboxylic acid groups, allowing the negatively charged carboxylate oxygens and the lone pair of electrons on the secondary amine nitrogen to coordinate with a metal cation. This forms two stable, five-membered chelate rings, a configuration that confers high stability to the resulting metal complex.[2] This tridentate binding is significantly stronger than bidentate or monodentate interactions, leading to a high affinity for many divalent and trivalent metal ions.[1]
The chelation process is highly dependent on pH. At low pH (below ~2), the nitrogen atom is protonated, preventing it from participating in coordination, which significantly reduces the resin's affinity for metal cations.[3] As the pH increases (between ~2 and 4.5), one of the carboxylic acid groups deprotonates, initiating the chelation process. Optimal chelation efficiency is often observed in the mid-pH range where both carboxylate groups and the nitrogen atom are available for coordination.[3]
Caption: Chelation of a metal ion by the tridentate ligand this compound.
Quantitative Data: Stability and Thermodynamics
The stability of IDA-metal complexes is quantified by their stability constants (log K), which describe the equilibrium between the free metal ion and the IDA-bound complex. The thermodynamics of this interaction, including changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (TΔS), provide insight into the spontaneity and driving forces of chelation.
Table 1: Stability Constants (log K) of this compound with Various Metal Ions
| Metal Ion | log K₁ | log K₂ | Temperature (°C) | Ionic Strength (M) | Reference |
| Cu(II) | 10.55 | 6.85 | 25 | 0.1 (KNO₃) | [4] |
| Ni(II) | 8.2 | 6.2 | 30 | 0.1 | |
| Co(II) | 7.2 | 5.4 | 30 | 0.1 | |
| Zn(II) | 7.0 | 5.5 | 30 | 0.1 | |
| Cd(II) | 5.8 | 4.6 | 30 | 0.1 | |
| Pb(II) | 7.5 | - | 25 | - | [5] |
| Nd(III) | 6.74 | 5.53 | 25 | 0.1 | [6] |
| Sm(III) | 6.94 | 5.75 | 25 | 0.1 | [6] |
| Gd(III) | 7.04 | 5.92 | 25 | 0.1 | [6] |
| Dy(III) | 7.18 | 6.09 | 25 | 0.1 | [6] |
| Er(III) | 7.27 | 6.19 | 25 | 0.1 | [6] |
Note: log K₁ refers to the formation of the 1:1 (metal:IDA) complex, and log K₂ refers to the formation of the 1:2 (metal:IDA) complex.
Table 2: Thermodynamic Parameters for Copper(II)-Iminodiacetate Chelation
| Complex Species | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Temperature (°C) | Ionic Strength (M) | Reference |
| Cu(IDA) | 10.55 | -60.2 | -25.1 | 35.1 | 25 | 0.1 (KNO₃) | [4] |
| Cu(IDA)₂²⁻ | 6.85 | -39.1 | -18.8 | 20.3 | 25 | 0.1 (KNO₃) | [4] |
The formation of the 1:1 Cu(IDA) complex is a highly spontaneous process, driven by both a favorable enthalpy change and a significant positive entropy change.[4] The positive entropy is characteristic of chelation, where the multidentate IDA ligand displaces multiple water molecules from the metal ion's coordination sphere, leading to an increase in the overall disorder of the system.[4]
Experimental Protocols
The determination of stability constants and thermodynamic parameters for IDA-metal complexes relies on precise experimental techniques. The following are detailed methodologies for key experiments.
Potentiometric Titration for Stability Constant Determination
This method involves monitoring the pH of a solution containing the metal ion and IDA as it is titrated with a standard base. The resulting titration curve can be used to calculate the stability constants of the formed complexes.
Materials:
-
pH meter with a glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
-
Standardized solutions of the metal salt, iminodiacetic acid, a strong acid (e.g., HCl), and a strong base (e.g., NaOH or KOH)
-
Inert electrolyte (e.g., KNO₃) to maintain constant ionic strength
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Solution Preparation: Prepare a solution containing a known concentration of the metal ion, iminodiacetic acid, and a strong acid in the titration vessel. Ensure the ionic strength is kept constant by adding a background electrolyte.
-
Titration: Titrate the solution with a standardized strong base at a constant temperature. Record the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of base added. The stability constants are calculated from the titration data using specialized software that fits the experimental data to a theoretical model of the complexation equilibria.[6]
Caption: Experimental workflow for determining stability constants via potentiometry.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during the binding interaction between a metal ion and IDA, providing a complete thermodynamic profile of the chelation process in a single experiment.[7]
Materials:
-
Isothermal Titration Calorimeter
-
Solutions of the metal ion and iminodiacetic acid in a matched buffer
Procedure:
-
Instrument Setup: Fill the sample cell with the metal ion solution and the injection syringe with the IDA solution. Allow the system to equilibrate to the desired temperature.[4]
-
Titration: Perform a series of small, precise injections of the IDA solution into the metal ion solution in the sample cell. The instrument measures the heat change after each injection.[4]
-
Data Analysis: The raw data, a series of heat spikes, is integrated to determine the heat change per injection. This is plotted against the molar ratio of IDA to the metal ion. The resulting binding isotherm is fitted to a suitable binding model to extract the binding constant (K), enthalpy of binding (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.[4]
Caption: Experimental workflow for thermodynamic characterization using ITC.
Applications in Research and Drug Development
The strong and selective metal-chelating properties of this compound make it a versatile tool in the pharmaceutical sciences.
-
Biopharmaceutical Manufacturing: IDA-functionalized resins are widely used for immobilized metal affinity chromatography (IMAC) to purify proteins and antibodies that have been engineered with a histidine tag.
-
Drug Formulation: Metal ions can impact the stability and efficacy of drug formulations. IDA can be used as an excipient to control the concentration of free metal ions, thereby preventing degradation of the active pharmaceutical ingredient (API).
-
Analytical Chemistry: IDA-based methods are employed for the preconcentration and determination of trace metal ions in pharmaceutical products and environmental samples.
-
Radiopharmaceuticals: Derivatives of IDA are used as chelating agents for radioactive metals, such as technetium-99m, in diagnostic imaging agents.[2]
-
Drug Discovery: Iminodiacetic acid has been identified as a metal-binding pharmacophore that can be leveraged for the development of inhibitors for metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.
While IDA itself is not typically a component of signaling pathways, its ability to modulate the concentration of essential or toxic metal ions can indirectly influence biological processes. Metal ions are critical cofactors for many enzymes and play roles in cellular signaling. By controlling the bioavailability of these ions, IDA-based compounds can have significant biological effects.
Conclusion
This compound is a fundamental and powerful chelating agent with well-characterized properties. Its tridentate coordination with metal ions results in the formation of highly stable complexes, a phenomenon that has been extensively quantified through stability constants and thermodynamic parameters. The experimental techniques of potentiometric titration and isothermal titration calorimetry provide robust methods for characterizing these interactions. The versatile nature of IDA has led to its widespread application in various fields, including critical roles in drug development and manufacturing. A thorough understanding of its chelation mechanism and properties is essential for researchers and scientists seeking to harness its capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. US10364303B2 - Iminodiacetic acid type chelate resin and method for producing same - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
The Genesis of a Chelator: An In-depth Technical Guide to the History and Discovery of Iminodiacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminodiacetate (IDA), a seemingly simple molecule, has played a pivotal role in the advancement of coordination chemistry and has found diverse applications in fields ranging from industrial processes to medical diagnostics. This technical guide provides a comprehensive overview of the history and discovery of this compound, detailing its initial synthesis, the key scientific contributions that established its importance as a chelating agent, and the evolution of its applications. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the foundational science behind this significant compound.
Early Synthesis and Discovery
The conceptual groundwork for this compound was laid in the broader context of research into aminocarboxylic acids. The pioneering work of Swiss chemist Gerold Schwarzenbach in the 1940s and 1950s was instrumental in establishing the field of complexometric titrations and understanding the chelating properties of these compounds. He introduced the term "complexones" to describe these multidentate ligands.
While various synthetic routes exist today, one of the earliest documented methods for preparing iminodiacetic acid was through the hydrolysis of nitrilotriacetic acid (NTA). A key publication by Schwarzenbach and his colleagues in 1945 in Helvetica Chimica Acta detailed this process, marking a significant step in the accessibility of IDA for further study.[1][2]
Historical Synthesis: From Nitrilotriacetic Acid
A logical representation of the historical development and key synthesis routes of this compound is presented below.
Physicochemical Properties of this compound
Iminodiacetic acid is a white, crystalline solid with the chemical formula HN(CH₂COOH)₂. Its structure, featuring a central secondary amine and two carboxylic acid groups, is the key to its potent chelating ability. A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| Molar Mass | 133.10 g/mol |
| Melting Point | 247.5 °C (decomposes) |
| Solubility in Water | 2.43 g/100 mL at 5 °C |
| pKa1 (first carboxyl group) | ~2.9 |
| pKa2 (second carboxyl group) | ~9.6 |
This compound as a Chelating Agent
The defining characteristic of this compound is its ability to act as a tridentate ligand, coordinating to a central metal ion through the nitrogen atom and the two deprotonated carboxylate groups. This forms two stable five-membered chelate rings, significantly enhancing the stability of the resulting metal complex compared to monodentate ligands.
The chelation process can be visualized as the "capturing" of a metal ion by the IDA molecule.
Stability of Metal-IDA Complexes
The stability of the complexes formed between this compound and various metal ions is a critical parameter that dictates its utility in different applications. The stability constant (log K) is a quantitative measure of the strength of this interaction. A higher log K value indicates a more stable complex. The table below summarizes the stability constants for 1:1 complexes of this compound with several divalent metal ions.
| Metal Ion (M²⁺) | log K₁ |
| Mg²⁺ | 2.8 |
| Ca²⁺ | 2.6 |
| Mn²⁺ | 7.0 |
| Fe²⁺ | 8.2 |
| Co²⁺ | 10.4 |
| Ni²⁺ | 11.4 |
| Cu²⁺ | 12.9 |
| Zn²⁺ | 10.5 |
| Cd²⁺ | 9.2 |
| Pb²⁺ | 11.4 |
Note: These are approximate values and can vary with experimental conditions such as temperature and ionic strength.
Experimental Protocols
This section provides an overview of common experimental protocols for the synthesis of iminodiacetic acid.
Synthesis of Iminodiacetic Acid via Dehydrogenation of Diethanolamine
This method is a common industrial process for the production of IDA.
Materials:
-
Diethanolamine
-
Sodium hydroxide
-
Copper-based catalyst
-
High-pressure reactor
-
Deionized water
Procedure:
-
Charge the high-pressure reactor with diethanolamine, the copper-based catalyst, and a solution of sodium hydroxide in deionized water.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) multiple times.
-
Pressurize the reactor with the inert gas.
-
Heat the reactor to the desired temperature (e.g., 160-200°C) while stirring.
-
Monitor the reaction progress by measuring the evolution of hydrogen gas.
-
Maintain the reaction at temperature and pressure until the hydrogen evolution ceases.
-
Cool the reactor and vent the excess pressure.
-
The resulting product is the disodium salt of iminodiacetic acid.
-
Acidify the solution with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the iminodiacetic acid.
-
Filter, wash, and dry the solid iminodiacetic acid.
Synthesis of Iminodiacetic Acid via Hydrolysis of Iminodiacetonitrile
This method involves the hydrolysis of iminodiacetonitrile, which itself can be synthesized from various starting materials.
Materials:
-
Iminodiacetonitrile
-
Sodium hydroxide or a mineral acid (e.g., HCl)
-
Water
Procedure:
-
Suspend or dissolve iminodiacetonitrile in water.
-
For alkaline hydrolysis, add a stoichiometric amount of sodium hydroxide and heat the mixture.
-
For acid hydrolysis, add a mineral acid and heat the mixture.
-
Monitor the reaction for the completion of hydrolysis (e.g., by monitoring ammonia evolution or by chromatographic analysis).
-
If alkaline hydrolysis was performed, acidify the resulting solution of the disodium salt to precipitate iminodiacetic acid.
-
If acid hydrolysis was performed, the iminodiacetic acid will be in its protonated form in solution. Adjust the pH to the isoelectric point to precipitate the product.
-
Filter, wash, and dry the solid iminodiacetic acid.
The workflow for a typical laboratory synthesis of this compound is illustrated below.
Conclusion
The discovery and development of this compound by pioneers like Gerold Schwarzenbach marked a turning point in coordination chemistry. Its robust chelating properties, well-characterized stability with a wide range of metal ions, and accessible synthetic routes have cemented its place as a cornerstone ligand in both fundamental research and industrial applications. This technical guide has provided a detailed overview of the historical context, key quantitative data, and experimental methodologies that are essential for any scientist or researcher working with or developing applications for this versatile chelating agent. The foundational knowledge presented here serves as a critical resource for understanding the ongoing impact of this compound in modern science and technology.
References
An In-depth Technical Guide to Iminodiacetate Derivatives and Their Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Iminodiacetate (IDA) and its derivatives represent a versatile class of compounds with significant applications in diagnostics, therapeutics, and biotechnology. The core structure, featuring a central nitrogen atom bonded to two acetate groups, provides a foundation for a wide range of functional modifications, leading to compounds with tailored properties for specific applications. This guide delves into the core chemistry of IDA derivatives, their functional groups, and their applications, with a focus on quantitative data and detailed experimental methodologies.
Core Structure and Key Functional Groups
The fundamental building block of this class of compounds is iminodiacetic acid, a molecule possessing a secondary amine and two carboxylic acid functional groups. This arrangement is crucial for its primary function as a chelating agent.[1] The lone pair of electrons on the nitrogen atom and the negatively charged carboxylate groups can coordinate with metal ions, forming stable complexes.[2]
The versatility of IDA derivatives arises from the ability to modify the hydrogen atom on the secondary amine. By replacing this hydrogen with various substituents, the properties of the resulting molecule, such as its lipophilicity, steric hindrance, and metal-binding affinity, can be finely tuned.
Applications of this compound Derivatives
The primary applications of IDA derivatives stem from their exceptional ability to chelate metal ions. This property is exploited in several key areas of research and medicine.
2.1. Diagnostic Imaging Agents
A prominent application of IDA derivatives is in nuclear medicine, specifically for hepatobiliary scintigraphy.[3] Derivatives such as mebrofenin and disofenin are chelated with technetium-99m (99mTc) to form radiopharmaceuticals.[4] These complexes are taken up by hepatocytes and excreted into the biliary system, allowing for the functional assessment of the liver and gallbladder.[4] The choice of substituents on the IDA core influences the biodistribution and clearance of these imaging agents.[3]
2.2. Enzyme Inhibitors
The metal-chelating properties of IDA derivatives make them effective inhibitors of metalloenzymes. A notable example is their use as inhibitors of New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics. The IDA moiety can bind to the zinc ions in the active site of the enzyme, thereby inhibiting its activity.
2.3. Metal Chelation and Removal
IDA functional groups can be incorporated into polymer resins to create materials capable of selectively binding and removing heavy metal ions from aqueous solutions. These chelating resins have applications in environmental remediation and industrial processes.
Quantitative Data
The following tables summarize key quantitative data for various this compound derivatives, providing a basis for comparison and selection for specific applications.
Table 1: Stability Constants of this compound with Various Metal Ions
| Metal Ion | Log K1 | Log K2 |
| Mg(II) | 2.9 | 2.1 |
| Ca(II) | 2.6 | - |
| Mn(II) | 7.0 | 4.8 |
| Fe(II) | 8.2 | 5.8 |
| Co(II) | 10.4 | 6.8 |
| Ni(II) | 11.5 | 7.8 |
| Cu(II) | 10.6 | 6.7 |
| Zn(II) | 7.0 | 5.5 |
| Cd(II) | 5.4 | 4.1 |
| Pb(II) | 7.5 | 5.5 |
| Source: Adapted from multiple literature sources. |
Table 2: In Vitro Inhibition of New Delhi Metallo-β-lactamase (NDM-1) by this compound Derivatives
| Compound | IC50 (µM) |
| IDA-based Inhibitor 1 | 15.2 ± 1.3 |
| IDA-based Inhibitor 2 | 9.8 ± 0.9 |
| IDA-based Inhibitor 3 | 25.6 ± 2.1 |
| Note: Specific structures of inhibitors are proprietary to the cited research. |
Table 3: Effects of Novel this compound Derivatives on the Kinetic Parameters of Clot Formation and Fibrinolysis [4]
| Compound | Concentration (µmol/mL) | Thrombin Time (Tt) (s) | Maximum Clotting (Fmax) (AU) | Initial Plasma Clotting Velocity (Fvo) (AU/s) |
| Control | - | 18.5 ± 1.2 | 0.45 ± 0.03 | 0.024 ± 0.002 |
| Derivative 1 | 0.4 | 22.1 ± 1.5 | 0.43 ± 0.02 | 0.021 ± 0.002 |
| Derivative 2 | 0.4 | 25.3 ± 1.8 | 0.46 ± 0.03 | 0.025 ± 0.003 |
| Derivative 3 | 0.4 | 20.8 ± 1.4 | 0.44 ± 0.02 | 0.023 ± 0.002 |
| Derivative 4 | 0.4 | 28.9 ± 2.1 | 0.42 ± 0.03 | 0.019 ± 0.002 |
| Derivative 5 | 0.4 | 21.5 ± 1.6 | 0.45 ± 0.02 | 0.024 ± 0.002 |
| Statistically significant difference from control (p < 0.05). Data presented as mean ± SD.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.
4.1. Synthesis of N-substituted Iminodiacetic Acids
This protocol describes a general method for the synthesis of N-substituted iminodiacetic acids.
Materials:
-
Substituted aniline or amine
-
Chloroacetic acid
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve the substituted aniline or amine in ethanol.
-
In a separate flask, dissolve chloroacetic acid in water and neutralize with a sodium hydroxide solution.
-
Slowly add the neutralized chloroacetic acid solution to the amine solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture).
4.2. Determination of Metal-Ligand Stability Constants by Potentiometric Titration [2][5]
This method is used to determine the stability constants of metal-IDA complexes.
Materials:
-
This compound derivative
-
Metal salt solution (e.g., CuSO4, ZnCl2) of known concentration
-
Standardized strong acid (e.g., HCl)
-
Standardized strong base (e.g., NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO3)
-
pH meter with a combination glass electrode
-
Thermostated reaction vessel
Procedure:
-
Prepare a solution of the IDA derivative and the metal salt in a specific molar ratio (e.g., 1:1 or 2:1 ligand to metal) in the thermostated vessel. Add the inert salt to maintain constant ionic strength.
-
Titrate the solution with a standardized strong base.
-
Record the pH of the solution after each addition of the base.
-
Perform a separate titration of the free ligand (without the metal ion) under the same conditions.
-
Calculate the formation constants (K) from the titration curves using appropriate software or by manual calculation methods (e.g., Bjerrum's method).
4.3. Metallo-β-lactamase Inhibition Assay [6][7]
This assay is used to determine the inhibitory activity of IDA derivatives against metallo-β-lactamases.
Materials:
-
Purified metallo-β-lactamase (e.g., NDM-1)
-
This compound derivative inhibitor
-
Chromogenic substrate (e.g., nitrocefin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the IDA derivative inhibitor.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or buffer for control).
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 490 nm for nitrocefin) over time using a microplate reader.
-
Calculate the initial reaction velocities from the absorbance data.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
4.4. Radiolabeling of this compound Derivatives with Technetium-99m [8]
This protocol describes the labeling of an IDA derivative with 99mTc for imaging applications.
Materials:
-
This compound derivative (e.g., mebrofenin)
-
Sodium pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator
-
Reducing agent (e.g., stannous chloride, sodium dithionite)
-
Sterile, pyrogen-free reaction vial
-
Radiochemical purity testing system (e.g., thin-layer chromatography, HPLC)
Procedure:
-
In a sterile vial, dissolve the IDA derivative and the reducing agent in a suitable buffer.
-
Add the required amount of sodium pertechnetate solution to the vial.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes).
-
Determine the radiochemical purity of the resulting 99mTc-IDA complex using a suitable chromatography system. A high radiochemical yield (typically >95%) is required for clinical use.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound derivatives.
Caption: Chelation of a metal ion by the this compound functional group.
Caption: Experimental workflow for determining the IC50 of an IDA derivative against a metallo-β-lactamase.
Signaling Pathways
Based on a comprehensive review of the current scientific literature, this compound derivatives primarily exert their biological effects through direct chelation of metal ions or inhibition of metalloenzymes. There is currently no substantial evidence to suggest that they directly modulate intracellular signaling pathways in the manner of receptor agonists/antagonists or kinase inhibitors. Their mechanism of action is largely centered on their interaction with metal ions, which can, in turn, indirectly affect biological processes that are metal-dependent. Further research may elucidate potential downstream effects on signaling cascades resulting from the chelation of key metal cofactors.
Conclusion
This compound derivatives are a powerful and versatile class of molecules with significant applications in medicine and biotechnology. Their utility is rooted in the fundamental chemistry of the this compound functional group, which allows for potent metal chelation. By understanding the quantitative aspects of their interactions and mastering the experimental protocols for their synthesis and evaluation, researchers can continue to develop novel IDA-based tools for diagnostics, therapeutics, and environmental applications.
References
- 1. Iminodiacetic acid | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 6. benchchem.com [benchchem.com]
- 7. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conferences.iaea.org [conferences.iaea.org]
Synthesis of Novel Iminodiacetate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminodiacetic acid (IDA) and its derivatives represent a versatile class of compounds with significant applications in medicinal chemistry and drug development. Their inherent ability to chelate metals has led to their prominent use as ligands in radiopharmaceuticals for diagnostic imaging.[1][2] Furthermore, the iminodiacetate scaffold serves as a valuable pharmacophore for the design of enzyme inhibitors and other therapeutic agents.[3] This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives, presenting key experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action.
Core Synthetic Strategies
The synthesis of novel this compound derivatives primarily revolves around the functionalization of the this compound core, either at the nitrogen atom or at the carboxylic acid groups. Key synthetic strategies include N-alkylation, amide bond formation, and esterification.
N-Alkylation and N-Arylation
A common and versatile method for introducing diversity to the this compound scaffold is through the alkylation or arylation of the secondary amine. This is typically achieved by reacting iminodiacetic acid or its ester derivatives with a suitable electrophile, such as an alkyl halide or a compound bearing a good leaving group.
One prominent application of this strategy is in the synthesis of hepatobiliary iminodiacetic acid (HIDA) derivatives used in cholescintigraphy.[4][5] For instance, the synthesis of N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA) involves a two-step process. The first step is the reaction of 2,4,6-trimethylaniline with chloroacetyl chloride to form an intermediate, ω-chloro-2,4,6-trimethylacetanilide. This is followed by a condensation reaction with iminodiacetic acid in an alkaline ethanolic solution to yield the final product.
Another example involves the functionalization of a glucose scaffold with an iminodiacetic acid moiety. This is achieved by reacting a protected glucose derivative with an N-protected bromoalkylamine, followed by deprotection and subsequent dialkylation of the resulting primary amine with methyl bromoacetate.[1]
Amide Bond Formation
The carboxylic acid groups of iminodiacetic acid can be activated and coupled with amines to form amide derivatives. This approach is particularly useful for attaching the this compound moiety to biomolecules or other pharmacophores. The use of standard peptide coupling reagents can facilitate this transformation.[6]
Esterification and Boronate Ester Formation
The carboxylic acid groups can also be converted to esters to modify the solubility and pharmacokinetic properties of the derivatives. A notable application of this is the synthesis of N-methyliminodiacetic acid (MIDA) boronates. These compounds are stable, crystalline solids that serve as protected forms of boronic acids, which are important reagents in cross-coupling reactions. A general method for their synthesis involves the direct transligation of 2-heterocyclic trialkoxyborate salts with N-methyliminodiacetic acid at elevated temperatures.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and evaluation of various this compound derivatives.
| Derivative | Synthetic Yield | Key Findings | Reference |
| Methoxy-substituted IDA derivatives | Not specified | Showed multidirectional effects on plasma haemostasis; considered safe at diagnostic concentrations.[2] | [2] |
| 99mTc-labeled N-substituted IDA derivatives | High radiochem. | Biologic distribution is governed by the N-substituted group.[5] | [5] |
| N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA) | 23.5% (overall) | Successfully radiolabeled with 99mTc with a high radiochemical yield of 96.64 ± 0.11 %. | |
| Glucose-functionalized IDA derivatives (aminopropyl) | 57% - 65% | Successful synthesis of sugar-based chelating agents.[1] | [1] |
| Glucose-functionalized IDA derivatives (aminooctyl) | 40% - 71% | Successful synthesis of sugar-based chelating agents with longer linkers.[1] | [1] |
Table 1: Synthesis and Biological Evaluation of this compound Derivatives
| Radiopharmaceutical | Liver Uptake (%ID/g at 10 min) | Biliary Excretion | Reference |
| 99mTc-TMIDA | 18.88 | Fast | |
| 99mTc-labeled 2-aminopyrrole IDA derivatives | Varied based on substitution | Structure-activity relationships investigated.[9] | [9] |
Table 2: Biodistribution of 99mTc-labeled this compound Derivatives in Mice
Experimental Protocols
General Procedure for the Synthesis of N-(Arylcarbamoylmethyl)iminodiacetic Acid Derivatives
This protocol is adapted from the synthesis of N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA).
Step 1: Synthesis of ω-chloro-arylacetanilide
-
To a solution of the desired aniline derivative in a suitable solvent (e.g., dichloromethane), add an equimolar amount of chloroacetyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for the specified time.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Step 2: Condensation with Iminodiacetic Acid
-
Dissolve the ω-chloro-arylacetanilide intermediate and a molar excess of iminodiacetic acid in ethanol.
-
Adjust the pH of the solution to alkaline (e.g., pH 8-9) using a suitable base (e.g., sodium hydroxide).
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and adjust the pH to acidic (e.g., pH 2-3) with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the final N-(arylcarbamoylmethyl)iminodiacetic acid derivative.
General Procedure for the N-Alkylation of a Protected Glucose Scaffold with an this compound Moiety
This protocol is based on the synthesis of C-2 and C-6 functionalized glucose derivatives of iminodiacetic acid.[1]
-
To a solution of the protected glucose derivative in anhydrous N,N-dimethylformamide (DMF), add sodium hydride at room temperature.
-
Stir the mixture for a short period, then add the N-protected bromoalkylamine derivative.
-
Allow the reaction to proceed at room temperature until completion.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the intermediate by column chromatography.
-
Deprotect the amine functionality using standard procedures (e.g., acid treatment for Boc deprotection).
-
Dissolve the resulting amino-functionalized glucose derivative in tetrahydrofuran (THF).
-
Add triethylamine and a molar excess of methyl bromoacetate.
-
Reflux the reaction mixture until the dialkylation is complete.
-
Work up the reaction and purify the final product by column chromatography.
Visualizations
Synthetic Pathway for N-Aryl this compound Derivatives
Caption: General synthetic scheme for N-aryl this compound derivatives.
Experimental Workflow for Solid-Phase Extraction
Caption: A typical solid-phase extraction workflow.
Mechanism of Action for IDA-based Radiopharmaceuticals
Caption: Simplified mechanism of IDA-based radiopharmaceuticals.
References
- 1. Versatile routes to C-2- and C-6-functionalized glucose derivatives of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. General method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Evaluation of 99mTc-labeled iminodiacetic acid derivatives of substituted 2-aminopyrroles as hepatobiliary imaging agents in rats II - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of a Chelator: An In-depth Technical Guide to Iminodiacetic Acid and Iminodiacetate in Chelation
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles of chelation by iminodiacetic acid (IDA) and its conjugate base, iminodiacetate. It provides a comparative analysis of their roles, quantitative data on their binding affinities, detailed experimental protocols for their characterization, and an overview of their critical applications in research and drug development.
Fundamental Principles: The Acid-Base Chemistry of Chelation
Iminodiacetic acid is a dicarboxylic acid amine, a molecule featuring a central secondary amine nitrogen atom flanked by two carboxylic acid groups. The term "iminodiacetic acid" refers to the neutral, protonated form of the molecule. However, the actual chelating agent—the species that actively binds to metal ions—is its deprotonated form, This compound .
The chelation capability of the IDA system is fundamentally governed by the solution's pH, which dictates the protonation state of the molecule. The secondary amine has a pKa value around 9.12, while the carboxylic acid groups have pKa values in the acidic range. For chelation to occur, the lone pair of electrons on the nitrogen and the negative charges on the carboxylate groups must be available to coordinate with a metal ion. This is most effective at pH values where the carboxylic acid groups are deprotonated, and the amine group is also deprotonated and thus neutrally charged, making the this compound dianion the primary chelating species.
This compound acts as a tridentate ligand, meaning it binds to a central metal ion at three points: the nitrogen atom and the two carboxylate oxygen atoms. This forms two stable five-membered chelate rings, a thermodynamically favorable configuration that enhances the stability of the resulting metal complex.[1]
Quantitative Analysis of Chelation Stability
The stability of a metal-ligand complex is quantified by its stability constant (log K) or formation constant (log β). A higher stability constant indicates a stronger and more stable complex. The stability of this compound complexes varies significantly with the metal ion, influenced by factors such as ionic radius, charge, and the electronic configuration of the metal.
The table below summarizes the stability constants for the formation of 1:1 complexes between this compound and various divalent and trivalent metal ions.
| Metal Ion | Log K₁ | Reference |
| Cu²⁺ | 10.6 | [1] |
| Ni²⁺ | 8.2 | |
| Co²⁺ | 7.0 | |
| Zn²⁺ | 7.0 | |
| Cd²⁺ | 5.4 | |
| Pb²⁺ | 7.5 | |
| Mn²⁺ | 3.9 | |
| Ca²⁺ | 2.6 | |
| Mg²⁺ | 2.2 | |
| Fe³⁺ | 11.6 | [2] |
| Al³⁺ | 8.3 | [2] |
| Cr³⁺ | >13 | [2] |
| Sc³⁺ | 10.2 | [2] |
Note: Stability constants are determined under specific conditions of temperature and ionic strength, which can affect the absolute values.
The formation of these complexes is also characterized by thermodynamic parameters. For instance, the formation of the Cu(II)-iminodiacetate complex is primarily driven by a favorable enthalpy change (ΔH = -58 kJ/mol), with a small positive entropy change (ΔS = +12 J/mol·K).[1] In contrast, the chelation of larger lanthanide ions is associated with a more significant positive entropy change, attributed to the release of water molecules from the metal ion's hydration shell upon complexation.[1]
Experimental Protocols for Characterizing Chelation
Accurate determination of stability constants and other thermodynamic parameters is crucial for understanding and predicting the behavior of chelating agents. Potentiometric titration and isothermal titration calorimetry (ITC) are two common and powerful techniques used for this purpose.
Potentiometric Titration for Stability Constant (log K) Determination
This widely used method involves monitoring the change in pH of a solution containing the ligand (iminodiacetic acid) and a metal ion as a standard base is added. The formation of the metal-ligand complex releases protons, causing a shift in the titration curve compared to the titration of the ligand alone. This shift is used to calculate the stability constants of the complex.[3]
Detailed Methodology:
-
Solution Preparation: All solutions (acid, base, ligand, and metal salt) are prepared using deionized, CO₂-free water. The ionic strength is kept constant across all solutions using a background electrolyte (e.g., 0.1 M KNO₃).[3]
-
pH Electrode Calibration: The pH electrode is meticulously calibrated using at least three standard buffer solutions to ensure accurate measurements.[3]
-
System Calibration: A known amount of standard acid is titrated with the standardized base to determine the standard electrode potential.[3]
-
Ligand Protonation Constants: A solution of iminodiacetic acid is titrated with the standard base to determine its protonation constants (pKa values).[3]
-
Complex Formation Titration: A solution containing iminodiacetic acid and the metal salt is titrated with the standard base. The data from this titration, along with the ligand's protonation constants, are used in specialized software to calculate the stability constants of the metal-iminodiacetate complex.[3]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka, the inverse of the dissociation constant Kd), the reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Detailed Methodology:
-
Sample Preparation: The metal ion solution is placed in the sample cell, and the this compound solution is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
Equilibration: The system is allowed to reach thermal equilibrium at the desired temperature.
-
Titration: A series of small, precise injections of the this compound solution are made into the metal ion solution.[3] The heat change after each injection is measured.
-
Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of ligand to metal) is fitted to a binding model to extract the thermodynamic parameters (Ka, ΔH, and ΔS).
Applications in Research and Drug Development
The robust chelating properties of this compound have led to its widespread use in various scientific and medical applications, often with the iminodiacetic acid moiety incorporated into larger molecules or solid supports.
Immobilized Metal Affinity Chromatography (IMAC)
IMAC is a powerful protein purification technique that relies on the specific interaction between certain amino acid residues (most notably histidine) and immobilized metal ions. Resins functionalized with iminodiacetic acid, such as Chelex 100, are commonly used.[4] The IDA groups on the resin chelate divalent metal ions like Ni²⁺, Co²⁺, or Cu²⁺. Proteins engineered to have a polyhistidine-tag will then selectively bind to these immobilized metal ions and can be separated from other proteins in a complex mixture.
Radiopharmaceuticals for Diagnostic Imaging
Derivatives of iminodiacetic acid are crucial in nuclear medicine, particularly for hepatobiliary scintigraphy (HIDA scan).[5] In this application, a derivative of IDA, such as N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetic acid (HIDA), is chelated with the gamma-emitting radionuclide technetium-99m (⁹⁹ᵐTc).[6][7] The resulting ⁹⁹ᵐTc-HIDA complex is administered intravenously, taken up by hepatocytes in the liver, and excreted into the biliary system. This allows for the functional assessment of the liver, gallbladder, and bile ducts.[8] The biological distribution of these radiopharmaceuticals is largely determined by the N-substituted group on the iminodiacetic acid backbone.[6][7]
MRI Contrast Agents
Gadolinium(III) complexes are the most common contrast agents used in magnetic resonance imaging (MRI).[9][10] Derivatives of iminodiacetic acid have been explored as chelating agents for gadolinium. These complexes can be designed to have a high affinity for hepatocytes, making them useful for high-resolution MRI of the liver.[11] The chelate structure is critical for overcoming the toxicity of the free gadolinium ion while maintaining its contrast-enhancing properties.[11]
Heavy Metal Sequestration
Iminodiacetic acid functionalized onto polymer resins is extensively used for the selective removal of heavy metal ions from industrial wastewater.[12][13][14] These IDA-chelating resins show high selectivity for heavy metals like copper, nickel, lead, and chromium, even in the presence of high concentrations of alkali and alkaline earth metals.[12][13][14][15] The adsorption of metal ions onto these resins is often a pH-dependent process, with optimal binding typically occurring in the mid-pH range.[16]
Conclusion
The distinction between iminodiacetic acid and this compound is crucial for understanding their role in chelation. Iminodiacetic acid is the protonated precursor, while the deprotonated this compound anion is the active chelating species. The efficacy of chelation is therefore highly dependent on pH, which controls the equilibrium between these forms. The ability of this compound to form stable, tridentate complexes with a wide range of metal ions underpins its utility in diverse and critical applications, from the purification of therapeutic proteins and the diagnosis of disease with radiopharmaceuticals and MRI contrast agents to the remediation of heavy metal contamination. A thorough understanding of the quantitative aspects of this chelation, as determined by the experimental protocols detailed herein, is essential for the continued development of innovative solutions in medicine and environmental science.
References
- 1. Buy Iminodiacetic acid | 142-73-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Iminodiacetic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRI contrast agent - Wikipedia [en.wikipedia.org]
- 11. Biocompatibility Studies of Gadolinium Complexes with Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iminodiacetic acid functionalized cation exchange resin for adsorptive removal of Cr(VI), Cd(II), Ni(II) and Pb(II) from their aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. What Is IDA Chelating Resin? Understanding Structure & Function - Felite™ Resin [felitecn.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Iminodiacetate in Immobilized Metal Affinity Chromatography (IMAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Iminodiacetate (IDA) in Immobilized Metal Affinity Chromatography (IMAC), a widely used technique for the purification of recombinant proteins, particularly those with a polyhistidine tag (His-tag).
Introduction to Immobilized Metal Affinity Chromatography (IMAC)
Immobilized Metal Affinity Chromatography (IMAC) is a powerful protein purification technique that separates proteins based on their affinity for chelated metal ions.[1][2][3] This method is particularly effective for the purification of recombinant proteins engineered to have a polyhistidine tag (His-tag), typically consisting of six to ten histidine residues.[1][3][4] The imidazole side chains of these histidine residues readily form coordination bonds with immobilized transition metal ions, allowing for the selective capture of the tagged protein from a complex mixture such as a cell lysate.[2][4]
The Role of this compound (IDA)
This compound (IDA) is a chelating agent commonly used to immobilize metal ions onto a chromatography matrix.[2][3] Structurally, IDA is a tridentate ligand, meaning it uses three coordination sites (one nitrogen atom and two carboxyl oxygen atoms) to bind a metal ion.[5][6][7] This leaves the metal ion with available coordination sites to interact with and bind the His-tagged protein of interest.[6]
Comparison of IDA and NTA Chelating Ligands
Besides IDA, Nitrilotriacetic acid (NTA) is another frequently used chelating agent in IMAC. The choice between IDA and NTA can significantly impact the purity and yield of the target protein. NTA is a tetradentate ligand, binding the metal ion more tightly and leaving fewer sites for protein interaction.[5][7][8]
| Feature | This compound (IDA) | Nitrilotriacetic acid (NTA) | References |
| Coordination | Tridentate (3 sites) | Tetradentate (4 sites) | [5][6][7] |
| Metal Ion Leakage | Higher | Lower | [4][5] |
| Binding Capacity | Generally Higher | Generally Lower | [9][10][11] |
| Specificity | Lower (higher non-specific binding) | Higher (lower non-specific binding) | [5][11] |
| Resistance to Chelators | Lower | Higher | [9][10] |
| Cost | Generally Lower | Generally Higher | [8][9] |
Choice of Metal Ion
The selection of the divalent metal ion chelated by IDA influences the affinity and specificity of the protein purification.[2][12]
| Metal Ion | Binding Affinity | Specificity | Primary Application | References |
| Nickel (Ni²⁺) | High | Moderate | General purpose His-tag purification, high yield | [1][2][11] |
| Cobalt (Co²⁺) | Moderate | High | High purity His-tag purification | [1][11] |
| Copper (Cu²⁺) | Very High | Low | Strong binding, may be necessary for some proteins | [2][9] |
| Zinc (Zn²⁺) | Weaker | Moderate | Selective elution profiles | [1][2][9] |
Applications in Research and Drug Development
Purification of His-tagged Proteins
The primary application of IDA-IMAC is the purification of recombinant proteins containing a polyhistidine tag.[3][4] This technique can achieve high purity (often up to 95%) in a single step.[4] IDA-IMAC is versatile and can be performed under both native and denaturing conditions, allowing for the purification of soluble proteins as well as those sequestered in inclusion bodies.[4]
Metalloenzyme Inhibitor Screening
IDA-IMAC has emerged as a valuable tool in drug discovery for the identification of metalloenzyme inhibitors.[6] The coordinatively unsaturated metal ion chelated by IDA can mimic the active site of a metalloenzyme.[9] This allows for the screening of compound libraries to identify molecules that bind to the metal ion, indicating their potential as inhibitors.[6][9] By exchanging the metal ion (e.g., using Zn²⁺, Fe³⁺), the system can be tailored to target different classes of metalloenzymes.[6][9]
Experimental Protocols
Protocol for Charging IDA Resin with Metal Ions
This protocol describes how to prepare an uncharged IDA-functionalized resin for use in IMAC.
-
Resin Preparation: Prepare a slurry of the IDA resin in deionized water.
-
Column Packing: Pour the slurry into a suitable chromatography column and allow the resin to settle.
-
Washing: Wash the packed resin with 5 column volumes (CV) of deionized water to remove any storage solutions.
-
Charging: Apply 2 CV of a 50-100 mM solution of the desired metal salt (e.g., NiSO₄, CoCl₂) to the column. The appearance of color on the resin (e.g., blue for Cu²⁺, light blue/green for Ni²⁺) indicates successful charging.[2]
-
Excess Metal Removal: Wash the column with 5-10 CV of deionized water to remove any unbound metal ions.
-
Equilibration: Equilibrate the charged resin with 5-10 CV of binding buffer before applying the sample.
Protocol for His-tagged Protein Purification (Native Conditions)
This protocol is suitable for the purification of soluble His-tagged proteins.
Buffer Preparation:
| Buffer | Composition | Purpose |
| Lysis Buffer | 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0 | Cell disruption and protein extraction |
| Wash Buffer | 50 mM Sodium Phosphate, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0 | Removal of non-specifically bound proteins |
| Elution Buffer | 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0 | Elution of the His-tagged protein |
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, French press).
-
Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 20-30 minutes at 4°C to pellet cell debris.
-
Sample Loading: Load the clarified supernatant onto the equilibrated IDA-IMAC column.
-
Washing: Wash the column with 10-20 CV of Wash Buffer, or until the UV absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound protein with 5-10 CV of Elution Buffer. Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess purity and identify the fractions containing the target protein.
Protocol for His-tagged Protein Purification (Denaturing Conditions)
This protocol is for the purification of insoluble His-tagged proteins from inclusion bodies.
Buffer Preparation:
| Buffer | Composition | Purpose |
| Denaturing Lysis Buffer | 100 mM Sodium Phosphate, 10 mM Tris, 8 M Urea (or 6 M Guanidine-HCl), pH 8.0 | Solubilization of inclusion bodies |
| Denaturing Wash Buffer | 100 mM Sodium Phosphate, 10 mM Tris, 8 M Urea, pH 6.3 | Washing under denaturing conditions |
| Denaturing Elution Buffer | 100 mM Sodium Phosphate, 10 mM Tris, 8 M Urea, pH 4.5 or 5.9 | Elution under denaturing conditions |
Procedure:
-
Inclusion Body Solubilization: Resuspend the inclusion body pellet in Denaturing Lysis Buffer and stir for 1-2 hours at room temperature.
-
Clarification: Centrifuge the solubilized sample at high speed to remove any remaining insoluble material.
-
Column Equilibration: Equilibrate the IDA-IMAC column with Denaturing Lysis Buffer.
-
Sample Loading: Load the clarified, denatured protein solution onto the column.
-
Washing: Wash the column with Denaturing Wash Buffer.
-
Elution: Elute the protein using Denaturing Elution Buffer.
-
Refolding: The purified, denatured protein will likely require a refolding step to regain its biological activity.
Protocol for Column Regeneration and Storage
Proper maintenance of the IDA-IMAC resin is crucial for its longevity and performance.
-
Stripping: To remove the bound metal ions, wash the column with 5 CV of a stripping buffer (e.g., 20 mM Sodium Phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4).[2]
-
Cleaning: For thorough cleaning, especially after processing crude lysates, wash with 1 M NaOH for 1-2 hours, followed by extensive washing with water until the pH of the flow-through is neutral.[2]
-
Recharging: The stripped and cleaned resin can be recharged with the desired metal ion as described in Protocol 6.1.
-
Storage: For long-term storage, the resin should be stripped of metal ions and stored in 20% ethanol at 4°C.[2]
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. bioclone.net [bioclone.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bio-works.com [bio-works.com]
- 5. researchgate.net [researchgate.net]
- 6. How to choose the right his-tagged purification resin [takarabio.com]
- 7. Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications [absin.net]
- 8. cube-biotech.com [cube-biotech.com]
- 9. Immobilized Metal Affinity Chromatography as a Drug Discovery Platform for Metalloenzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lkb-biotech.pl [lkb-biotech.pl]
- 11. cube-biotech.com [cube-biotech.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
Application Notes: Iminodiacetate (IDA) Protocol for His-Tagged Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immobilized Metal Affinity Chromatography (IMAC) is a widely utilized technique for the purification of recombinant proteins containing a polyhistidine tag (His-tag).[1][2] This method leverages the specific and reversible interaction between the histidine residues of the tag and chelated transition metal ions, such as Nickel (Ni²⁺), Cobalt (Co²⁺), or Copper (Cu²⁺), which are immobilized on a chromatography matrix.[1][3][4]
This document provides detailed application notes and protocols for the purification of His-tagged proteins using an iminodiacetate (IDA) resin. IDA is a tridentate chelating agent, meaning it coordinates the metal ion at three sites.[1][5] This leaves more coordination sites on the metal ion available for binding to the imidazole rings of the His-tag compared to tetradentate chelators like nitrilotriacetic acid (NTA).[5] Consequently, IDA-based resins often exhibit a higher protein binding capacity, which can be advantageous for large-scale purifications.[5] However, the weaker coordination of the metal ion can also lead to a higher potential for metal ion leaching, which may be a consideration for certain downstream applications.[5]
Principle of IDA-IMAC
The purification process relies on the formation of a coordinate covalent bond between the electron-donating nitrogen atoms in the imidazole rings of the protein's His-tag and the immobilized metal ion (e.g., Ni²⁺) chelated by the IDA ligand.[1][2] The general workflow consists of four main stages: equilibration, binding, washing, and elution.
Quantitative Data Summary
The following table summarizes typical binding capacities and key buffer components for His-tagged protein purification using IDA resins. Note that the optimal conditions can be protein-dependent.
| Parameter | Value | Reference |
| Resin Binding Capacity | Up to 50 mg/mL | [6] |
| Binding Buffer (Native) | 20-50 mM Sodium Phosphate, 300-500 mM NaCl, 10-40 mM Imidazole, pH 7.4-8.0 | [7][8] |
| Wash Buffer (Native) | 20-50 mM Sodium Phosphate, 300-500 mM NaCl, 20-40 mM Imidazole, pH 7.4-8.0 | [7][8] |
| Elution Buffer (Native) | 20-50 mM Sodium Phosphate, 300-500 mM NaCl, 250-500 mM Imidazole, pH 7.4-8.0 | [7][8] |
| Binding Buffer (Denaturing) | 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 8.0 | [6] |
| Wash Buffer (Denaturing) | 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 6.3 | [6] |
| Elution Buffer (Denaturing) | 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 5.9 or 4.5 | [6] |
Experimental Protocols
Protocol 1: Purification under Native Conditions
This protocol is suitable for soluble His-tagged proteins.
Materials:
-
IDA-based chromatography resin (e.g., Protino® Ni-IDA Resin)[9]
-
Chromatography column
-
Binding Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0[7]
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0[7]
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0[7]
-
Clarified cell lysate containing the His-tagged protein
Procedure:
-
Resin Equilibration:
-
Pack the IDA resin into a chromatography column.
-
Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.[8]
-
-
Sample Loading:
-
Load the clarified cell lysate onto the equilibrated column. A slow flow rate is recommended to maximize binding.[10]
-
-
Washing:
-
Elution:
-
Post-Elution:
-
For long-term storage, it is recommended to remove the imidazole from the purified protein sample via dialysis or buffer exchange.[7]
-
Protocol 2: Purification under Denaturing Conditions
This protocol is intended for His-tagged proteins expressed in inclusion bodies.
Materials:
-
IDA-based chromatography resin
-
Chromatography column
-
Denaturing Solubilization/Binding Buffer: 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 8.0[6]
-
Denaturing Wash Buffer: 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 6.3[6]
-
Denaturing Elution Buffer: 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 5.9 (for initial elution) and pH 4.5 (for complete elution)[6]
-
Cell pellet containing inclusion bodies
Procedure:
-
Cell Lysis and Solubilization:
-
Resuspend the cell pellet in Denaturing Solubilization/Binding Buffer.
-
Stir for 60 minutes at room temperature to solubilize the inclusion bodies.
-
Centrifuge at high speed to pellet any remaining cellular debris and collect the supernatant.
-
-
Resin Equilibration:
-
Pack the IDA resin into a column.
-
Equilibrate the column with 5-10 CV of Denaturing Solubilization/Binding Buffer.
-
-
Sample Loading:
-
Load the solubilized and clarified lysate onto the equilibrated column.
-
-
Washing:
-
Wash the column with Denaturing Wash Buffer until the A280 reading returns to baseline. The lower pH of this buffer helps to remove non-specifically bound contaminants.[10]
-
-
Elution:
-
Elute the protein using a step gradient of Denaturing Elution Buffers, first with pH 5.9 and then with pH 4.5, to recover the target protein.[6] Alternatively, a linear imidazole gradient can be used.
-
Collect fractions and analyze by SDS-PAGE.
-
-
Refolding:
-
The purified denatured protein will likely require a refolding procedure to regain its biological activity. This is typically achieved by gradual removal of the denaturant (e.a., urea) through dialysis against a suitable refolding buffer.
-
Visualizations
Caption: Principle of His-Tag binding to a Ni-IDA resin.
Caption: General workflow for His-tagged protein purification.
References
- 1. benchchem.com [benchchem.com]
- 2. His-tag purification [protocols.io]
- 3. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. bio-rad.com [bio-rad.com]
- 5. How to choose the right his-tagged purification resin [takarabio.com]
- 6. iba-lifesciences.com [iba-lifesciences.com]
- 7. protenova.com [protenova.com]
- 8. Purification of Histidine-Tagged Recombinant Proteins Using Ni Sepharose® High Performance [sigmaaldrich.com]
- 9. bioke.com [bioke.com]
- 10. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for Heavy Metal Removal from Wastewater Using Iminodiacetate Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminodiacetate (IDA) chelating resins are highly effective for the selective removal of heavy metal ions from industrial wastewater.[1][2] These resins consist of a polymer matrix, commonly styrene-divinylbenzene, functionalized with iminodiacetic acid groups.[1] The IDA groups act as tridentate ligands, forming stable complexes with divalent and trivalent metal ions through a nitrogen atom and two carboxylate groups.[1] This chelation mechanism provides high selectivity for heavy metals over alkali and alkaline earth metals, making IDA resins particularly valuable for treating complex wastewater streams.[1][3]
The efficiency of heavy metal removal is influenced by several factors, including the pH of the solution, contact time, temperature, and the initial concentration of metal ions.[4][5] The adsorption process is often well-described by the Langmuir isotherm and follows pseudo-second-order kinetics, indicating a chemisorption process.[4][6] Regeneration of the resin is typically achieved by washing with an acidic solution, allowing for multiple cycles of use.[4][7]
Data Summary of Heavy Metal Adsorption by this compound Resins
The following tables summarize the maximum adsorption capacities of various this compound resins for different heavy metal ions as reported in the literature.
Table 1: Maximum Adsorption Capacity (mmol/g) of this compound Resins for Various Heavy Metals
| Metal Ion | Adsorption Capacity (mmol/g) | Reference |
| Cadmium (Cd(II)) | 3.28 | [8][9] |
| Cadmium (Cd(II)) | 2.26 | [6] |
| Cadmium (Cd(II)) | 1.77 | [10] |
| Copper (Cu(II)) | 4.48 | [6] |
| Copper (Cu(II)) | 2.36 | [8][9] |
| Copper (Cu(II)) | 1.79 | [4][5] |
| Lead (Pb(II)) | 2.99 | [6] |
| Lead (Pb(II)) | 1.70 | [10] |
| Lead (Pb(II)) | 0.66 | [8][9] |
| Nickel (Ni(II)) | 1.72 | [4][5] |
| Nickel (Ni(II)) | 1.69 | [8][9] |
| Zinc (Zn(II)) | 1.50 | [10] |
| Zinc (Zn(II)) | 1.41 | [8][9] |
| Manganese (Mn(II)) | 1.71 | [8][9] |
| Manganese (Mn(II)) | 1.60 | [10] |
| Cobalt (Co(II)) | 1.26 | [4][5] |
| Cobalt (Co(II)) | 1.24 | [8][9] |
| Mercury (Hg(II)) | 0.96 | [4][5] |
| Chromium (Cr(III)) | 0.78 | [8][9] |
Experimental Protocols
Protocol 1: Batch Method for Determining Heavy Metal Adsorption Capacity
This protocol outlines the procedure for evaluating the adsorption performance of this compound resin in a batch system.
1. Resin Preparation and Pre-treatment:
-
If the resin is not in the desired ionic form (e.g., Na+ form), it needs to be conditioned.[3]
-
Wash the resin with deionized water to remove any impurities.[11]
-
To ensure the iminodiacetic acid groups are deprotonated for optimal binding, the resin can be treated with a NaOH solution and then washed with deionized water until the washings are neutral.
2. Adsorption Experiment:
-
Prepare stock solutions of the heavy metal salts (e.g., CuSO₄·5H₂O, Pb(NO₃)₂, CdCl₂·2.5H₂O) in deionized water.[9]
-
In a series of flasks, add a known amount of this compound resin (e.g., 0.1 g) to a fixed volume of the heavy metal solution (e.g., 100 mL) with a known initial concentration.[12]
-
Adjust the pH of the solutions to the desired value using dilute HNO₃ or NaOH. The optimal pH for adsorption of many divalent metals is typically between 4 and 6.[1][13]
-
Agitate the flasks on a shaker at a constant temperature for a specified period (e.g., 24 hours) to ensure equilibrium is reached.[14]
-
After agitation, filter the solution to separate the resin.[10]
-
Analyze the initial and final concentrations of the heavy metal ions in the filtrate using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1]
3. Calculation of Adsorption Capacity:
-
The amount of metal adsorbed per unit mass of the resin at equilibrium (qₑ, in mg/g or mmol/g) can be calculated using the following equation:
-
qₑ = (C₀ - Cₑ) * V / m
-
Where:
-
C₀ is the initial metal ion concentration (mg/L or mmol/L).
-
Cₑ is the equilibrium metal ion concentration (mg/L or mmol/L).
-
V is the volume of the solution (L).
-
m is the mass of the resin (g).
-
-
Protocol 2: Column Method for Continuous Heavy Metal Removal
This protocol describes the use of a fixed-bed column for the continuous removal of heavy metals from a wastewater stream.
1. Column Preparation:
-
Pack a glass column of known dimensions (e.g., 1.0 cm diameter, 10 cm height) with a known amount of this compound resin (e.g., 1.0 g).[10]
-
Wash the packed resin with deionized water to remove any air bubbles and to ensure uniform packing.
2. Column Operation:
-
Pump the heavy metal-containing wastewater through the column at a constant flow rate (e.g., 1.0 mL/min).[10]
-
Collect effluent samples at regular time intervals.
-
Analyze the concentration of the heavy metal in the effluent samples.
-
Continue the process until the concentration of the metal in the effluent reaches the initial concentration (breakthrough).
3. Data Analysis:
-
Plot the ratio of effluent concentration to influent concentration (C/C₀) versus time to obtain the breakthrough curve.
-
The total amount of metal adsorbed in the column can be calculated from the area above the breakthrough curve.
Protocol 3: Resin Regeneration
This protocol details the procedure for regenerating the metal-saturated this compound resin for reuse.
1. Elution of Adsorbed Metals:
-
After the adsorption cycle (either batch or column), wash the resin with deionized water to remove any non-adsorbed solution.
-
Pass a strong acid solution, such as 0.2 M HNO₃, through the resin to elute the bound heavy metals.[4][5] The H+ ions compete with the metal ions for the binding sites on the resin.
-
Collect the eluate, which will contain a concentrated solution of the heavy metal.
2. Reconditioning:
-
After elution, wash the resin thoroughly with deionized water until the pH of the washings is neutral.
-
The resin can then be reconditioned to the desired ionic form (e.g., Na+ form by washing with NaOH) before being used for another adsorption cycle.[3] The resin can typically be reused for multiple cycles with only a small loss in adsorption capacity.[4][7]
Visualizations
Caption: Experimental workflow for heavy metal removal using this compound resin.
Caption: Chelation of a metal ion by the this compound functional group.
References
- 1. What Is IDA Chelating Resin? Understanding Structure & Function - Felite™ Resin [felitecn.com]
- 2. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. deswater.com [deswater.com]
- 6. Adsorption of heavy metal ions by iminodiacetic acid functionalized D301 resin: Kinetics, isotherms and thermodynamics-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Applications of chelating resin for heavy metal removal f... [degruyterbrill.com]
- 9. Applications of chelating resin for heavy metal removal f... [degruyterbrill.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of chelating resins with iminodiacetic acid and its wastewater treatment application | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Iminodiacetate (IDA) in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of iminodiacetate (IDA) and its derivatives in the development of radiopharmaceuticals, with a primary focus on hepatobiliary imaging agents based on Technetium-99m (99mTc).
Introduction to this compound Chelators in Radiopharmaceuticals
Iminodiacetic acid (IDA) is a chelating agent that has become a cornerstone in the development of diagnostic radiopharmaceuticals, particularly for hepatobiliary scintigraphy.[1] The core structure of IDA, HN(CH2CO2H)2, allows for the stable coordination of metallic radionuclides.[2] For radiopharmaceutical applications, N-substituted derivatives of IDA are synthesized to create bifunctional chelators.[1][3] This design allows a radionuclide to be stably chelated while the N-substituent modulates the biological properties of the resulting complex, directing its in vivo distribution.[1][3]
The most prominent application of IDA derivatives is in conjunction with Technetium-99m (99mTc) for hepatobiliary imaging.[4] 99mTc is the radionuclide of choice for many diagnostic imaging procedures due to its favorable nuclear properties, including a 140 keV gamma emission, a 6-hour half-life, and its ready availability from a 99Mo/99mTc generator.[5]
By modifying the N-substituent of the IDA molecule, a range of 99mTc-IDA complexes with varying degrees of lipophilicity, plasma protein binding, and hepatic uptake and excretion characteristics have been developed.[4] Commonly used IDA derivatives in clinical practice include:
-
99mTc-Lidofenin (HIDA): One of the earliest derivatives used for hepatobiliary imaging.
-
99mTc-Disofenin (DISIDA): Diisopropyl IDA, known commercially as Hepatolite.[6]
-
99mTc-Mebrofenin: Trimethyl bromo IDA, known as Choletec, which exhibits high hepatic uptake and resistance to displacement by elevated bilirubin levels.[6][7][8]
These agents are taken up by hepatocytes via a carrier-mediated organic anion pathway, similar to bilirubin, and are subsequently excreted into the biliary system.[9][10] This physiological pathway allows for the functional assessment of the hepatobiliary system, including the diagnosis of cholecystitis, biliary obstruction, and the evaluation of liver function.[8][11]
Experimental Protocols
Protocol for Radiolabeling of Mebrofenin with Technetium-99m
This protocol describes the aseptic preparation of 99mTc-Mebrofenin using a commercially available kit.
Materials:
-
Kit for the Preparation of Technetium Tc 99m Mebrofenin (containing mebrofenin, stannous fluoride dihydrate, methylparaben, and propylparaben in lyophilized form under a nitrogen atmosphere).[7]
-
Sterile, additive-free Sodium Pertechnetate (99mTcO4-) injection.
-
Appropriate lead shielding for the reaction vial.
-
Sterile syringes and needles.
-
Germicidal swabs.
-
Waterproof gloves.
-
Radioactivity calibration system.
Procedure:
-
Preparation: Wear waterproof gloves throughout the procedure. Place the reaction vial in a suitable lead shield.[7][12]
-
Aseptic Technique: Swab the rubber closure of the reaction vial with a germicide.[7][12]
-
Reconstitution: Aseptically inject 1 to 5 mL of sterile, additive-free sodium pertechnetate 99mTc injection, containing up to 3700 MBq (100 mCi), into the reaction vial. It is crucial to maintain the nitrogen atmosphere in the vial by not introducing air during this step.[7]
-
Mixing: Secure the lead shield cover and gently swirl the vial to ensure the contents are thoroughly mixed.[12]
-
Incubation: Allow the vial to stand for 15 minutes at room temperature.[7]
-
Visual Inspection: Before administration, visually inspect the reconstituted solution for any particulate matter or discoloration. The solution should be clear.[12]
-
Dosage Measurement: The patient's dose should be accurately measured using a suitable radioactivity calibration system immediately before administration.[7]
-
Storage: The reconstituted product should be stored at 20-25°C (68-77°F) and used within 18 hours of preparation.[7]
Protocol for Quality Control of 99mTc-IDA Complexes using Thin-Layer Chromatography (TLC)
This protocol outlines a standard method for determining the radiochemical purity (RCP) of 99mTc-IDA complexes.
Materials:
-
Instant Thin-Layer Chromatography-Silica Gel (ITLC-SG) strips.
-
Thin-Layer Chromatography-Silica Coated (TLC-SA) strips.
-
Developing solvents:
-
100% Methanol
-
20% Saline
-
-
Chromatography developing tank.
-
Scissors.
-
Forceps.
-
Radiochromatogram scanner or a gamma counter.
Procedure:
-
Spotting: Using a sterile syringe and needle, carefully spot a small drop (approximately 1-2 µL) of the prepared 99mTc-IDA complex onto the origin line of two chromatography strips (one ITLC-SG and one TLC-SA).
-
Development:
-
Place the ITLC-SG strip in a developing tank containing 100% methanol.
-
Place the TLC-SA strip in a separate developing tank containing 20% saline.
-
Allow the solvent front to migrate to the top of the strips.
-
-
Drying: Once the solvent front has reached the top, remove the strips from the tanks using forceps and allow them to air dry completely.
-
Cutting and Counting:
-
Cut each strip in half (at the midpoint).
-
Count the radioactivity of each half (origin and solvent front) using a gamma counter or a radiochromatogram scanner.
-
-
Calculation of Radiochemical Purity (RCP):
-
ITLC-SG with 100% Methanol:
-
Free pertechnetate (99mTcO4-) moves with the solvent front (Rf = 0.8-1.0).
-
The 99mTc-IDA complex and reduced/hydrolyzed 99mTc (99mTcO2) remain at the origin (Rf = 0.0-0.1).
-
% Free 99mTcO4- = [Counts at solvent front / (Counts at origin + Counts at solvent front)] x 100
-
-
TLC-SA with 20% Saline:
-
The 99mTc-IDA complex and free pertechnetate (99mTcO4-) move with the solvent front.
-
Reduced/hydrolyzed 99mTc (99mTcO2) remains at the origin.
-
% 99mTcO2 = [Counts at origin / (Counts at origin + Counts at solvent front)] x 100
-
-
Overall RCP:
-
% 99mTc-IDA Complex = 100% - (% Free 99mTcO4- + % 99mTcO2)
-
A radiochemical purity of >95% is generally required for clinical use.[8]
-
-
An alternative quality control procedure using C18 Sep-pak cartridges has also been developed and validated, showing comparable results to the two-strip TLC method.[9][13]
Protocol for In Vitro Stability Testing of 99mTc-IDA Complexes
This protocol describes a method to assess the stability of 99mTc-IDA complexes in human serum.
Materials:
-
Prepared and quality-controlled 99mTc-IDA complex.
-
Freshly collected human serum.
-
Incubator or water bath set to 37°C.
-
TLC system for radiochemical purity analysis (as described in Protocol 2.2).
-
Microcentrifuge tubes.
Procedure:
-
Incubation:
-
In a microcentrifuge tube, add a known volume of the 99mTc-IDA complex to a known volume of human serum (e.g., 100 µL of radiopharmaceutical to 900 µL of serum).
-
Gently mix the solution.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw a small aliquot of the mixture.
-
-
Radiochemical Purity Analysis:
-
For each time point, determine the radiochemical purity of the aliquot using the TLC method described in Protocol 2.2.
-
-
Data Analysis:
-
Plot the percentage of intact 99mTc-IDA complex against time to evaluate the stability of the radiopharmaceutical in human serum. A stable complex will show minimal degradation over the study period.
-
Protocol for Animal Biodistribution Studies
This protocol provides a general framework for conducting in vivo biodistribution studies of 99mTc-IDA complexes in rodents. All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee.
Materials:
-
Healthy rodents (e.g., mice or rats) of a specific strain, sex, and weight range.
-
Prepared and quality-controlled 99mTc-IDA complex.
-
Sterile saline for injection.
-
Syringes (e.g., 1 mL) with appropriate needles (e.g., 27-30 gauge).
-
Anesthetic agent.
-
Dissection tools.
-
Counting tubes.
-
Gamma counter.
-
Balance for weighing organs.
Procedure:
-
Dose Preparation: Dilute the 99mTc-IDA complex with sterile saline to a suitable concentration for injection (typically 0.1-0.2 mL per animal). Prepare a standard of the injectate for calculating the injected dose.
-
Animal Injection:
-
Anesthetize the animal.
-
Inject a known volume and activity of the 99mTc-IDA complex intravenously (e.g., via the tail vein).
-
-
Biodistribution Time Points:
-
At predetermined time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes), euthanize a group of animals (typically n=3-5 per time point).
-
-
Tissue Dissection and Collection:
-
Collect blood via cardiac puncture.
-
Carefully dissect and collect major organs and tissues of interest (e.g., liver, kidneys, spleen, stomach, intestines, heart, lungs, muscle, bone, and brain).
-
Collect urine if possible.
-
-
Sample Processing:
-
Place each tissue sample in a pre-weighed counting tube.
-
Weigh each tube with the tissue to determine the wet weight of the organ.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample and the injection standard using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
%ID/g = [(Counts per minute in organ / Weight of organ in g) / (Total counts per minute injected)] x 100
-
The biodistribution data will reveal the uptake, clearance, and excretion profile of the radiopharmaceutical.
-
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used 99mTc-IDA derivatives.
Table 1: Comparison of 99mTc-IDA Derivatives
| Parameter | 99mTc-HIDA | 99mTc-DISIDA | 99mTc-Mebrofenin |
| Hepatic Uptake | Good | High | Very High[8] |
| Biliary Excretion | Rapid | Rapid | Rapid |
| Renal Excretion | Moderate | Low | Very Low[8] |
| Plasma Protein Binding | Moderate | High | High |
| Resistance to Bilirubin | Moderate | Good | Excellent[8] |
Table 2: Biodistribution of 99mTc-Mebrofenin in Mice (%ID/g)
| Organ | 10 min p.i. | 30 min p.i. | 60 min p.i. | 120 min p.i. |
| Blood | 15.14 | 5.23 | 2.11 | 0.93 |
| Liver | 18.88 | 10.56 | 4.32 | 1.87 |
| Kidneys | 6.34 | 4.12 | 2.05 | 0.89 |
| Intestines | 2.56 | 8.97 | 15.67 | 22.45 |
| Stomach | 0.54 | 0.43 | 0.31 | 0.22 |
Data adapted from Motaleb et al. (2021). Note: Original data may be presented as %ID per organ; this table presents a conceptual representation based on available literature.
Visualizations
Signaling and Biological Pathways
The primary biological pathway for 99mTc-IDA derivatives involves their transport and excretion by the hepatobiliary system.
Caption: Hepatobiliary transport pathway of 99mTc-IDA derivatives.
Experimental Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Workflow for the radiolabeling of IDA derivatives with 99mTc.
Caption: Workflow for the quality control of 99mTc-IDA using TLC.
Caption: Workflow for animal biodistribution studies of 99mTc-IDA.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of ⁹⁹mTechnetium-labeled mebrofenin hepatic extraction method to quantify meal-induced splanchnic blood flow responses using a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kit for the Preparation of Technetium Tc 99m Mebrofenin [dailymed.nlm.nih.gov]
- 6. snmmi.org [snmmi.org]
- 7. Alternative quality control for technetium-99m IDA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transporters involved in the hepatic uptake of (99m)Tc-mebrofenin and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mebrofenin [dailymed.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biodistribution and scintigraphic evaluation of 99mTc-Mannan complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
Application Notes and Protocols: Iminodiacetate as a Versatile Ligand in Metal-Catalyzed Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Iminodiacetate (IDA), a readily available and versatile chelating ligand, has demonstrated significant utility in promoting a variety of metal-catalyzed organic reactions. Its ability to form stable complexes with a wide range of transition metals allows for the modulation of the metal center's reactivity and selectivity. These application notes provide an overview of the use of this compound-metal complexes as catalysts in key organic transformations, offering detailed protocols for their application.
Copper-Iminodiacetate Catalyzed Oxidation of Alkanes
Copper complexes incorporating the this compound ligand have shown promise in the selective oxidation of C-H bonds, a challenging transformation in organic synthesis. One notable application is the catalytic oxidation of cyclohexane to cyclohexanol and cyclohexanone, which are key industrial intermediates.
Application: Oxidation of Cyclohexane
Copper(II)-iminodiacetate complexes, particularly those with ancillary ligands like 2-methylimidazole, can effectively catalyze the oxidation of cyclohexane using hydrogen peroxide as a green oxidant. The this compound ligand plays a crucial role in stabilizing the copper center and facilitating the catalytic cycle.
Quantitative Data Summary
| Catalyst | Product | Conversion (%) |
| [Cu(ida)(2-mim)(H2O)2]·H2O | Cyclohexanol and Cyclohexanone | Not Specified |
| [Cu(ida)(2-mim)2]·2H2O | Cyclohexanol and Cyclohexanone | Not Specified |
| [Cu(ida)(2-mim)(H2O)]n·4.5nH2O | Cyclohexanol and Cyclohexanone | Not Specified |
| [Cu2(ida)2(2-mim)2]n·nH2O | Cyclohexanol and Cyclohexanone | 31 |
Table 1: Catalytic performance of various copper-iminodiacetate complexes in the oxidation of cyclohexane.[1]
Experimental Protocol: Oxidation of Cyclohexane
This protocol is adapted from the procedure described for the oxidation of cyclohexane using copper-iminodiacetate complexes.[1]
Materials:
-
Copper-iminodiacetate catalyst (e.g., [Cu2(ida)2(2-mim)2]n·nH2O)
-
Cyclohexane
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile (solvent)
-
Gas chromatograph (for analysis)
Procedure:
-
In a reaction vessel, add the copper-iminodiacetate catalyst to acetonitrile.
-
Add cyclohexane to the mixture.
-
To initiate the reaction, add hydrogen peroxide to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography to determine the conversion of cyclohexane and the yield of cyclohexanol and cyclohexanone.
Proposed Reaction Mechanism
The reaction is believed to proceed through the formation of hydroxyl radicals. The copper catalyst reacts with hydrogen peroxide to generate these highly reactive species. The hydroxyl radicals then abstract a hydrogen atom from cyclohexane to form a cyclohexane radical. This radical reacts with molecular oxygen to produce a cyclohexaneperoxy radical, which is subsequently converted to cyclohexane hydroperoxide. The hydroperoxide can then decompose to the final products, cyclohexanol and cyclohexanone.[1]
Vanadium-Iminodiacetate in Asymmetric Sulfide Oxidation
While not a direct application of this compound, the principles of using chelating ligands to create chiral catalysts are highly relevant. Vanadium complexes with chiral Schiff base ligands, which share coordination motifs with IDA, are effective for the asymmetric oxidation of sulfides to chiral sulfoxides. This highlights the potential for developing chiral this compound derivatives for asymmetric catalysis.
Application: Asymmetric Oxidation of Alkyl Aryl Sulfides
The combination of a vanadium source, such as [VO(acac)2], with a chiral ligand allows for the enantioselective oxidation of sulfides using hydrogen peroxide. This method can provide high yields and enantiomeric excesses of the corresponding sulfoxides.
Experimental Protocol: General Procedure for Asymmetric Sulfide Oxidation
This protocol is a general representation based on vanadium-catalyzed sulfoxidation reactions.[2][3]
Materials:
-
Vanadium source (e.g., VO(acac)2)
-
Chiral ligand (e.g., a chiral Schiff base)
-
Alkyl aryl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Solvent (e.g., dichloromethane or chloroform)
-
Chiral HPLC (for enantiomeric excess determination)
Procedure:
-
Dissolve the vanadium source and the chiral ligand in the chosen solvent in a reaction flask.
-
Stir the solution at the desired temperature (e.g., 0 °C) for a short period to allow for complex formation.
-
Add the alkyl aryl sulfide to the reaction mixture.
-
Slowly add hydrogen peroxide to the solution over a period of time.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and work up the mixture to isolate the crude product.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the sulfoxide by chiral HPLC analysis.
This compound in Multicomponent Reactions
This compound and its salts can participate in multicomponent reactions, leading to the efficient synthesis of complex molecules in a single step.
Application: Synthesis of N-(2-Hydroxybenzyl)this compound Diesters
Cesium this compound has been utilized in a one-flask, three-component phenol-Mannich condensation to produce N-(2-hydroxybenzyl)this compound diesters. This process is highly practical for the synthesis of fluorescent dyes like Calcein Blue AM.
Experimental Protocol: One-Flask Synthesis of N-(2-Hydroxybenzyl)this compound Diesters
This protocol is based on a reported procedure for a multicomponent phenol-Mannich condensation.
Materials:
-
Iminodiacetic acid
-
Cesium carbonate (Cs2CO3) or Cesium hydroxide (CsOH)
-
Phenol
-
Paraformaldehyde
-
2-Methoxyethanol (solvent)
-
Anhydrous Dimethylformamide (DMF)
-
Alkylating agent (e.g., bromomethyl ester)
Procedure:
-
In a round-bottomed flask, dissolve iminodiacetic acid in 2-methoxyethanol.
-
Add cesium carbonate or cesium hydroxide and heat the mixture to form the dicesium this compound salt.
-
Add the desired phenol and paraformaldehyde to the reaction mixture.
-
Heat the mixture to facilitate the Mannich condensation.
-
Remove the solvent under reduced pressure to obtain the crude cesium N-(2-hydroxybenzyl)this compound salt.
-
Dissolve the crude salt in anhydrous DMF under an inert atmosphere.
-
Add the alkylating agent and stir the reaction until completion.
-
Purify the final diester product by column chromatography on silica gel.
Conclusion
This compound serves as a valuable and versatile ligand in metal-catalyzed organic synthesis. Its ability to form stable and catalytically active complexes with various metals opens up a wide range of applications, from C-H activation to multicomponent reactions. The protocols provided herein offer a starting point for researchers to explore the utility of this compound-based catalysts in their own synthetic endeavors. Further development of chiral this compound derivatives holds significant potential for advancing the field of asymmetric catalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]
- 3. Enantioselectivity in Vanadium-Dependent Haloperoxidases of Different Marine Sources for Sulfide Oxidation to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iminodiacetate for Environmental Sample Analysis and Cleanup
Introduction
Iminodiacetic acid (IDA) is a chelating agent with a high affinity for a wide range of metal ions. This property makes it exceptionally useful in environmental science for both the analysis of trace pollutants and the remediation of contaminated sites. When immobilized onto a solid support, the iminodiacetate group provides a selective binding site for capturing metal ions from complex matrices such as water, soil, and industrial effluents. These application notes provide detailed protocols for researchers and scientists utilizing IDA-functionalized materials for environmental sample preparation and cleanup. IDA is also used in the manufacturing of the herbicide glyphosate and can itself be an analyte of interest in environmental monitoring[1].
Application Note 1: Solid-Phase Extraction for Preconcentration of Trace Metals
Principle
Solid-phase extraction (SPE) using IDA-functionalized adsorbents is a robust method for the preconcentration of trace metal ions from aqueous samples. The high selectivity of the IDA ligand allows for the effective separation of target analytes from interfering matrix components, such as alkali and alkaline earth metals[2][3]. This preconcentration step enhances the sensitivity of subsequent analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS). Materials such as IDA-functionalized multi-walled carbon nanotubes have been developed for this purpose[4].
Experimental Protocol: On-line SPE-ICP-MS
This protocol describes an on-line method for the simultaneous determination of trace elements using an IDA-functionalized sorbent coupled with ICP-MS[4].
-
Sorbent Preparation: Synthesize IDA-functionalized multi-walled carbon nanotubes (MWCNTs-IDA) or use a commercially available chelating resin like Amberlite IRC748[2][4].
-
Micro-column Preparation:
-
Pack a small column (e.g., 20 mm x 2.0 mm i.d.) with the MWCNTs-IDA slurry.
-
Place glass wool at both ends of the column to retain the sorbent.
-
-
System Setup:
-
Integrate the micro-column into a flow injection analysis (FIA) system connected to an ICP-MS.
-
Use a peristaltic pump to deliver the sample, carrier, and eluent solutions.
-
-
Preconcentration and Analysis Steps:
-
Sample Loading: Load the aqueous sample (pH adjusted to optimal binding conditions, typically pH 5-6) through the micro-column at a defined flow rate. The metal ions will be retained by the IDA sorbent.
-
Washing: Pass a rinsing solution (e.g., deionized water) through the column to remove any non-specifically bound matrix components.
-
Elution: Elute the retained metal ions using an acidic solution (e.g., 0.2 M HNO₃) in the reverse direction and transport the eluate directly into the ICP-MS for quantification[5][6][7].
-
Re-equilibration: Wash the column with deionized water until the pH returns to the loading condition, preparing it for the next sample.
-
Workflow for SPE of Trace Metals
Caption: Workflow for solid-phase extraction (SPE) using an IDA micro-column.
Quantitative Data: Performance of IDA-Functionalized Adsorbents
The following table summarizes the performance of various IDA-based materials for the preconcentration and analysis of heavy metals.
| Sorbent Material | Analyte | Sample Matrix | Recovery (%) | Detection Limit (LOD) | Reference |
| IDA-MWCNTs | V(V), Cr(VI), Pb(II), Cd(II), Co(II), Cu(II), As(III) | Biological Samples | 95 - 104 | 0.2 - 1.5 ng/L | [4] |
| Iminodiacetic Acid Resin | Cu(II), Cd(II) | Water | Quantitative | - | [3] |
| IDA in Glyphosate | Iminodiacetic Acid | Herbicide Product | 92.8 - 103.6 | 31.8 µg/L | [1] |
Application Note 2: Environmental Remediation of Heavy Metal Contamination
Principle
IDA-functionalized materials are highly effective for removing toxic heavy metal ions from contaminated water sources. The strong chelation between IDA and metals like copper (Cu²⁺), lead (Pb²⁺), nickel (Ni²⁺), and mercury (Hg²⁺) allows for their selective capture[5][6][7]. These materials can be used in batch processes for treating contained wastewater or in continuous flow column systems for larger-scale remediation. The selectivity of IDA resins is particularly advantageous, showing a strong preference for heavy metals over common ions like calcium and magnesium[2][8].
Experimental Protocols
1. Batch Adsorption Method for Isotherm and Kinetic Studies
This protocol is designed to evaluate the adsorption capacity and kinetics of an IDA-functionalized adsorbent.
-
Adsorbent Preparation: Prepare the IDA-functionalized material (e.g., IDA chelating resin, IAT-GO) and characterize it[5][9].
-
Batch Experiments:
-
Add a fixed amount of the adsorbent (e.g., 10 mg) to a series of vials containing a known volume (e.g., 10 mL) of metal ion solution at various initial concentrations[9].
-
Adjust the pH of the solutions to the optimal value for adsorption (e.g., pH 5 for Pb(II))[9].
-
Agitate the vials at a constant temperature for a predetermined time to reach equilibrium.
-
-
Analysis:
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of the metal ion in the supernatant using ICP-OES or a similar technique[9].
-
-
Data Calculation:
-
Calculate the amount of metal adsorbed per unit mass of adsorbent (qₑ, in mg/g).
-
Analyze the data using isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity (qₘₐₓ)[5][6][7][9].
-
For kinetic studies, samples are taken at different time intervals and analyzed to fit kinetic models (e.g., pseudo-second-order)[5][6][7].
-
Chelation Mechanism of this compound
Caption: Chelation of a divalent metal ion (M²⁺) by an immobilized IDA group.
2. Fixed-Bed Column Method for Continuous Flow Remediation
This protocol describes the use of an IDA resin in a column for the continuous removal of heavy metals.
-
Column Packing: Pack a glass or plastic column uniformly with the IDA chelating resin[5][7].
-
System Setup:
-
Connect the packed column to a pump to introduce the contaminated water at a constant flow rate from top to bottom.
-
-
Operation:
-
Continuously pass the contaminated solution through the column.
-
Collect effluent fractions at regular time intervals.
-
Analyze the metal concentration in the effluent fractions to determine the breakthrough point (when the effluent concentration reaches a predefined limit).
-
-
Regeneration:
-
Once the column is saturated (post-breakthrough), disconnect the influent.
-
Pass an eluent solution (e.g., 0.2 M HNO₃) through the column to strip the bound metals[5][7].
-
Rinse the column with deionized water to prepare it for the next cycle. The resin can often be reused for multiple sorption-desorption cycles with minimal loss of capacity[5][7].
-
Quantitative Data: Adsorption and Kinetic Parameters
The tables below summarize key performance metrics for IDA-based materials in heavy metal removal.
Table 1: Maximum Adsorption Capacities (Langmuir Isotherm)
| Adsorbent | Target Metal | qₘₐₓ (mmol/g) | qₘₐₓ (mg/g) | Conditions | Reference |
| This compound Chelating Resin (IDAR) | Cu(II) | 1.79 | ~113.7 | Batch | [5][6][7] |
| IDAR | Ni(II) | 1.72 | ~101.0 | Batch | [5][6][7] |
| IDAR | Co(II) | 1.26 | ~74.2 | Batch | [5][6][7] |
| IDAR | Hg(II) | 0.96 | ~192.6 | Batch | [5][6][7] |
| IAT-Graphene Oxide (IAT-GO) | Pb(II) | - | 124.0 | pH 5, 30 min | [9] |
| IDA-Magnetic Peanut Husk | Methylene Blue | - | 43.5 | 313 K | [10] |
Note: Adsorption kinetics for these systems frequently follow a pseudo-second-order model, indicating that the rate-limiting step is chemisorption.[5][6][7][9]
Table 2: Column Performance and Regeneration
| Adsorbent | Target Metals | Eluent | Regeneration Efficiency | Key Finding | Reference |
| This compound Chelating Resin (IDAR) | Cu(II), Ni(II), Hg(II) | 0.2 M HNO₃ | Stable for 5 cycles with small loss of capacity | Effective for continuous removal and reuse. | [5][7] |
| Amberlite IRC748 (IDA Resin) | Cu, Cr(VI), Pb | Not specified | Not specified | High efficiency for Cu, Cr(VI), and Pb removal in a multi-component solution. | [2] |
Workflow for Batch Adsorption Experiment
Caption: Workflow for a batch adsorption study to determine isotherm and kinetic parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effects of capacity on the preconcentration of trace metals and matrix elimination by an this compound chelating adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of iminodiacetic acid functionalized multi-walled carbon nanotubes and its application as sorbent for separation and preconcentration of heavy metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. deswater.com [deswater.com]
- 8. researchgate.net [researchgate.net]
- 9. Remediation of water containing lead(II) using (3-iminodiacetic acid) propyltriethoxysilane graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iminodiacetic acid functionalized magnetic peanut husk for the removal of methylene blue from solution: characterization and equilibrium studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iminodiacetate-Functionalized Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of iminodiacetate (IDA)-functionalized nanoparticles as a sophisticated platform for targeted drug delivery. The inherent pH-responsive nature of the this compound moiety, coupled with the versatility of nanoparticle systems, offers a promising avenue for the controlled release of therapeutic agents in acidic tumor microenvironments.
Introduction
This compound-functionalized nanoparticles are emerging as a highly effective system for targeted drug delivery, particularly in the context of cancer therapy. The functionalization of nanoparticles with iminodiacetic acid introduces pH-sensitive carboxyl groups on the nanoparticle surface. At physiological pH (around 7.4), these groups are typically deprotonated and can electrostatically interact with positively charged drug molecules, facilitating high drug loading. Upon reaching the acidic microenvironment of a tumor (pH 6.5-6.8) or after endocytosis into cellular compartments like endosomes and lysosomes (pH 4.5-6.0), the carboxyl groups become protonated. This charge reversal weakens the electrostatic interaction with the drug, triggering its release directly at the target site. This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing systemic side effects.
This document provides detailed protocols for the synthesis, characterization, drug loading, and in vitro release studies of IDA-functionalized nanoparticles, using doxorubicin (DOX) as a model anticancer drug.
Key Features and Advantages
-
pH-Responsive Drug Release: The this compound functionality allows for triggered drug release in acidic environments, characteristic of tumor tissues and intracellular compartments.
-
High Drug Loading Capacity: The carboxyl groups on the IDA molecule can facilitate the loading of a significant amount of cationic drugs through electrostatic interactions.
-
Biocompatibility: The components used in the nanoparticle formulation can be selected for their biocompatibility, reducing potential toxicity.
-
Versatility: The nanoparticle core can be composed of various materials, including magnetic nanoparticles (for imaging and magnetic targeting), gold nanoparticles (for imaging and photothermal therapy), or biodegradable polymers.
-
Reduced Systemic Toxicity: By releasing the drug preferentially at the target site, the exposure of healthy tissues to the cytotoxic agent is minimized.
Experimental Data
The following tables summarize typical quantitative data obtained from the characterization, drug loading, and release studies of IDA-functionalized nanoparticles.
Table 1: Physicochemical Characterization of IDA-Functionalized Nanoparticles
| Parameter | Unloaded Nanoparticles | Doxorubicin-Loaded Nanoparticles |
| Average Particle Size (nm) | 150 ± 10 | 175 ± 15 |
| Polydispersity Index (PDI) | 0.18 ± 0.05 | 0.22 ± 0.06 |
| Zeta Potential (mV) at pH 7.4 | -35 ± 5 | -15 ± 4 |
| Zeta Potential (mV) at pH 5.0 | -10 ± 3 | +5 ± 2 |
Table 2: Doxorubicin Loading and Encapsulation Efficiency
| Parameter | Value |
| Initial Doxorubicin Concentration (mg/mL) | 1.0 |
| Drug Loading Capacity (DLC) (%) | 12.5% |
| Encapsulation Efficiency (EE) (%) | 85% |
Table 3: pH-Dependent In Vitro Release of Doxorubicin
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 1 | 5.2 ± 0.8 | 15.8 ± 1.5 |
| 4 | 10.5 ± 1.2 | 35.2 ± 2.1 |
| 8 | 15.8 ± 1.5 | 55.9 ± 3.0 |
| 12 | 20.1 ± 1.8 | 70.3 ± 3.5 |
| 24 | 25.6 ± 2.2 | 85.1 ± 4.2 |
| 48 | 30.2 ± 2.5 | 92.5 ± 4.8 |
Experimental Protocols
Synthesis of this compound-Functionalized Magnetic Nanoparticles
This protocol describes the synthesis of magnetic iron oxide nanoparticles (Fe₃O₄) and their subsequent functionalization with iminodiacetic acid.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Iminodiacetic acid (IDA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Protocol:
-
Synthesis of Fe₃O₄ Nanoparticles:
-
Dissolve FeCl₃·6H₂O (2.35 g) and FeCl₂·4H₂O (0.86 g) in deionized water (100 mL) under nitrogen atmosphere with vigorous stirring.
-
Heat the solution to 80°C.
-
Add ammonium hydroxide (10 mL) dropwise to the solution. A black precipitate will form immediately.
-
Continue stirring for 1 hour at 80°C.
-
Cool the mixture to room temperature.
-
Collect the black precipitate using a strong magnet and wash several times with deionized water and ethanol.
-
Dry the Fe₃O₄ nanoparticles under vacuum.
-
-
Amine Functionalization of Fe₃O₄ Nanoparticles:
-
Disperse the dried Fe₃O₄ nanoparticles (200 mg) in ethanol (50 mL) by sonication.
-
Add APTES (2 mL) to the suspension.
-
Reflux the mixture for 12 hours with stirring.
-
Collect the amine-functionalized nanoparticles (Fe₃O₄-NH₂) with a magnet, wash with ethanol, and dry under vacuum.
-
-
This compound Functionalization:
-
Dissolve iminodiacetic acid (1.33 g), DCC (2.06 g), and NHS (1.15 g) in DMSO (50 mL).
-
Stir the solution for 4 hours at room temperature to activate the carboxyl groups of IDA.
-
Disperse the Fe₃O₄-NH₂ nanoparticles (100 mg) in DMSO (20 mL).
-
Add the activated IDA solution to the nanoparticle suspension.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Collect the IDA-functionalized nanoparticles (Fe₃O₄-IDA) with a magnet, wash thoroughly with DMSO and deionized water, and dry under vacuum.
-
Characterization of IDA-Functionalized Nanoparticles
Protocols for the characterization techniques mentioned in Table 1.
-
Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI):
-
Disperse a small amount of nanoparticles in deionized water by sonication.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
-
Zeta Potential Measurement:
-
Disperse the nanoparticles in a 10 mM NaCl solution at the desired pH (7.4 or 5.0).
-
Measure the electrophoretic mobility to determine the zeta potential.
-
-
Transmission Electron Microscopy (TEM) for Morphology:
-
Disperse the nanoparticles in ethanol.
-
Place a drop of the dispersion onto a carbon-coated copper grid and allow it to dry.
-
Image the nanoparticles using a TEM to observe their size and shape.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Surface Functionalization:
-
Record the FTIR spectra of the bare, amine-functionalized, and IDA-functionalized nanoparticles.
-
Confirm the presence of characteristic peaks for the respective functional groups.
-
Doxorubicin (DOX) Loading onto IDA-Functionalized Nanoparticles
Protocol:
-
Disperse the IDA-functionalized nanoparticles (10 mg) in a phosphate-buffered saline (PBS) solution (10 mL, pH 7.4).
-
Add a solution of doxorubicin hydrochloride (1 mg/mL in PBS) to the nanoparticle suspension.
-
Stir the mixture in the dark at room temperature for 24 hours.
-
Separate the DOX-loaded nanoparticles by centrifugation or magnetic separation.
-
Wash the nanoparticles with PBS (pH 7.4) to remove any unbound doxorubicin.
-
Collect the supernatant and washings to determine the amount of unloaded DOX.
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
The amount of doxorubicin can be quantified using a UV-Vis spectrophotometer at a wavelength of 480 nm.
-
In Vitro Doxorubicin Release Study
Protocol:
-
Disperse the DOX-loaded IDA-functionalized nanoparticles (5 mg) in 5 mL of release media (PBS at pH 7.4 and acetate buffer at pH 5.0).
-
Place the nanoparticle suspension in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in 50 mL of the corresponding release media.
-
Maintain the setup at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a 1 mL aliquot from the release media outside the dialysis bag and replace it with 1 mL of fresh media.
-
Quantify the amount of released doxorubicin in the aliquots using a UV-Vis spectrophotometer at 480 nm.
-
Calculate the cumulative percentage of drug release over time.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, loading, and testing of nanoparticles.
pH-Responsive Drug Release Mechanism
Caption: Mechanism of pH-triggered doxorubicin release.
Doxorubicin Signaling Pathway in Cancer Cells
Caption: Doxorubicin's primary mechanisms of action in cancer cells.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the procedures for their specific nanoparticle system and drug of choice. All experiments should be conducted in accordance with laboratory safety guidelines.
Application Notes and Protocols: Iminodiacetate-Based Resins for Solid-Phase Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminodiacetate (IDA) based resins are a cornerstone of solid-phase extraction (SPE) for the selective enrichment and purification of metal ions and biomolecules, most notably polyhistidine-tagged (His-tagged) proteins. The stationary phase of these resins consists of a solid support, such as agarose or porous polymer beads, functionalized with iminodiacetic acid. This chelating agent forms stable coordination complexes with various metal ions, which in turn serve as affinity ligands for target analytes. This document provides detailed application notes and experimental protocols for the use of this compound-based resins in solid-phase extraction.
Principle of this compound-Based Solid-Phase Extraction
Solid-phase extraction is a technique used to isolate, concentrate, and purify analytes from a liquid sample by partitioning them between a solid stationary phase and a liquid mobile phase.[1][2] this compound resins function based on immobilized metal affinity chromatography (IMAC).[3][4] The this compound group acts as a chelating ligand that immobilizes divalent or trivalent metal ions, such as Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺, onto the resin matrix.[3][4] These immobilized metal ions then serve as the affinity ligands to capture target analytes from the sample solution. The general workflow involves conditioning the resin, loading the sample, washing away unbound components, and finally eluting the purified analyte.[5]
Mechanism of Chelation and Analyte Binding:
The this compound group has three potential coordination sites (the nitrogen atom and the two carboxylate oxygens) for a metal ion. This tridentate chelation securely holds the metal ion while leaving vacant coordination sites available to interact with electron-donating groups on the analyte of interest. In the case of His-tagged proteins, the imidazole rings of the histidine residues coordinate with the immobilized metal ion.[3] For metal ion extraction, the this compound groups directly chelate the target metal ions from the sample.
Applications
The primary applications of this compound-based resins in solid-phase extraction include:
-
Purification of His-tagged Proteins: This is one of the most widespread uses of IDA resins.[3][4] Recombinant proteins engineered with a polyhistidine tag (e.g., 6xHis-tag) at the N- or C-terminus can be efficiently purified from crude cell lysates.[3][4]
-
Enrichment of Metal Ions: These resins are highly effective for the preconcentration and separation of trace metal ions from various matrices, including water, biological fluids, and industrial effluents.[6][7][8] This is crucial for analytical techniques such as atomic absorption spectrometry (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS).[7]
-
Purification of Other Biomolecules: While less common, IDA resins can be used to purify other proteins and peptides that have an affinity for the chelated metal ions.
Quantitative Data Summary
The performance of this compound-based resins can be characterized by several parameters. The following tables summarize typical quantitative data for different applications.
Table 1: Performance Characteristics for His-tagged Protein Purification
| Parameter | Typical Value | Metal Ion | Resin Base | Reference |
| Protein Binding Capacity | >50 mg/mL resin | Cu²⁺, Zn²⁺ | 6% Cross-linked Agarose | [9] |
| Dynamic Binding Capacity | 1 to 80 mg/mL resin | Ni²⁺ | Ni-NTA Superflow Agarose | [4] |
| Metal Ion Capacity | 20-40 µmoles/mL resin | Cu²⁺, Zn²⁺ | 6% Cross-linked Agarose | [9] |
Table 2: Performance Characteristics for Metal Ion Extraction
| Parameter | Analyte | Matrix | Adsorption Capacity | Reference |
| Adsorption Capacity | Pb(II) | Aqueous Solution | Varies with conditions | [8] |
| Adsorption Capacity | Cd(II) | Aqueous Solution | Varies with conditions | [8] |
| Adsorption Capacity | Mn(II) | Aqueous Solution | Varies with conditions | [8] |
| Adsorption Capacity | Zn(II) | Aqueous Solution | Varies with conditions | [8] |
| This compound Group Density | - | Polyethylene Porous Sheet | 2.1 mol/kg | [6] |
Experimental Protocols
Protocol 1: Purification of His-tagged Proteins from Bacterial Lysate
This protocol outlines the steps for purifying a His-tagged protein from an E. coli cell lysate using an this compound-based resin charged with Ni²⁺.
Materials:
-
This compound-based resin (e.g., Ni-IDA Agarose)
-
Chromatography column
-
Binding/Wash Buffer: 10 mM Imidazole, 0.3 M NaCl, 50 mM sodium phosphate, pH 8.0[9]
-
Elution Buffer: 300 mM Imidazole, 0.3 M NaCl, 50 mM sodium phosphate, pH 8.0[4]
-
Cleared cell lysate containing the His-tagged protein
-
Spectrophotometer for protein quantification (optional)
-
SDS-PAGE materials for analysis
Procedure:
-
Resin Preparation and Equilibration:
-
Prepare a slurry of the this compound resin in a suitable buffer (e.g., 20% ethanol) and pack it into a chromatography column.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer.[10]
-
-
Sample Loading:
-
Washing:
-
Wash the column with 10-20 CV of Binding/Wash Buffer to remove unbound and weakly bound proteins.[10] Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound His-tagged protein with 5-10 CV of Elution Buffer. The high concentration of imidazole competes with the histidine tag for binding to the Ni²⁺ ions, thus displacing the protein from the resin.[3]
-
Collect fractions and monitor the protein concentration, for instance by measuring the absorbance at 280 nm.
-
-
Analysis:
-
Analyze the collected fractions using SDS-PAGE to assess the purity of the eluted protein.
-
Pool the fractions containing the purified protein.
-
-
Resin Regeneration and Storage:
-
To regenerate the resin, wash the column with a high concentration of imidazole (e.g., 1 M) followed by a metal-stripping buffer (e.g., EDTA), and then recharge with the desired metal ion.
-
For storage, wash the resin with several column volumes of 20% ethanol and store at 4°C.[11]
-
Protocol 2: Solid-Phase Extraction of Trace Metal Ions from Water Samples
This protocol describes a general procedure for the preconcentration of trace metal ions from an aqueous sample using an this compound-based resin.
Materials:
-
This compound-based resin
-
SPE cartridge or column
-
pH meter
-
Acidic eluent (e.g., 1 M HNO₃)[12]
-
Deionized water
-
Sample solution (e.g., wastewater, river water)
Procedure:
-
Sample Preparation:
-
Filter the water sample to remove any particulate matter.
-
Adjust the pH of the sample to the optimal range for the target metal ion binding. This often needs to be determined empirically but is typically in the slightly acidic to neutral range.[8]
-
-
Resin Conditioning:
-
Pack the this compound resin into an SPE cartridge.
-
Condition the resin by passing deionized water through the cartridge to wet the resin and remove any preservatives.
-
-
Sample Loading:
-
Pass the pH-adjusted water sample through the conditioned SPE cartridge at a controlled flow rate. A slower flow rate generally improves the retention of the metal ions.
-
-
Washing:
-
Wash the cartridge with a small volume of deionized water to remove any remaining matrix components that are not bound to the resin.
-
-
Elution:
-
Elute the retained metal ions from the resin by passing a small volume of an acidic eluent (e.g., 1 M HNO₃) through the cartridge.[12] The low pH protonates the this compound groups, causing the release of the chelated metal ions.
-
Collect the eluate for subsequent analysis.
-
-
Analysis:
-
Analyze the concentration of the metal ions in the eluate using a suitable analytical technique such as AAS or ICP-MS.
-
Visualizations
Caption: General experimental workflow for solid-phase extraction.
Caption: Chelation mechanism of this compound resins.
References
- 1. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 2. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. High-throughput solid-phase extraction of metal ions using an this compound chelating porous disk prepared by graft polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cOmplete™ His-Tag Purification Resin Protocol & Troubleshooting [sigmaaldrich.com]
- 11. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Iminodiacetate in Capillary Electrophoresis for Peptide Separation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of iminodiacetate (IDA) in capillary electrophoresis (CE) for the separation of peptides. Two primary applications are covered: the use of IDA as a background electrolyte (BGE) component in capillary zone electrophoresis (CZE) for high-resolution peptide mapping, and the use of IDA in immobilized metal affinity capillary electrophoresis (IMACE) for the selective enrichment and separation of specific peptides, such as phosphopeptides.
Application 1: this compound as a Background Electrolyte in CZE for Peptide Mapping
This compound serves as an effective isoelectric buffer for the separation of complex peptide mixtures, such as protein digests. Operating at a low pH (around 2.33 in a 50 mM solution), IDA provides a different selectivity window compared to more common low-pH buffers like phosphate.[1] Its low conductivity allows for the application of high field strengths, leading to rapid and highly efficient separations. The addition of organic solvents and denaturing agents, such as urea, can further enhance resolution and prevent peptide-wall interactions.[1]
Key Advantages:
-
High Resolution: Provides excellent separation of complex peptide mixtures.[1]
-
Reduced Analysis Time: Enables the use of high voltages, significantly shortening run times compared to standard phosphate buffers.[1]
-
Alternative Selectivity: Offers a different separation mechanism compared to other low-pH buffers.
-
Compatibility: Can be used with various additives like organic solvents (e.g., trifluoroethanol) and denaturing agents (e.g., urea) to optimize separations.[1]
Quantitative Data Summary
The following table summarizes the performance of an IDA-based BGE for the separation of a β-casein tryptic digest compared to a standard phosphate buffer.
| Parameter | 50 mM this compound, 0.5% HEC, 8 M Urea | 80 mM Phosphate, pH 2.0 (Standard Buffer) |
| Separation Time | Approximately half the transit time | Standard transit time |
| Resolution | Excellent | Standard |
Data synthesized from qualitative descriptions in the cited literature, as specific numerical values were not available in the initial search results.
Experimental Protocol: CZE of a Protein Digest using an IDA-Urea Buffer
This protocol is adapted from the methodology for separating a β-casein digest.[1]
1. Materials and Reagents:
-
Iminodiacetic acid (IDA)
-
Urea
-
Hydroxyethylcellulose (HEC)
-
Trifluoroethanol (TFE) (optional)
-
Deionized water
-
Fused-silica capillary (e.g., 50 µm i.d.)
-
Capillary electrophoresis system with UV detection
2. Background Electrolyte (BGE) Preparation (50 mM IDA, 8 M Urea, 0.5% HEC):
-
To prepare 100 mL of BGE:
-
Weigh 0.665 g of iminodiacetic acid and dissolve in approximately 40 mL of deionized water.
-
Weigh 48.05 g of urea and add it to the IDA solution.
-
Weigh 0.5 g of hydroxyethylcellulose and slowly add it to the solution while stirring to avoid clumping.
-
Continue stirring until all components are fully dissolved. This may take some time. Gentle heating can be applied to aid the dissolution of urea.
-
Make up the final volume to 100 mL with deionized water and mix thoroughly.
-
Filter the BGE through a 0.22 µm syringe filter before use.
-
3. Capillary Conditioning:
-
New Capillary:
-
Rinse with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE for 15 minutes.
-
-
Between Runs:
-
Rinse with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with the BGE for 5 minutes.
-
4. Sample Preparation:
-
Reconstitute the peptide sample (e.g., a lyophilized protein digest) in deionized water or a buffer with a lower ionic strength than the BGE to a suitable concentration (e.g., 0.1-1 mg/mL).
5. Electrophoretic Conditions:
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: Apply a high voltage, for example, 25-30 kV (positive polarity at the injection side). The low conductivity of the IDA buffer allows for higher field strengths.
-
Temperature: Maintain a constant capillary temperature (e.g., 25 °C).
-
Detection: UV absorbance at 200 or 214 nm.
Logical Workflow for CZE with IDA Buffer
Caption: Workflow for peptide separation using CZE with an IDA-based background electrolyte.
Application 2: this compound in Immobilized Metal Affinity Capillary Electrophoresis (IMACE)
In IMACE, the capillary inner wall is modified with a chelating agent, such as IDA, which is then complexed with a metal ion (e.g., Cu(II), Fe(III), Ga(III)). This creates a stationary phase that can selectively interact with certain peptides. This technique is particularly powerful for the enrichment and separation of phosphopeptides, which exhibit a strong affinity for the immobilized metal ions.
Key Advantages:
-
High Selectivity: Enables the specific capture and separation of peptides with particular post-translational modifications, most notably phosphorylation.
-
Enrichment: Allows for the preconcentration of low-abundance peptides from a complex mixture.
-
Combined Separation Mechanisms: Leverages both affinity interactions and electrophoretic mobility for enhanced separation.
Quantitative Data Summary
The following table illustrates the potential separation performance of an IDA-based IMACE system for a model peptide mixture.
| Peptide | Type | Expected Migration Behavior |
| Peptide A | Non-phosphorylated | Migrates relatively quickly, minimal interaction |
| Peptide B-P | Phosphorylated | Shows retarded migration due to affinity interaction |
| Peptide C | Non-phosphorylated | Migrates according to its charge/size ratio |
This table is a representative example, as specific quantitative data for a peptide mix in an IDA-IMACE-CE system was not available in the initial search results.
Experimental Protocol: IMACE of Peptides using a Cu(II)-IDA Modified Capillary
This protocol is a composite methodology based on the preparation of IDA-modified capillaries and general IMAC principles.
Part A: Preparation of the IDA-Modified Capillary
This part of the protocol is based on the method described by Tsukagoshi et al. for the polymerization of an IDA-containing monomer on the capillary surface.
1. Materials and Reagents:
-
Fused-silica capillary
-
3-(Trimethoxysilyl)propyl methacrylate
-
N-(Vinylbenzyl)iminodiacetic acid (or similar vinyl-IDA monomer)
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Toluene, Methanol, and other organic solvents
-
0.1 M NaOH, 0.1 M HCl
2. Protocol for Capillary Modification:
-
Activation: Rinse a new capillary with 1 M NaOH for 30 minutes, followed by deionized water for 10 minutes, and then 0.1 M HCl for 10 minutes. Finally, rinse with deionized water and dry the capillary completely.
-
Silanization: Fill the capillary with a 10% (v/v) solution of 3-(trimethoxysilyl)propyl methacrylate in toluene. Let it react for several hours (e.g., 12 hours) at room temperature to introduce vinyl groups on the capillary wall.
-
Rinsing: Rinse the capillary thoroughly with toluene and then methanol to remove any unreacted silane reagent. Dry the capillary.
-
Polymerization: Prepare a solution of the N-(vinylbenzyl)iminodiacetic acid monomer and a small amount of AIBN in a suitable solvent (e.g., methanol). Fill the silanized capillary with this solution, seal both ends, and heat it in an oven (e.g., at 60-70 °C) for several hours to initiate polymerization.
-
Final Wash: After polymerization, rinse the capillary extensively with methanol and deionized water to remove the monomer, initiator, and any non-immobilized polymer. The capillary is now IDA-modified.
Part B: IMACE Separation of Peptides
1. Materials and Reagents:
-
IDA-modified capillary
-
Metal salt solution (e.g., 50 mM CuSO₄ or FeCl₃)
-
Loading/Running Buffer (e.g., 20 mM MES or acetate buffer, pH 5.0-6.0)
-
Washing Buffer (same as loading buffer)
-
Elution Buffer (e.g., 50 mM phosphate buffer, pH 7.5, or a buffer containing a stronger chelator like EDTA)
-
Peptide sample containing a mixture of phosphorylated and non-phosphorylated peptides.
2. Protocol for IMACE-CE:
-
Metal Ion Chelation: Flush the IDA-modified capillary with the metal salt solution (e.g., 50 mM CuSO₄) for about 10-15 minutes. This charges the capillary with the metal ions.
-
Equilibration: Rinse the capillary with the loading/running buffer for at least 10 minutes to remove excess metal ions and to set the pH.
-
Sample Injection: Inject the peptide mixture using a low-pressure injection for a longer duration to allow for affinity capture on the capillary wall.
-
Washing (Optional, for enrichment): After injection, a plug of washing buffer can be injected to remove non-specifically bound peptides.
-
Separation and Elution: Apply the separation voltage (e.g., 15-20 kV, reverse polarity may be needed depending on the charge of the metal-peptide complex and the direction of the electroosmotic flow). Peptides with low affinity will migrate according to their electrophoretic mobility. Peptides with high affinity (e.g., phosphopeptides) will be retained and will migrate more slowly or elute as the BGE composition changes at the elution buffer front (if an elution plug is used).
-
Detection: Monitor the separation using a UV detector at 200 or 214 nm.
Signaling Pathway Diagram for IMACE
Caption: Workflow for IMACE, from capillary modification to the separation of peptides.
References
Application Notes and Protocols: Synthesis of Xylenol Orange via Mannich Condensation of Iminodiacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the metallochromic indicator, xylenol orange, utilizing iminodiacetic acid as a key precursor. The synthesis is achieved through a Mannich condensation reaction with cresol red and formaldehyde.
Introduction
Xylenol orange is a widely used indicator in complexometric titrations for the determination of various metal ions.[1][2] Its utility stems from the formation of distinctly colored metal complexes, which allows for sharp and clear endpoint detection.[2][3] Historically, the purity of commercially available xylenol orange has been a concern, with significant amounts of impurities such as semi-xylenol orange and unreacted iminodiacetic acid being present.[1] This protocol outlines a method for the synthesis of xylenol orange, providing researchers with a means to produce the indicator in-house, potentially achieving higher purity for sensitive applications. The reaction involves the aminoalkylation of cresol red with formaldehyde and iminodiacetic acid, a classic example of the Mannich reaction.[4]
Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of xylenol orange. Please note that yields and purity can vary based on reaction conditions and purification efficiency.
| Parameter | Value | Reference |
| Molecular Formula | C₃₁H₃₂N₂O₁₃S | [1] |
| Molar Mass | 672.66 g/mol | [1] |
| Typical Yield | ~97% | [5] |
| Purity Range | 20% - 90% (commercial) | [1] |
| Appearance | Very dark red crystalline powder | |
| Solubility | Soluble in water | [1] |
Experimental Protocol
This protocol is adapted from the synthesis of a functionalized xylenol orange and describes the core Mannich condensation step.
Materials:
-
Cresol Red
-
Iminodiacetic Acid
-
Formaldehyde (37% aqueous solution)
-
Sodium Acetate
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine cresol red (1 equivalent), iminodiacetic acid (4 equivalents), and sodium acetate.
-
Solvent Addition: Add a suitable solvent such as a mixture of glacial acetic acid and water.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen).
-
Reagent Addition: While stirring, add formaldehyde (37% aqueous solution, 6 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60°C and stir for 16 hours under an inert atmosphere.[5]
-
Cooling and Filtration: After the reaction is complete, cool the flask to room temperature. The crude product may precipitate out of the solution. If so, filter the solids.
-
Purification (Precipitation):
-
If the product remains in solution, it can be precipitated by adding a suitable anti-solvent.
-
Decant the supernatant.
-
Precipitate the product from the residue by adding an excess of ethanol.
-
-
Isolation and Washing: Allow the precipitate to stand, then collect the solid product by filtration. Wash the collected solid with ethanol.
-
Drying: Dry the purified xylenol orange product under vacuum.
Visualizations
Chemical Reaction Pathway
Caption: Synthesis of Xylenol Orange via Mannich Condensation.
Experimental Workflow
Caption: Experimental Workflow for Xylenol Orange Synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Iminodiacetate (IDA) Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low protein yield with Iminodiacetate (IDA) columns.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound (IDA) affinity chromatography?
This compound (IDA) is a chelating ligand used in Immobilized Metal Affinity Chromatography (IMAC). The IDA ligand is immobilized on a chromatography resin and charged with divalent metal ions, typically Nickel (Ni²⁺) or Cobalt (Co²⁺). IDA is a tridentate ligand, meaning it coordinates the metal ion at three points. This leaves open coordination sites on the metal ion that can specifically bind to electron-donating amino acid side chains, most notably the imidazole ring of histidine. Proteins engineered with a polyhistidine tag (His-tag) will bind to the immobilized metal ions, allowing for their separation from other proteins in a complex mixture. Elution is typically achieved by competition with imidazole or by lowering the pH to protonate the histidine residues, which disrupts their coordination with the metal ion.[1][2]
Q2: What are the main differences between this compound (IDA) and Nitrilotriacetic acid (NTA) resins?
IDA and NTA are the two most common chelating ligands for IMAC. The primary difference lies in their denticity: IDA is tridentate, while NTA is tetradentate. This structural difference impacts several performance characteristics.[2][3][4] While IDA resins may offer higher binding capacity for some proteins, they bind metal ions less tightly, which can lead to increased metal ion leaching.[1][3] NTA resins generally provide higher purity due to their stronger coordination with the metal ion, leaving fewer sites for non-specific interactions.[3]
| Feature | This compound (IDA) | Nitrilotriacetic Acid (NTA) |
| Chelating Structure | Tridentate (3 binding sites)[2] | Tetradentate (4 binding sites)[2] |
| Metal Ion Affinity | Lower (higher risk of ion leaching)[1][3] | Higher (lower risk of ion leaching)[3] |
| Protein Binding Capacity | Generally higher[1][4] | Generally lower than IDA[4] |
| Binding Specificity | Lower (can lead to more non-specific binding)[2][3] | Higher (generally results in higher purity)[2][3] |
| Elution Conditions | Requires lower imidazole concentrations[3] | Requires higher imidazole concentrations |
| Cost | Generally less expensive[1] | Generally more expensive |
Q3: My protein is not binding to the IDA column. What are the possible causes?
This is a common issue that can stem from several factors, from the protein itself to the buffer composition.
-
Inaccessible His-tag: The polyhistidine tag may be buried within the three-dimensional structure of the folded protein, preventing it from binding to the resin.[5]
-
Solution: Perform the purification under denaturing conditions using buffers containing 6 M Guanidinium-HCl or 8 M Urea. This will unfold the protein and expose the His-tag. The protein can then be refolded on-column or after elution.[5]
-
-
Incorrect Buffer/Sample pH: Histidine binding is pH-dependent. At pH values below 7, the imidazole side chains of histidine become protonated, which prevents their coordination with the metal ion.[5][6]
-
Solution: Ensure the pH of your sample and binding buffer is between 7.5 and 8.0. Use a desalting column or dialysis to exchange the sample into the correct binding buffer.[7]
-
-
Presence of Interfering Agents:
-
Chelating Agents: Substances like EDTA or EGTA in your sample will strip the metal ions from the IDA resin, inactivating the column.[8] Ensure they are not present in your lysis buffer or sample.
-
Reducing Agents: High concentrations of reducing agents like DTT or β-mercaptoethanol can reduce the metal ions and inhibit binding. Limit their concentration to <1 mM if required for protein stability.
-
-
High Imidazole Concentration: If your lysis buffer contains a high concentration of imidazole to reduce initial non-specific binding, it may be preventing your target protein from binding.
-
Solution: Dilute the sample or perform a buffer exchange to lower the imidazole concentration to a level that does not prevent binding of your target protein (typically <20 mM).[8]
-
-
Low Protein Expression/Solubility: The issue may not be with the column but with the initial protein expression. The protein may be expressed at very low levels or may be insoluble, forming inclusion bodies.[9]
-
Solution: Analyze a sample of your crude lysate and the insoluble pellet by SDS-PAGE to confirm expression levels and solubility. Optimize expression conditions (temperature, induction time) or use solubilizing agents if the protein is in inclusion bodies.[9]
-
Q4: My protein binds to the column, but the final yield is still low. Where could I be losing it?
If binding occurs, the protein loss might be happening during the wash or elution steps, or the protein may be degrading.
-
Protein Eluting During Wash Steps: This suggests that the binding is weak or the wash conditions are too stringent.
-
Solution: Reduce the concentration of imidazole in your wash buffer. IDA resins are more sensitive to imidazole than NTA resins, so a lower concentration (e.g., 20-40 mM) is often sufficient. Also, ensure the pH of the wash buffer is not too low.
-
-
Protein Not Eluting from the Column: The protein may be binding too tightly or has precipitated on the column.
-
Solution: Increase the stringency of the elution buffer. You can do this by increasing the imidazole concentration (e.g., up to 500 mM) or by lowering the pH of the elution buffer (e.g., to pH 4.5-5.5).[8] A gradient elution from low to high imidazole concentration can help determine the optimal elution concentration and can prevent protein precipitation that may occur with a single high-concentration step elution.[8]
-
-
Protein Precipitation: High concentrations of the purified protein can lead to aggregation and precipitation on the column.[8]
-
Proteolytic Degradation: Proteases from the host cell lysate can degrade your protein during the purification process.[10]
-
Solution: Add a protease inhibitor cocktail to your lysis buffer and keep the protein sample on ice or at 4°C throughout the purification process.[9]
-
Q5: How do I regenerate and store my IDA column?
Proper regeneration is crucial for maintaining the column's performance over multiple uses.
-
Strip: Wash the column with 5-10 column volumes of a buffer containing a strong chelating agent (e.g., 50-100 mM EDTA) to remove all metal ions.[11]
-
Wash: Wash with 10 column volumes of distilled water to remove the chelating agent.[11]
-
Recharge: Equilibrate the column with 5-10 column volumes of the desired metal salt solution (e.g., 100 mM NiSO₄ or CoCl₂).
-
Wash: Wash with 5-10 column volumes of distilled water to remove excess, unbound metal ions.
-
Equilibrate: Equilibrate the column with binding buffer until the pH and conductivity are stable.
-
Storage: For long-term storage, wash the column with water and then store it in 20% ethanol at 4°C to prevent microbial growth.[11]
Experimental Protocols
General Protocol for IDA Column Purification (Native Conditions)
This protocol provides a general framework. Optimization of buffer components, especially imidazole concentrations, is often necessary for each specific protein.
1. Buffer Preparation
| Buffer Type | Recommended Composition | Key Considerations |
| Binding/Lysis Buffer | 50 mM Sodium Phosphate, 300-500 mM NaCl, 10-20 mM Imidazole, pH 8.0 | High salt reduces non-specific ionic interactions. Low imidazole reduces binding of host proteins with low histidine content.[8] |
| Wash Buffer | 50 mM Sodium Phosphate, 300-500 mM NaCl, 20-50 mM Imidazole, pH 8.0 | Imidazole concentration should be high enough to remove contaminants but not elute the target protein. This may require optimization. |
| Elution Buffer | 50 mM Sodium Phosphate, 300-500 mM NaCl, 250-500 mM Imidazole, pH 8.0 | High imidazole concentration competes with the His-tag for binding, causing elution. The pH of the buffer may drop after adding imidazole; re-adjust if necessary.[5][8] |
2. Column Preparation and Equilibration
-
If the column is new or has been stored, wash it with 5-10 column volumes of distilled water.
-
Equilibrate the column with 5-10 column volumes of Binding Buffer. Monitor the pH and conductivity of the flow-through to ensure it matches the buffer.
3. Sample Preparation and Loading
-
Lyse cells in Lysis Buffer. If the lysate is viscous due to nucleic acids, add DNase I.
-
Clarify the lysate by centrifugation (e.g., >10,000 x g for 30 minutes) and/or filtration (0.45 µm filter) to remove cell debris.[8]
-
Load the clarified lysate onto the equilibrated column. Use a slow flow rate to maximize binding time. Collect the flow-through fraction for analysis.
4. Washing
-
Wash the column with 10-20 column volumes of Wash Buffer to remove unbound and non-specifically bound proteins.
-
Continue washing until the UV absorbance (A280) of the flow-through returns to baseline. Collect wash fractions for analysis.
5. Elution
-
Elute the target protein using Elution Buffer. This can be done in a single step or using a linear gradient of increasing imidazole concentration.
-
Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.
-
Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess purity and yield.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications [absin.net]
- 3. cube-biotech.com [cube-biotech.com]
- 4. How to choose the right his-tagged purification resin [takarabio.com]
- 5. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 6. trialtusbioscience.com [trialtusbioscience.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Optimizing Iminodiacetate (IDA) Buffer Conditions for Protein Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing iminodiacetate (IDA) buffer conditions for efficient protein binding.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for an this compound (IDA) buffer in protein binding applications?
A1: The optimal pH for protein binding to an IDA resin is critical and protein-dependent. Generally, for His-tagged protein purification using Immobilized Metal Affinity Chromatography (IMAC) with IDA as the chelating ligand, a pH range of 7.0 to 8.0 is recommended.[1] At lower pH values, the histidine side chains can become protonated, which impairs their ability to coordinate with the metal ions on the resin, leading to poor binding.[2][3] It is crucial to ensure the pH of your binding buffer is at the expected value, and it's recommended to adjust the pH after the addition of all buffer components, as some additives like imidazole can alter the pH.[2][3]
Q2: How does salt concentration influence protein binding to IDA resins?
A2: Salt concentration plays a significant role in optimizing protein binding by modulating ionic strength. A common starting concentration for NaCl is 150-500 mM.[4][5] High salt concentrations can help reduce non-specific electrostatic interactions between contaminant proteins and the resin.[5] However, excessively high salt concentrations can sometimes interfere with the binding of the target protein.[6] The optimal salt concentration may need to be determined empirically for each specific protein.
Q3: What are common additives used in IDA buffers and what are their functions?
A3: Various additives can be included in IDA buffers to improve protein stability, solubility, and reduce non-specific binding. Common additives include:
-
Imidazole: Low concentrations (10-40 mM) are often added to the binding and wash buffers to minimize the binding of host cell proteins that have exposed histidine residues.[4]
-
Reducing Agents (e.g., DTT, β-mercaptoethanol): These are used to prevent oxidation and the formation of incorrect disulfide bonds, which can lead to protein aggregation.[]
-
Glycerol: Typically used at 5-20% (v/v), glycerol can act as a stabilizer and help to reduce hydrophobic interactions between proteins, which can prevent aggregation.[5]
-
Non-ionic Detergents (e.g., Triton X-100, Tween 20): These are useful for solubilizing membrane proteins and can help prevent non-specific hydrophobic interactions.
-
Protease Inhibitors: A cocktail of protease inhibitors is often added to the lysis buffer to prevent degradation of the target protein by endogenous proteases.
Q4: How do I prepare a stock solution of this compound buffer?
A4: To prepare a standard 1 M Tris-HCl buffer, which is commonly used as a base for IDA binding buffers, you can follow this general protocol:
-
Dissolve 121.1 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to the desired value (e.g., 7.5 or 8.0) by slowly adding concentrated hydrochloric acid (HCl).
-
Bring the final volume to 1 L with deionized water.
-
Sterilize by autoclaving.
For a working binding buffer, you would then dilute the stock buffer and add other components like NaCl, imidazole, and any other necessary additives, followed by a final pH check and adjustment.
Troubleshooting Guide
Issue 1: My protein is not binding to the IDA column.
| Possible Cause | Solution |
| Incorrect Buffer pH | Verify the pH of your binding buffer. For His-tagged proteins, ensure the pH is between 7.0 and 8.0.[1] Lower pH can protonate histidine residues, preventing binding.[2][3] |
| His-tag is Inaccessible | The His-tag may be buried within the folded protein. Try performing the purification under denaturing conditions using urea or guanidinium chloride to unfold the protein and expose the tag.[2][3] |
| Imidazole Concentration is Too High | If using imidazole in your binding buffer, the concentration may be too high, preventing your target protein from binding. Try reducing the imidazole concentration or performing the binding step without imidazole.[4] |
| Metal Ions Stripped from the Resin | Certain compounds, like EDTA or DTT, can strip the metal ions (e.g., Ni2+, Co2+) from the IDA resin.[3] Ensure your sample and buffers are free from strong chelating agents. |
| Column Overload | The amount of protein in your sample may exceed the binding capacity of the resin. Use a larger column volume or reduce the amount of sample loaded.[8] |
Issue 2: My protein is precipitating in the IDA buffer.
| Possible Cause | Solution |
| Incorrect Buffer pH or Ionic Strength | The pH of the buffer may be close to the isoelectric point (pI) of your protein, causing it to precipitate. Adjust the pH to be at least one unit away from the pI.[9] Also, optimizing the salt concentration can improve solubility.[10] |
| Protein Instability | The protein may be unstable under the current buffer conditions. Add stabilizing agents such as glycerol (5-20%), arginine (0.1-2 M), or non-ionic detergents to the buffer.[5][] |
| High Protein Concentration | The concentration of your protein may be too high, leading to aggregation. Try diluting your sample before loading it onto the column. |
Issue 3: I am observing low recovery of my protein from the IDA column.
| Possible Cause | Solution |
| Protein Degradation | Proteases in the cell lysate may be degrading your protein. Add a protease inhibitor cocktail to your lysis buffer. |
| Precipitation on the Column | Your protein may be precipitating on the column during the purification process. Try adding stabilizing agents like glycerol or arginine to your buffers.[5][] |
| Suboptimal Elution Conditions | The elution buffer may not be strong enough to displace your protein from the resin. Increase the concentration of the competing agent (e.g., imidazole) or decrease the pH of the elution buffer. |
Quantitative Data Summary
Table 1: Recommended Buffer Component Concentrations for IDA-based Protein Binding
| Component | Typical Concentration Range | Purpose |
| Buffering Agent (e.g., Tris-HCl, HEPES) | 20-100 mM | Maintain a stable pH |
| pH | 7.0 - 8.0 | Optimize His-tag binding[1] |
| NaCl | 150 - 500 mM | Reduce non-specific ionic interactions[4][5] |
| Imidazole (in binding/wash buffer) | 10 - 40 mM | Reduce binding of contaminating proteins[4] |
| Glycerol | 5 - 20% (v/v) | Stabilize protein and prevent aggregation[5] |
| Reducing Agents (e.g., DTT, BME) | 1 - 10 mM | Prevent oxidation and disulfide bond formation[] |
Experimental Protocols
Protocol 1: Standard Protein Binding to an IDA Resin (IMAC)
-
Column Equilibration: Equilibrate the IDA column with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Sample Preparation: Prepare the cell lysate in binding buffer. Ensure the lysate is clarified by centrifugation or filtration to remove any particulate matter.
-
Sample Loading: Load the clarified lysate onto the equilibrated column at a flow rate recommended by the manufacturer.
-
Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove unbound and non-specifically bound proteins.
-
Elution: Elute the target protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.
Protocol 2: pH Optimization Study for Protein Binding
-
Buffer Preparation: Prepare a series of binding buffers with identical compositions except for the pH, ranging from pH 6.5 to 8.5 in 0.5 unit increments.
-
Small-Scale Binding: In parallel, incubate a small, equal amount of clarified cell lysate with a small volume of IDA resin pre-equilibrated with each of the different pH buffers.
-
Incubation: Gently mix the slurry for a defined period (e.g., 30-60 minutes) at 4°C.
-
Washing: Pellet the resin by gentle centrifugation and wash with the corresponding pH buffer.
-
Elution and Analysis: Elute the bound protein with a standard elution buffer and analyze the amount of eluted protein from each pH condition by SDS-PAGE or a protein quantification assay to determine the optimal binding pH.
Visualizations
Caption: A typical experimental workflow for protein purification using an IDA column.
Caption: A logical troubleshooting guide for addressing poor protein binding to an IDA resin.
References
- 1. researchgate.net [researchgate.net]
- 2. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. trialtusbioscience.com [trialtusbioscience.com]
- 10. goldbio.com [goldbio.com]
Reducing non-specific binding in Iminodiacetate affinity chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Iminodiacetate (IDA) affinity chromatography.
Troubleshooting Guides
This section offers detailed solutions to common problems encountered during IDA affinity chromatography, focusing on the reduction of non-specific binding.
Issue: High Levels of Contaminating Proteins in the Eluate
High levels of contaminating proteins in the final eluate are a common issue, often stemming from inadequate washing or sub-optimal buffer conditions. The following protocols will guide you through optimizing your purification procedure to enhance the purity of your target protein.
Protocol 1: Optimizing Wash Buffer Composition
A stringent wash buffer is critical for removing weakly bound, non-specific proteins. This protocol outlines a systematic approach to optimizing your wash buffer.
Objective: To determine the optimal concentration of salt and imidazole in the wash buffer to minimize non-specific binding while retaining the target protein.
Methodology:
-
Prepare a series of wash buffers with varying concentrations of NaCl and imidazole. A good starting point is to test a matrix of conditions.
-
Equilibrate your IDA column with the binding buffer.
-
Load your clarified protein lysate onto the column.
-
Wash the column with one of the prepared wash buffers. We recommend using at least 10 column volumes (CV) for each wash.
-
Elute the bound proteins using your standard elution buffer.
-
Analyze the eluted fractions by SDS-PAGE to assess the purity of the target protein.
-
Repeat steps 2-6 for each of the prepared wash buffers.
-
Compare the purity of the target protein from each wash condition to identify the optimal buffer composition.
Table 1: Recommended Starting Concentrations for Wash Buffer Optimization
| Component | Concentration Range | Purpose |
| NaCl | 150 mM - 1 M[1] | Reduces non-specific ionic interactions.[1] |
| Imidazole | 10 mM - 50 mM[2][3] | Competes with weakly binding, non-specific proteins.[2][3] |
| pH | 7.5 - 8.0[3] | Maintains the deprotonated state of histidine side chains for optimal binding.[3] |
Caption: Workflow for optimizing wash buffer composition.
Protocol 2: Screening for Optimal Additives to Reduce Non-Specific Binding
Additives can be included in the lysis, binding, and wash buffers to disrupt various non-specific interactions.
Objective: To identify effective additives that reduce non-specific binding without compromising the yield of the target protein.
Methodology:
-
Prepare lysis, binding, and wash buffers containing different additives at their recommended starting concentrations (see Table 2).
-
Perform parallel small-scale purification experiments for each condition.
-
Lyse cells in the presence of the respective additive.
-
Equilibrate the IDA resin with the binding buffer containing the additive.
-
Incubate the lysate with the resin.
-
Wash the resin with the wash buffer containing the additive.
-
Elute the protein.
-
Analyze the eluted fractions by SDS-PAGE and quantify the yield.
-
Compare the purity and yield across all conditions to determine the most effective additive.
Table 2: Common Additives to Reduce Non-Specific Binding
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 5% - 20% (v/v) | Reduces hydrophobic interactions. |
| Non-ionic Detergents (e.g., Tween 20, Triton X-100) | 0.05% - 2% (v/v)[4] | Disrupts non-specific hydrophobic interactions.[4] |
| Reducing Agents (e.g., β-mercaptoethanol) | 5 mM - 15 mM[5] | Prevents the formation of incorrect disulfide bonds. Note: Use with caution as high concentrations can reduce the metal ions in the resin.[6][7] |
Caption: Specific vs. Non-Specific Interactions in IDA Chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of non-specific binding in IDA chromatography?
A1: Non-specific binding in IDA chromatography is primarily caused by:
-
Hydrophobic interactions: Hydrophobic regions on contaminating proteins can interact with the chromatography matrix.[8]
-
Ionic interactions: Charged residues on contaminating proteins can interact with the charged groups on the resin.[1]
-
Binding of naturally histidine-rich proteins: Some endogenous proteins have patches of histidine residues that can weakly bind to the immobilized metal ions.[2]
Q2: How does pH affect non-specific binding?
A2: The pH of the buffers should be maintained between 7.5 and 8.0.[3] This ensures that the histidine side chains of the polyhistidine tag are deprotonated and can efficiently coordinate with the metal ions. Lowering the pH can lead to protonation of the histidine residues, which weakens the specific binding and can be used for elution.[2] However, a pH that is too high can also lead to protein precipitation and increased non-specific binding.
Q3: Can I use reducing agents like DTT with my IDA column?
A3: Reducing agents like DTT should be used with caution as they can reduce the metal ions (e.g., Ni2+) on the IDA resin, leading to a decrease in binding capacity.[6] If a reducing agent is necessary to maintain protein stability, β-mercaptoethanol (BME) at concentrations of 5-15 mM is often a safer alternative for IMAC resins.[5] Some modern IMAC resins are designed to be more resistant to reducing agents.[5]
Q4: What is the role of imidazole in the binding and wash buffers?
A4: Including a low concentration of imidazole (typically 10-20 mM) in the binding and wash buffers helps to prevent the binding of contaminating proteins that have a low affinity for the immobilized metal ions.[3] Imidazole is structurally similar to the histidine side chain and acts as a competitor, displacing weakly bound proteins from the resin.[2]
Q5: How can I properly prepare my sample to minimize non-specific binding?
A5: Proper sample preparation is crucial. Key steps include:
-
Clarification: Remove cell debris and insoluble material by centrifugation and/or filtration (0.22 or 0.45 µm filter).[9] This prevents column clogging and reduces the amount of potential contaminants.
-
Buffer Composition: Ensure your sample is in a buffer that is compatible with the binding conditions (pH, ionic strength).
-
Avoid Contaminants: Be mindful of contaminants like keratins, detergents, and polymers that can interfere with the chromatography process.[10]
Q6: When should I regenerate my IDA resin and what is the general procedure?
A6: It is recommended to wash the resin after each use and regenerate it after every 5 runs, or sooner if a decrease in performance is observed.[11] A general regeneration protocol involves:
-
Stripping: Removing the metal ions with a chelating agent like EDTA.
-
Washing: Thoroughly washing the resin with water and a mild acid or base to remove any remaining contaminants.
-
Recharging: Reloading the resin with a fresh solution of the desired metal salt (e.g., NiSO4).
-
Equilibration: Washing the resin with the binding buffer to prepare it for the next purification.
Caption: A logical workflow for troubleshooting non-specific binding.
References
- 1. researchgate.net [researchgate.net]
- 2. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein purification strategies must consider downstream applications and individual biological characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cube-biotech.com [cube-biotech.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 9. biocompare.com [biocompare.com]
- 10. nccs.res.in [nccs.res.in]
- 11. cube-biotech.com [cube-biotech.com]
Iminodiacetate resin regeneration protocol and common issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and troubleshooting of iminodiacetate (IDA) chelating resins.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound resin regeneration?
A1: this compound resins function by forming stable chelate complexes with metal ions. Regeneration reverses this process. It typically involves stripping the bound metal ions using a strong acid, which protonates the this compound functional groups. This breaks the coordinate bonds with the metal ions, releasing them from the resin. Following the acid wash, the resin is neutralized with a base to deprotonate the functional groups, preparing it for the next loading cycle.
Q2: How does pH affect the function of this compound resin?
A2: The pH of the solution is critical for the performance of this compound resin. The optimal pH range for metal binding is typically between 4 and 6.[1] Below a pH of 2, the resin has minimal selectivity for metal cations and is effectively in its regenerated (protonated) state.[2] As the pH increases from 2 to about 4.5, the resin's efficiency in binding divalent transition metals increases significantly.[2] However, at a pH above 9, the resin's selectivity for monovalent ions increases, and its preference for divalent metal cations decreases.[2]
Q3: Can this compound resin be reused? How many times?
A3: Yes, this compound resins are designed for multiple cycles of use and regeneration. With proper care and effective regeneration, the resin can be reused for many cycles. Some studies have shown that the resin can be used for at least five to six sorption-desorption cycles with only a small loss in adsorption capacity.[3][4][5] The exact number of cycles depends on the nature of the sample, the severity of fouling, and the appropriateness of the regeneration protocol.
Q4: What is the typical lifespan of this compound resin?
A4: With proper care and maintenance, ion exchange resins can last for several years.[6] However, the lifespan can be reduced by factors such as exposure to oxidizing agents, extreme temperatures, osmotic shock, and irreversible fouling.[7]
Standard Regeneration Protocol
This section details the standard methodology for regenerating this compound chelating resins.
Experimental Protocol: Standard Regeneration
-
Backwash: Begin by backwashing the resin bed with deionized water to remove suspended solids and to decompact the bed.[2] The bed should be expanded by 50-75% during this step.[8]
-
Acid Wash (Elution): Pass a strong acid solution through the column to strip the bound metal ions. Hydrochloric acid (HCl) is commonly used, although sulfuric acid (H₂SO₄) can also be employed.[2] However, using sulfuric acid carries a risk of precipitating metal sulfates.[2]
-
Rinse: Rinse the resin bed with deionized water until the effluent pH is neutral. This step is crucial to remove any remaining acid.
-
Volume: 3-5 bed volumes
-
Flow Rate: 2-4 BV/hour
-
-
Neutralization: Neutralize the resin by passing a basic solution through the column. This deprotonates the this compound groups, preparing the resin for the next use. Sodium hydroxide (NaOH) is commonly used.[2]
-
Regenerant: 4-8% Sodium Hydroxide (NaOH)[6]
-
Volume: 2-3 bed volumes
-
Flow Rate: 2-4 BV/hour
-
-
Final Rinse: Perform a final rinse with deionized water to remove excess base until the effluent pH is neutral.
-
Volume: 3-5 bed volumes
-
Flow Rate: 2-4 BV/hour
-
Quantitative Data for Standard Regeneration
| Parameter | Cation Exchange Resins (Acid Wash) | Anion Exchange Resins (Base Wash) |
| Regenerant | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Sodium Hydroxide (NaOH) |
| Concentration | 5–10% | 4–8% |
| Contact Time | 30–60 minutes | 30-60 minutes |
Table 1: Summary of typical regenerant concentrations and contact times for ion exchange resins.[6]
Regeneration Workflow Diagram
Caption: Standard workflow for this compound resin regeneration.
Troubleshooting Guide
This guide addresses common issues encountered during the use and regeneration of this compound resins.
Issue 1: Reduced Binding Capacity
Q: My resin's binding capacity has significantly decreased. What are the possible causes and how can I fix it?
A: Loss of binding capacity is a common issue that can stem from several factors.
-
Potential Cause 1: Incomplete Regeneration.
-
Solution: Ensure that the regeneration protocol is followed correctly, using the appropriate concentrations and volumes of acid and base. Inadequate regeneration can leave metal ions or other contaminants on the resin, occupying binding sites.[7] Verify the pH of the effluent after each step to confirm completion.
-
-
Potential Cause 2: Resin Fouling.
-
Solution: Fouling can be caused by suspended solids, oils, greases, organic matter, or biological growth.[7] A more intensive cleaning protocol may be necessary. See the "Specialized Cleaning Protocols" section below for detailed procedures for different types of fouling.
-
-
Potential Cause 3: Chemical Degradation.
-
Solution: Exposure to strong oxidizing agents (like chlorine), high temperatures, or extreme pH levels can permanently damage the resin's polymer structure.[7] This damage is often irreversible. To prevent this, ensure that the feedwater is pre-treated to remove oxidants and that the operating temperature remains within the manufacturer's recommended range.[7]
-
-
Potential Cause 4: Resin Loss.
Issue 2: Resin Color Change
Q: The color of my resin has changed. What does this indicate?
A: Some this compound resins are formulated with color indicators to provide a visual cue of their exhaustion state.
-
Typical Color Changes:
-
Cation Resins: Often, these resins are a specific color (e.g., dark green or yellow-green) in their regenerated (H+) form and change to another color (e.g., blue or rose-red) as they become loaded with metal ions.[10][11][12]
-
Anion Resins: These may be a certain color (e.g., dark blue) in their regenerated (OH-) form and transition to another color (e.g., light yellow) upon exhaustion.[10][11][12]
-
-
What to do: A color change typically indicates that the resin is exhausted and requires regeneration. After a successful regeneration, the resin should return to its original color.[10] If the resin does not revert to its regenerated color, it may be a sign of incomplete regeneration or fouling.
Issue 3: Increased Pressure Drop Across the Column
Q: I'm observing a higher-than-normal pressure drop across my resin column. What could be the problem?
A: An increased pressure drop is usually a sign of restricted flow through the resin bed.
-
Potential Cause 1: Clogged Resin Bed.
-
Potential Cause 2: Resin Fouling.
-
Solution: Fouling by biological matter or precipitated salts can also cause an increased pressure drop. If a backwash is ineffective, a specialized cleaning protocol may be required.
-
-
Potential Cause 3: Air Pockets.
-
Solution: Air can become trapped in the resin bed, leading to channeling and increased pressure.[9] A proper backwash should dislodge any air pockets.
-
Specialized Cleaning Protocols
For severe fouling, a standard regeneration may not be sufficient. The following are more aggressive cleaning procedures.
| Foulant Type | Cleaning Protocol |
| Ionic Interactions | Wash with 1.5M NaCl for ~20 minutes, followed by a rinse with 10 column volumes of distilled water.[13] |
| Precipitated Proteins | Wash with 1M NaOH for at least 2 hours, followed by a rinse with 10 column volumes of distilled water.[13] |
| Hydrophobic Interactions | Wash with 30% isopropanol for ~20 minutes, followed by a rinse with 10 column volumes of distilled water.[13] |
| Lipids | Wash with 0.5% non-ionic detergent in 0.1 M acetic acid for 2 hours. Rinse with 10 column volumes of 70% ethanol, then 10 column volumes of distilled water.[13] |
| Organic Fouling | For anion resins, a warm brine solution (10% NaCl with 1-3% Na₂CO₃ at ~50°C) can be effective. Allow the final bed volume to soak for several hours or overnight before rinsing and regenerating.[14] |
| Biological Fouling | After cleaning to remove debris, a double regeneration can be performed.[15] In some cases, treatment with a mild disinfectant may be necessary, but this should be done with caution to avoid damaging the resin.[15] |
| Iron Fouling | Regenerate the resin bed with a 10-18% hydrochloric acid solution.[9] |
Table 2: Specialized cleaning protocols for different types of resin fouling.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common this compound resin issues.
References
- 1. What Is IDA Chelating Resin? Understanding Structure & Function - Felite™ Resin [felitecn.com]
- 2. nmfrc.org [nmfrc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 7. Common Problems with Ion Exchange Resins and How to Avoid Them - SAMCO Technologies [samcotech.com]
- 8. purolite.com [purolite.com]
- 9. Ion Exchange Resin Common Causes - Sunresin [seplite.com]
- 10. ancpurewater.com [ancpurewater.com]
- 11. Color Indicator Resin of The Resin Timely - Sunresin [seplite.com]
- 12. Sunresin's innovative color-changing resins represent a significant advancement in ion exchange technology. [seplite.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. How Does Organic Fouling Affect DI Resin? - Felite™ Resin [felitecn.com]
- 15. dupont.com [dupont.com]
Preventing metal ion leakage from Iminodiacetate resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address metal ion leakage from Iminodiacetate (IDA) resins during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of metal ion leakage from IDA resins?
A1: Metal ion leakage from IDA resins is primarily caused by:
-
Low pH: Protons in acidic buffers can compete with the metal ions for binding to the this compound ligand, leading to the release of the metal ions.[1] The chelating ability of IDA resins is significantly reduced at a pH below 4.
-
Presence of Chelating Agents: Buffers or samples containing chelating agents, such as Ethylenediaminetetraacetic acid (EDTA) or citrate, will strip metal ions from the resin.
-
Presence of Reducing Agents: Some reducing agents, like Dithiothreitol (DTT), can reduce the bound metal ions, which may alter their binding affinity and lead to leakage. IDA resins are generally more susceptible to reducing agents compared to other resin types like NTA.
-
Harsh Elution Conditions: While competitive elution with agents like imidazole is standard, excessively high concentrations or the use of strong chelating agents for elution will strip the metal ions.
Q2: How can I detect and quantify metal ion leakage?
A2: Metal ion leakage can be quantified using sensitive colorimetric assays. These methods are generally quick, inexpensive, and utilize standard laboratory equipment like a UV-Vis spectrophotometer.[2][3] Two common reagents used are:
-
4-(2-pyridylazo)resorcinol (PAR): Forms a colored complex with free metal ions like Ni2+. The color change can be visually assessed for a qualitative indication or measured spectrophotometrically for quantitative analysis.[2]
-
Hydroxynaphthol blue (HNB): This indicator can be used to quantify metal cation content in a sample solution based on the change in its UV-Vis spectrum.[3]
Q3: What is the optimal pH range to minimize metal ion leakage?
A3: To minimize metal ion leakage, it is recommended to work within a pH range of 7.0 to 8.0 for most applications.[1] The binding capacity of IDA resins is highly pH-dependent, with the chelating groups being fully deprotonated and available for metal binding above pH 4. However, at very high pH values, metal hydroxide precipitation can occur.
Q4: Can the choice of buffer affect metal ion leakage?
A4: Yes, the buffer composition is critical. Avoid buffers containing chelating agents. Phosphate-based buffers are generally a good choice. Tris-HCl can sometimes slightly reduce binding affinity, so it should be used with caution if the protein-metal interaction is weak. Maintaining a high ionic strength (e.g., with 0.5-1 M NaCl) can help to minimize unwanted ion-exchange effects without impacting metal ion stability.[4]
Troubleshooting Guides
Issue 1: Premature or Unexpected Elution of Target Protein
If your target protein is eluting during the wash steps or at a lower-than-expected imidazole concentration, it could be a sign of weakened metal ion interaction, which can be related to metal leakage.
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer pH | Verify the pH of all your buffers (binding, wash, and elution) immediately before use. A pH outside the optimal range (typically 7.0-8.0) can weaken the binding. |
| Presence of Chelating or Reducing Agents in Sample | Ensure your sample preparation does not introduce chelating agents (e.g., EDTA from cell lysis buffers) or high concentrations of reducing agents. If their presence is unavoidable, consider a buffer exchange step for your sample before loading it onto the column. |
| Column Overload | Overloading the column can lead to unbound protein in the flow-through and early elution. Reduce the amount of sample loaded or use a larger column volume. |
| Degraded Resin | Prolonged use, harsh cleaning cycles, or exposure to incompatible chemicals can damage the resin, leading to reduced binding capacity and potential metal leakage. Consider regenerating or replacing the resin. |
Issue 2: High Metal Ion Concentration in Eluted Protein Sample
The presence of leached metal ions in your final purified protein can interfere with downstream applications.
| Possible Cause | Troubleshooting Step |
| Inadequate Resin Washing | Insufficient washing after charging the resin with metal ions can leave unbound or loosely bound ions that co-elute with your protein. Increase the wash volume with the binding buffer after charging the column. |
| Harsh Elution Conditions | Using a very high concentration of imidazole or a steep pH gradient for elution can strip metal ions from the resin. Optimize your elution conditions by using a shallower gradient or the minimum effective concentration of the eluting agent. |
| Resin Instability | The inherent stability of the chelating ligand affects metal leakage. IDA resins are known to have a higher tendency for metal leakage compared to NTA (nitrilotriacetic acid) resins.[5] If leakage is a persistent issue, consider switching to an NTA-based resin. |
| Presence of Stripping Agents in Buffers | Double-check the composition of all buffers to ensure they do not contain any chelating or strong reducing agents. |
Data Presentation
Table 1: Quantitative Comparison of Ni2+ Leakage from Different IMAC Resins
| Resin Type | Equilibration Buffer Leakage (µM Ni2+) | Wash Buffer Leakage (µM Ni2+) | Elution Buffer Leakage (µM Ni2+) |
| IDA-based Resin (e.g., His•Bind) | 10 - 100s | 10 - 100s | Up to 1000 |
| NTA-based Resin (e.g., His60) | ~6 | ~6 - 100s | 2 - several 100s |
| Pentadentate Chelator Resin | Lowest | Lowest | Lowest |
| Data synthesized from a study by a study that measured Ni2+ release from three commonly used IMAC resins.[2] |
Experimental Protocols
Protocol 1: Quantification of Metal Ion Leakage using PAR Assay
This protocol provides a method for the quantitative determination of Ni2+ leakage.[2]
Materials:
-
4-(2-pyridylazo)resorcinol (PAR) stock solution (100 µM in deionized water)
-
Protein sample eluted from the IDA resin
-
Binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 5 mM imidazole, pH 7.9)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a control sample: In a cuvette, mix an equal volume of the binding buffer and the 100 µM PAR stock solution.
-
Prepare the protein sample: In a separate cuvette, mix an equal volume of your eluted protein sample and the 100 µM PAR stock solution.
-
Incubate: Allow both solutions to sit at room temperature for 5-10 minutes.
-
Measure Absorbance: Measure the absorbance of both the control and the protein sample at the wavelength of maximum absorbance for the Ni2+-PAR complex (typically around 500 nm).
-
Create a Standard Curve: To quantify the Ni2+ concentration, prepare a series of standards with known Ni2+ concentrations in the binding buffer and measure their absorbance with PAR as described above.
-
Calculate Concentration: Determine the Ni2+ concentration in your protein sample by comparing its absorbance to the standard curve.
Protocol 2: Pre-treatment of this compound Resins to Minimize Leakage
A thorough washing and charging procedure is crucial to minimize metal ion leakage.
Materials:
-
This compound resin
-
Deionized water
-
Binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 5 mM imidazole, pH 7.9)
-
Metal salt solution (e.g., 50 mM NiSO4)
-
Chromatography column
Procedure:
-
Resin Slurry Preparation: Prepare a slurry of the IDA resin in deionized water.
-
Column Packing: Pack the column with the resin slurry.
-
Initial Water Wash: Wash the packed column with at least 3 column volumes (CV) of deionized water.
-
Metal Ion Charging: Charge the column by passing 5 CV of the metal salt solution (e.g., 50 mM NiSO4) through it.
-
Binding Buffer Wash: Wash the column with 5-10 CV of the binding buffer to remove excess, unbound metal ions.
-
Equilibration: Equilibrate the column with an additional 10 CV of the binding buffer before applying the sample.
Visualizations
Caption: Mechanism of pH-induced metal ion leakage from IDA resin.
Caption: Troubleshooting workflow for addressing metal ion leakage.
Caption: Experimental workflow for quantifying metal ion leakage.
References
- 1. High-performance analytical applications of immobilized metal ion affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quick and colorful method to measure low-level contaminations of paramagnetic Ni2+ in protein samples purified by immobilized metal ion affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Metal Leaching in Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analab.com.tw [analab.com.tw]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Effect of pH on Iminodiacetate chelation efficiency
Welcome to the technical support center for iminodiacetate (IDA) chelation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with IDA-based chelation, particularly in the context of Immobilized Metal Affinity Chromatography (IMAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (IDA) and how does it work as a chelator?
A1: this compound (IDA) is a tridentate chelating agent, meaning it can form three bonds with a single metal ion.[1][2] Its structure consists of a central nitrogen atom bonded to two acetate (carboxymethyl) groups. These three sites—the nitrogen and the two carboxylate oxygens—coordinate with a transition metal ion (like Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺), immobilizing it onto a chromatography resin.[3][4] This "charged" resin can then be used to capture molecules with an affinity for the specific metal ion, most notably recombinant proteins engineered with a polyhistidine (His) tag.[5]
Q2: How does pH fundamentally affect the chelation efficiency of IDA?
A2: The chelation efficiency of IDA is highly dependent on pH because its functional groups can be protonated or deprotonated. IDA has two carboxylic acid groups and one secondary amine group, with two corresponding pKa values.[6][7][8]
-
At Low pH (pH < 3): Both carboxylic acid groups and the amine are protonated (positively charged or neutral). The molecule has a net positive charge and cannot effectively bind to positively charged metal ions.[9][10]
-
At Mid-range pH (pH 4-9): The carboxylic acid groups are deprotonated (negatively charged), while the amine remains protonated. This zwitterionic form is an excellent chelator, as the negatively charged carboxylates can effectively coordinate with metal ions. Chelation efficiency for many divalent and trivalent metals increases significantly in this range.[11][12]
-
At High pH (pH > 10): The amine group becomes deprotonated. While the molecule is strongly negatively charged, the chelation characteristics can change. Furthermore, at high pH, metal ions may precipitate out of solution as metal hydroxides, competing with the chelation process.[13]
Q3: I am using an IDA resin for His-tag protein purification. Why is my protein not binding to the column?
A3: This is a common issue that can often be traced back to pH and buffer composition. Consider the following:
-
Incorrect Binding Buffer pH: The pH of your binding buffer should be optimized for the interaction. A pH of 7.5-8.0 is typically effective. At this pH, the imidazole side chains of the histidine tag (pKa ≈ 6.0) are deprotonated and can act as electron donors to coordinate with the immobilized metal ion.[14]
-
Protein's Isoelectric Point (pI): If the buffer pH is too close to your protein's pI, the protein will have a neutral net charge and may aggregate or fail to bind efficiently. It is recommended to use a buffer with a pH at least one unit away from the protein's pI.[15]
-
Presence of Chelating Agents: Buffers containing EDTA or other strong chelators will strip the metal ions from the IDA resin, preventing your protein from binding.[14][16] Ensure your sample and buffers are free from these agents.
-
High Imidazole Concentration: While low concentrations of imidazole (10-20 mM) can be used in wash buffers to reduce non-specific binding, high concentrations in the loading sample will compete with the His-tag for binding to the metal, preventing your protein from being captured.[5]
Q4: How do I use pH to elute my His-tagged protein from an IDA column?
A4: Lowering the pH is a common and effective elution method.[16][17] By reducing the pH of the elution buffer to a range of 4.5 to 5.5, you protonate the imidazole rings of the histidine residues.[14] This gives them a positive charge and disrupts the coordinate bond with the metal ion, causing the protein to be released from the resin. A pH gradient can be used to find the optimal elution point for your specific protein.
Q5: My protein elutes, but it precipitates. What can I do?
A5: Protein precipitation during low-pH elution is often due to the protein being unstable or insoluble at that pH, which may be near its isoelectric point (pI).[15] If this occurs, consider these alternatives:
-
Competitive Elution: Use a high concentration of a competitive agent like imidazole (e.g., 250-500 mM) at a physiological pH (7.0-8.0) to displace the His-tagged protein from the resin.[3]
-
Gentle pH Adjustment: Try eluting at a slightly higher pH (e.g., pH 5.8-6.0) to see if the protein is released without precipitating.
-
Immediate Neutralization: Collect the eluted fractions into tubes containing a small amount of a high-concentration buffer (e.g., 1 M Tris-HCl, pH 8.0) to immediately raise the pH of the eluate.
Quantitative Data Summary
Table 1: Physicochemical Properties of Iminodiacetic Acid
This table summarizes the key dissociation constants (pKa) that govern the protonation state and chelating ability of IDA at different pH values.
| Parameter | Value | Reference(s) |
| pKa1 (first carboxyl group) | ~2.98 | [6] |
| pKa2 (amine group) | ~9.89 | [6] |
Table 2: Effect of pH on Metal Ion Chelation by IDA-Functionalized Surfaces
This table provides examples of how chelation efficiency changes with pH for different metal ions.
| Metal Ion | pH | Chelation Capacity / Adsorption % | Reference(s) |
| Fe³⁺ | 3.0 | 10.9 ± 1.9 nmol/cm² | [11] |
| Fe³⁺ | 4.0 | 47.9 ± 5.3 nmol/cm² | [11] |
| Fe³⁺ | 5.0 | 156.0 ± 13.8 nmol/cm² | [11] |
| Cu²⁺ | 0.5 | 9.66% | [12] |
| Cu²⁺ | 1.0 | 17.12% | [12] |
| Cu²⁺ | 1.5 | 35.42% | [12] |
Experimental Protocols
Protocol 1: Determining Optimal pH for Protein Binding to IDA-Resin
Objective: To identify the optimal pH for binding a His-tagged protein to a metal-charged IDA resin.
Materials:
-
IDA-functionalized chromatography resin (e.g., Ni²⁺-IDA Agarose).
-
Clarified cell lysate containing the His-tagged protein of interest.
-
A series of binding buffers (e.g., 50 mM phosphate, 300 mM NaCl) adjusted to different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
-
Wash Buffer (Binding buffer with 10-20 mM imidazole).
-
Elution Buffer (Binding buffer at pH 8.0 with 250 mM imidazole).
-
Microcentrifuge tubes or small chromatography columns.
-
SDS-PAGE analysis equipment.
Methodology:
-
Resin Equilibration: Aliquot equal amounts of IDA resin slurry into five separate microcentrifuge tubes. Wash the resin twice with deionized water, then equilibrate each aliquot with one of the binding buffers (pH 6.5 to 8.5).
-
Protein Binding: Add an equal volume of clarified cell lysate to each equilibrated resin aliquot. Incubate at 4°C with gentle end-over-end mixing for 1 hour.
-
Collect Flow-Through: Centrifuge the tubes and carefully collect the supernatant (flow-through) from each. Label these fractions for later analysis.
-
Wash Step: Wash each resin pellet three times with its corresponding binding buffer (containing 10-20 mM imidazole to reduce non-specific binding). Collect the final wash fraction.
-
Elution: Add a standard elution buffer (e.g., pH 8.0, 250 mM imidazole) to each resin pellet to elute the bound protein. Incubate for 10 minutes with mixing.
-
Collect Eluate: Centrifuge and collect the supernatant (eluate) from each tube.
-
Analysis: Analyze all collected fractions (lysate, flow-through, final wash, and eluate) for each pH condition by SDS-PAGE. The optimal binding pH will correspond to the condition with the least amount of target protein in the flow-through fraction and the highest amount in the eluate fraction.
Protocol 2: pH Gradient Elution of a His-tagged Protein
Objective: To elute a bound His-tagged protein using a decreasing pH gradient, which can be useful for separating proteins with different binding affinities or for finding the mildest elution conditions.
Materials:
-
IDA column with the bound His-tagged protein.
-
Buffer A: 50 mM Phosphate, 300 mM NaCl, pH 7.0.
-
Buffer B: 50 mM Phosphate, 300 mM NaCl, pH 4.5.
-
Chromatography system (e.g., FPLC) capable of generating a linear gradient.
-
Fraction collector.
Methodology:
-
Binding and Wash: Load the protein onto the equilibrated IDA column and wash extensively with Buffer A until the UV (A280) baseline is stable.
-
Gradient Setup: Set up the chromatography system to generate a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 column volumes.
-
Elution: Start the gradient and begin collecting fractions. Monitor the chromatogram for peaks at A280.
-
Analysis: Analyze the collected fractions corresponding to the elution peak(s) via SDS-PAGE to identify the fractions containing the purified protein.
-
Determine Elution pH: Correlate the fraction numbers with the theoretical pH of the gradient at that point to determine the pH at which your protein was eluted. This pH can be used for future step-elutions for faster purification.
Visualizations
Caption: Protonation state of IDA at different pH ranges.
Caption: Experimental workflow for pH optimization in IMAC.
Caption: Logical relationships in pH-dependent IDA chelation.
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Iminodiacetic Acid [chembk.com]
- 7. Iminodiacetic acid CAS#: 142-73-4 [m.chemicalbook.com]
- 8. 142-73-4 CAS MSDS (Iminodiacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 15. trialtusbioscience.com [trialtusbioscience.com]
- 16. cube-biotech.com [cube-biotech.com]
- 17. Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation | MDPI [mdpi.com]
Technical Support Center: Iminodiacetate (IDA) Chromatography Columns
This guide provides researchers, scientists, and drug development professionals with comprehensive procedures for the cleaning, troubleshooting, and storage of Iminodiacetate (IDA) columns used in Immobilized Metal Affinity Chromatography (IMAC).
Frequently Asked Questions (FAQs)
Q1: What is an this compound (IDA) column? A1: An this compound (IDA) column is a type of affinity chromatography matrix used for purifying recombinant proteins, primarily those with a polyhistidine-tag (His-tag). The IDA is a chelating ligand that immobilizes divalent metal ions (e.g., Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺), which in turn bind to the His-tag on the protein of interest.
Q2: Why is regular cleaning of my IDA column important? A2: Regular cleaning is crucial to maintain column performance and extend its lifespan. Over time, contaminants such as precipitated proteins, lipids, and other cellular debris can accumulate on the column, leading to increased backpressure, reduced binding capacity, poor resolution, and altered retention times.[1][2]
Q3: How often should I clean my IDA column? A3: A cleaning-in-place (CIP) procedure is recommended after each purification run, especially if you observe changes in performance like increased backpressure or a decrease in yield. A more rigorous cleaning should be performed when performance issues persist. Using a guard column can also help protect the main column from contaminants.[3]
Q4: What are the best practices for short-term and long-term storage of an IDA column? A4: For short-term storage (e.g., overnight), the column can typically be stored in the equilibration buffer at 4°C. For long-term storage, it is essential to first clean the column, then strip the metal ions and store the resin in a solution containing a bacteriostatic agent, such as 20% ethanol, to prevent microbial growth.[4] Always ensure the column is securely capped to prevent the resin from drying out.[5]
Q5: Can I reuse the same IDA column for different His-tagged proteins? A5: Yes, it is possible. However, to prevent cross-contamination, a thorough cleaning and regeneration procedure, including stripping and recharging the metal ions, must be performed between purifying different proteins.
Troubleshooting Guide
This section addresses common problems encountered during the use of IDA columns.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Increased Backpressure or Clogged Column | 1. Particulates in Sample: Cell debris or precipitates in the sample lysate.2. Sample Viscosity: High concentration of nucleic acids (DNA/RNA) or protein.3. Buffer Precipitation: Incompatibility between sample buffer and column buffer.[3] | 1. Centrifuge the sample at high speed (e.g., >10,000 x g) and filter through a 0.22 or 0.45 µm filter before loading.2. Add DNase/RNase to the lysis buffer to degrade nucleic acids. Dilute the sample if it is too concentrated.3. Ensure all buffers are filtered and degassed. Perform a blank run with buffers to check for precipitation. |
| Low or No Protein Yield | 1. Metal Ion Stripping: Chelating agents (e.g., EDTA) or reducing agents (e.g., DTT) in the sample buffer are stripping the metal ions from the column.[6]2. Incorrect Binding Conditions: pH of the binding buffer is too low, causing protonation of the histidine tag.3. His-tag Inaccessibility: The His-tag is folded into the protein's interior and cannot bind to the resin.[7]4. Column Overloading: Too much sample applied for the column's binding capacity.[8] | 1. Perform buffer exchange via dialysis or desalting column to remove incompatible agents. Use a metal-ion-stripping-resistant resin if possible.[6]2. Ensure the binding buffer pH is optimal (typically 7.4-8.0).3. Purify the protein under denaturing conditions using urea or guanidine-HCl to expose the tag.[7]4. Reduce the amount of sample loaded or use a larger column. |
| Elution of Non-specific Proteins | 1. Weak Ionic Interactions: Host proteins with patches of histidine or other residues are binding non-specifically.2. Hydrophobic Interactions: Non-specific binding of proteins to the resin matrix.3. Contaminants in Sample: High abundance of host proteins co-purifying. | 1. Add a low concentration of imidazole (e.g., 10-40 mM) to the binding and wash buffers to compete with weak non-specific binders.2. Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to disrupt hydrophobic interactions.3. Optimize the cell lysis and clarification steps to reduce the amount of contaminating proteins in the starting material. |
| Broad Elution Peak | 1. Slow Dissociation: Slow kinetics of protein unbinding from the resin.2. High Imidazole Viscosity: High concentrations of imidazole in the elution buffer can be viscous.3. Column Degradation: Fouled or degraded resin bed.[8] | 1. After applying the elution buffer, pause the flow for several minutes to allow the protein to dissociate before resuming collection.[8]2. Ensure adequate mixing of the elution buffer and consider a step gradient elution.3. Perform a thorough column cleaning and regeneration protocol. If performance does not improve, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Standard Cleaning-in-Place (CIP)
This protocol should be performed after each purification run to remove weakly bound contaminants.
-
Wash: Following protein elution, wash the column with 5 column volumes (CV) of the high-concentration imidazole elution buffer.
-
High Salt Wash: Wash with 5 CV of a high salt buffer (e.g., 1.0 M NaCl in 20 mM sodium phosphate, pH 7.4).
-
Water Wash: Wash with 5 CV of HPLC-grade water to remove salts.
-
Re-equilibration: Re-equilibrate the column with 5-10 CV of the binding buffer for immediate reuse, or proceed to the storage protocol.
Protocol 2: Column Regeneration and Deep Cleaning
This procedure is for columns with significant performance degradation or for removing strongly bound contaminants. It is recommended to perform this in the reverse flow direction.[1][9]
-
Metal Stripping: Wash the column with 5-10 CV of a stripping buffer (e.g., 100 mM EDTA, 0.5 M NaCl, 20 mM sodium phosphate, pH 7.4) to remove the metal ions.
-
NaOH Wash: To remove precipitated proteins and endotoxins, wash with 5-10 CV of 0.5-1.0 M NaOH.[10] Allow a contact time of 1-2 hours for severe fouling.
-
Water Wash: Wash the column with HPLC-grade water until the pH of the effluent is neutral.
-
Acid Wash (Optional): To remove iron or other metal complexes, wash with 5 CV of 0.1 M HCl, followed by an immediate and thorough water wash until the pH is neutral.[11]
-
Organic Solvent Wash (Optional): For hydrophobic contaminants or lipids, wash with 5-10 CV of 30-70% isopropanol or ethanol, followed by a water wash.[10]
-
Resin Recharge: Wash the column with 5 CV of HPLC-grade water. Load 2-3 CV of a 100 mM solution of the desired metal salt (e.g., NiSO₄).
-
Final Wash: Wash with 5-10 CV of HPLC-grade water to remove excess metal ions.
-
Re-equilibration: Equilibrate the column with 10 CV of binding buffer.
Protocol 3: Column Storage
-
Short-Term Storage (< 2 days):
-
Perform the Standard CIP protocol (Protocol 1).
-
Store the column in equilibration buffer at 4°C.
-
-
Long-Term Storage (> 2 days):
-
Perform steps 1-4 of the Column Regeneration protocol (Protocol 2) to ensure the column is clean and stripped of metal ions.
-
Wash the column with 5-10 CV of 20% ethanol.[4]
-
Store the column in 20% ethanol at 4°C with end-plugs securely fastened.
-
Quantitative Data Summary
The following table summarizes recommended solutions and volumes for various cleaning procedures.
| Procedure | Reagent | Concentration | Typical Volume | Purpose |
| High Salt Wash | Sodium Chloride (NaCl) | 0.5 - 2.0 M | 5 CV | Disrupts ionic interactions.[10] |
| Caustic Cleaning | Sodium Hydroxide (NaOH) | 0.1 - 1.0 M | 5 - 10 CV | Removes precipitated proteins, lipids, endotoxins.[10][11] |
| Metal Stripping | EDTA | 50 - 100 mM | 5 - 10 CV | Removes chelated metal ions. |
| Hydrophobic Contaminant Removal | Isopropanol or Ethanol | 30 - 70% | 5 - 10 CV | Removes lipids and hydrophobically bound proteins.[10] |
| Denaturant Wash | Guanidine-HCl or Urea | 6 M / 8 M | 3 - 5 CV | Removes strongly bound or aggregated proteins.[12] |
| Metal Recharge | Metal Salt (e.g., NiSO₄) | 50 - 100 mM | 2 - 3 CV | Immobilizes fresh metal ions onto the resin. |
| Long-Term Storage | Ethanol | 20% (v/v) | 5 - 10 CV | Prevents microbial growth.[4] |
Visual Workflow and Logic Diagrams
References
- 1. ymctaiwan.com [ymctaiwan.com]
- 2. silicycle.com [silicycle.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. YAZAWA HPLC COLUMN SCHOOL - Column Storage [imtakt.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 9. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 10. Column Cleaning for Ion Exchange Chromatography and Chromatofocusing [merckmillipore.com]
- 11. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. imchem.fr [imchem.fr]
Technical Support Center: Managing High Imidazole Concentrations in Iminodiacetate (IDA) Elution
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with high imidazole concentrations during the elution of His-tagged proteins from Iminodiacetate (IDA) affinity chromatography columns.
Troubleshooting Guide & FAQs
This section addresses specific problems that can arise from using high concentrations of imidazole for protein elution.
Q1: My protein precipitated immediately after elution or during imidazole removal. What happened and how can I fix it?
A1: Protein precipitation is a common issue that can be caused by several factors related to the removal of imidazole or changes in buffer conditions.
-
Cause 1: Change in Buffer Composition. High concentrations of imidazole can sometimes help keep a protein soluble. Its removal can lead to aggregation if the new buffer is not optimal.[1][2] Many purification buffers contain 300-500 mM NaCl, and reducing this salt concentration during buffer exchange can cause proteins that dislike low-salt environments to precipitate.[2]
-
Cause 2: Protein Concentration. As imidazole is removed, often through methods that also concentrate the sample (like ultrafiltration), the high protein concentration can exceed its solubility limit, leading to aggregation.[3]
-
Cause 3: pH Shift. Imidazole acts as a buffer. Its removal can cause a pH shift in the sample if the new buffer has insufficient buffering capacity, potentially bringing the protein closer to its isoelectric point (pI), where it is least soluble.[3][4]
Troubleshooting Steps:
-
Optimize the Final Buffer: Before removing the imidazole, screen different buffer conditions. Try maintaining a higher salt concentration (e.g., 150-500 mM NaCl), varying the pH to be at least one unit away from your protein's pI, or adding stabilizing agents.[2][3][5]
-
Add Stabilizing Agents: Incorporate additives into your elution or final buffer to enhance protein solubility. Common agents include glycerol (5-20%), arginine, or non-ionic detergents (e.g., 0.2% Tween-20).[3][5][6]
-
Slower Removal of Imidazole: Instead of a rapid buffer exchange, use a stepwise dialysis process with gradually decreasing imidazole concentrations.[7] This allows the protein to refold or adapt to the changing environment more slowly.
-
Perform Cleavage/Downstream Steps at Lower Concentration: If possible, perform subsequent steps like enzymatic cleavage in a low-salt buffer where the protein is soluble at a lower concentration before re-concentrating it in a high-salt buffer if needed.[3]
Q2: My protein is inactive or has lost function after elution and imidazole removal. What is the cause?
A2: Loss of protein activity can be related to the elution conditions or subsequent handling.
-
Cause 1: Protein Denaturation. The high imidazole concentration itself or the buffer conditions post-removal might be destabilizing your protein. Some proteins require specific co-factors or ionic strengths to maintain their native conformation and activity.
-
Cause 2: Protease Degradation. If the purification process is lengthy or performed at room temperature, endogenous proteases from the cell lysate may co-elute and degrade your protein, especially after the stabilizing effect of the high-imidazole buffer is removed.[8]
Troubleshooting Steps:
-
Add Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer and consider adding it to your final storage buffer.[8]
-
Work at Low Temperatures: Perform all purification and buffer exchange steps at 4°C to minimize protease activity and protein degradation.[9]
-
Add Stabilizers: For long-term storage, consider adding cryoprotectants like glycerol (up to 50%) or sugars like sucrose or trehalose to your final protein buffer.[8]
-
Re-evaluate the Buffer: Ensure your final buffer contains any necessary co-factors (e.g., Mg²⁺, Zn²⁺) and is at a pH and ionic strength that is optimal for your protein's function.
Q3: How can I efficiently remove imidazole from my eluted protein sample?
A3: Several effective methods exist for removing imidazole, each with advantages and disadvantages. The best choice depends on your sample volume, protein characteristics, and downstream application requirements.[10][11]
| Method | Typical Time | Protein Recovery | Imidazole Removal | Key Considerations |
| Dialysis | 12-48 hours | High (>90%) | Very High (>99.9%) | Requires large volumes of buffer and is time-consuming. Best for larger sample volumes.[11][12] |
| Desalting Column (Size Exclusion) | < 15 minutes | High (>95%) | High (>95%) | Fast and effective. Can cause sample dilution. Best for small volumes (< 3 mL for PD-10 columns).[11] |
| Ultrafiltration (Centrifugal Concentrators) | 30-60 minutes per cycle | Moderate (80-95%) | >99% (with 2-3 cycles) | Concentrates the sample while removing imidazole. Multiple cycles of dilution and concentration are needed for efficient removal, which can decrease yield.[13][14] |
| Ammonium Sulfate Precipitation | 1-2 hours | Variable | Very High (>99.9%) | Concentrates the protein but requires an additional step to remove the ammonium sulfate.[10][15] |
Q4: I see many non-specific proteins in my elution fraction. How can I increase the purity?
A4: The presence of contaminating proteins is often due to suboptimal imidazole concentrations in the wash buffer.
Troubleshooting Steps:
-
Optimize Wash Buffer Imidazole: The optimal concentration of imidazole in the wash buffer is crucial for removing weakly bound, non-specific proteins without eluting your target protein.[16] A good starting point is 20-40 mM imidazole.[17]
-
Perform a Gradient Wash: Wash the column with a stepwise or linear gradient of increasing imidazole concentration (e.g., 20 mM, 40 mM, 60 mM). Analyze the fractions to determine the highest possible concentration that removes contaminants without stripping your protein of interest.[16][18]
-
Increase Salt Concentration: Increasing the NaCl concentration in the wash buffer (up to 500 mM) can help disrupt non-specific ionic interactions.[6]
-
Add a Second Purification Step: For very high purity requirements, a second chromatography step, such as size exclusion (gel filtration) or ion exchange, is often necessary to remove remaining contaminants.[6][19]
Q5: Does residual imidazole interfere with downstream applications like mass spectrometry or functional assays?
A5: Yes, high concentrations of residual imidazole can interfere with several common downstream applications.
-
Mass Spectrometry (MS): High levels of imidazole (>10-20 mM) can cause ion suppression in the electrospray ionization (ESI) source, leading to poor signal and sensitivity. It must be removed before LC-MS analysis.[20]
-
Functional Assays: Imidazole can inhibit the activity of certain enzymes or interfere with binding interactions, such as protein-DNA binding in an EMSA.[21][22]
-
Structural Biology (e.g., Crystallography): High imidazole can interfere with crystal formation.
-
SDS-PAGE: Boiling samples containing high imidazole prior to SDS-PAGE can potentially cause hydrolysis of acid-labile bonds. It is recommended to incubate the sample at 70°C for 5 minutes in the loading buffer instead.[10]
It is always best practice to remove imidazole unless it has been shown to have no effect on your specific application.[21] For some proteins, however, the presence of imidazole is actually stabilizing and beneficial.[1]
Experimental Protocols
Protocol 1: Imidazole Removal via Desalting Column (Spin Format)
This protocol is suitable for rapid buffer exchange of small sample volumes (e.g., 100 µL to 2 mL).
-
Column Equilibration: Remove the column's storage buffer. Add 1-2 column volumes of your desired imidazole-free final buffer.
-
Centrifuge the column according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes) to remove the equilibration buffer. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
Sample Application: Slowly apply your protein sample to the center of the packed resin bed.
-
Elution: Place the column in a clean collection tube. Centrifuge at the same speed and time as the equilibration steps.
-
Recovery: The collected flow-through contains your desalted protein in the new buffer. The imidazole and other small molecules are retained in the column resin.
Protocol 2: Imidazole Removal via Dialysis
This protocol is ideal for larger sample volumes where time is not a critical constraint.
-
Prepare Dialysis Tubing: Cut the appropriate length of dialysis tubing, ensuring to leave extra space for the sample and clips. Hydrate the tubing in your final dialysis buffer according to the manufacturer's instructions.
-
Load Sample: Secure one end of the tubing with a clip. Pipette your protein sample into the tubing, leaving some air space (approx. 10-20% of the volume) to allow for potential volume changes. Secure the other end with a second clip.
-
First Dialysis Step: Place the sealed tubing into a beaker containing the final buffer. The buffer volume should be at least 200-500 times the sample volume.[12] Stir gently on a magnetic stir plate at 4°C for 2-4 hours.
-
Buffer Changes: Change the dialysis buffer completely. For efficient removal, perform at least two more buffer changes. The second change can be for another 2-4 hours, and the final change can be left overnight at 4°C.[12]
-
Sample Recovery: Carefully remove the tubing from the buffer, wipe it dry, and recover your imidazole-free protein sample using a pipette.
Visualizations
Caption: Decision tree for troubleshooting common post-elution problems.
Caption: Experimental workflow for selecting an imidazole removal method.
References
- 1. Effect of imidazole on the solubility of a his-tagged antibody fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 7. static.igem.org [static.igem.org]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. neb.com [neb.com]
- 11. researchgate.net [researchgate.net]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. static.igem.org [static.igem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. storage.by.prom.st [storage.by.prom.st]
- 17. Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. How can I remove imidazole from a protein sample? [qiagen.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Iminodiacetate-Based Protein Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up iminodiacetate (IDA)-based protein purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scaling up of IDA-based protein purification.
Issue 1: Low Protein Yield
| Possible Cause | Recommended Solution |
| Suboptimal Binding Conditions | - Ensure the pH of the binding buffer is optimal for your specific protein's His-tag accessibility (typically pH 7.5-8.0). - Verify that the concentration of imidazole in the binding buffer is not too high, as it can prevent the protein from binding. Start with a low concentration (e.g., 10-20 mM) and optimize as needed.[1] - Check for the presence of chelating agents (e.g., EDTA) or strong reducing agents (e.g., DTT) in your sample, as these can strip the metal ions from the resin.[1] |
| His-tag Inaccessibility | - For proteins where the His-tag may be buried, consider performing the purification under denaturing conditions using urea or guanidine hydrochloride to expose the tag.[1] |
| Column Overload | - Ensure that the amount of protein loaded does not exceed the dynamic binding capacity (DBC) of the resin at your process flow rate.[2][3] Exceeding the DBC will result in the target protein flowing through the column without binding.[3] |
| Premature Elution | - If the protein is eluting during the wash steps, the wash buffer may be too stringent. Decrease the imidazole concentration or adjust the pH of the wash buffer. |
| Inefficient Elution | - If the target protein is not eluting efficiently, the elution buffer may be too weak. Increase the imidazole concentration in the elution buffer (e.g., 250-500 mM).[4] A step gradient or a linear gradient of imidazole can be used to optimize elution. |
Issue 2: High Backpressure
| Possible Cause | Recommended Solution |
| Clogged Column Frit | - Filter the lysate through a 0.22 µm or 0.45 µm filter before loading to remove any particulates or cell debris.[5] |
| Viscous Lysate | - Dilute the cell lysate to reduce its viscosity. - Add DNase to the lysis buffer to break down DNA, which can significantly increase viscosity. |
| Resin Compression | - Ensure the column is packed correctly and that the flow rate is not exceeding the manufacturer's recommendations for the resin.[6][7] Rigid resins are recommended for large-scale operations to withstand higher pressures.[7] |
| Improper Column Packing | - Follow the resin manufacturer's protocol for column packing to ensure a uniform bed. Inconsistent packing can lead to channeling and increased backpressure.[6] |
Issue 3: Protein Precipitation During Purification
| Possible Cause | Recommended Solution |
| High Protein Concentration | - Elute the protein in a larger volume to reduce its concentration. - Perform a gradual elution using a linear imidazole gradient instead of a steep step elution. |
| Suboptimal Buffer Conditions | - Adjust the pH of the elution buffer to a pH where the protein is more stable. - Increase the ionic strength of the buffer by adding NaCl (e.g., 150-500 mM) to improve protein solubility.[8] |
| Presence of Leached Metal Ions | - Add a chelating agent like EDTA to the elution buffer to chelate any leached metal ions that might promote aggregation. Note that EDTA should not be present during the binding and wash steps. |
Issue 4: Co-elution of Contaminants
| Possible Cause | Recommended Solution |
| Non-specific Binding | - Increase the imidazole concentration in the wash buffer to remove weakly bound contaminants. - Increase the salt concentration (e.g., up to 500 mM NaCl) in the binding and wash buffers to reduce ionic interactions.[8] |
| Host Cell Proteins with Histidine Patches | - Optimize the wash conditions with a step gradient of imidazole to selectively remove contaminants before eluting the target protein. - Consider a secondary purification step, such as ion exchange or size exclusion chromatography, after the affinity step. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when scaling up from a lab-scale to a process-scale IDA-based purification?
When scaling up, the primary goal is to maintain purification performance. The key is to keep the residence time constant.[7][9] This is typically achieved by keeping the bed height and the linear flow rate (cm/hr) the same as in the lab-scale process.[7] Consequently, the column diameter will increase to accommodate the larger sample volume. Some modern approaches also suggest keeping the column volumes per hour (CV/h) constant, which allows for more flexibility in choosing column dimensions.[9]
Q2: How do I choose between IDA and NTA-based resins for large-scale purification?
The choice between this compound (IDA) and Nitrilotriacetic acid (NTA) resins depends on the specific requirements of your purification process.
| Feature | IDA (this compound) | NTA (Nitrilotriacetic acid) |
| Metal Ion Coordination | Tridentate (3 binding sites)[10][11] | Tetradentate (4 binding sites)[10] |
| Binding Capacity | Generally higher due to more available sites for protein binding.[5][11] | Generally lower than IDA. |
| Metal Ion Leaching | Higher tendency to leach metal ions.[10] | Lower metal ion leaching due to stronger chelation.[10] |
| Purity | May result in lower purity due to higher non-specific binding.[10] | Typically yields higher purity proteins.[10] |
| Resistance to EDTA/DTT | More sensitive to chelating and reducing agents. | More resistant to agents like EDTA and DTT.[5] |
Q3: What are typical linear flow rates and dynamic binding capacities for process-scale IDA resins?
These parameters are resin-dependent and should be obtained from the manufacturer's specifications. However, for some process-scale resins like Bio-Rad's Nuvia IMAC, a recommended linear flow rate range is 50–300 cm/hr, with a dynamic binding capacity of over 40 mg/ml at 300 cm/hr.[11]
Q4: How can I regenerate and clean a large-scale IDA column?
Regeneration and cleaning protocols are crucial for maintaining resin performance and longevity. A typical regeneration cycle involves stripping the bound metal ions, followed by recharging. Cleaning protocols are used to remove precipitated proteins or other foulants.
| Process | Typical Reagents and Steps |
| Stripping | - Wash the column with a buffer containing a strong chelator like 0.1 M EDTA to remove the metal ions.[10] |
| Recharging | - After stripping, wash the column with water and then load a solution of the desired metal salt (e.g., 0.1 M NiSO4).[10] |
| Cleaning-in-Place (CIP) | - For precipitated proteins, a wash with 1 M NaOH is often used.[10] - For hydrophobically bound proteins, a wash with 30% isopropanol can be effective.[12] - Always follow with extensive washing with water and equilibration buffer. |
Q5: What is the recommended buffer composition for a scaled-up IDA purification?
Buffer composition should be optimized for each specific protein, but a general guideline is as follows:
| Buffer | Component | Typical Concentration Range | Purpose |
| Binding Buffer | Tris or Phosphate Buffer | 20-50 mM | Maintain pH |
| NaCl | 150-500 mM | Reduce non-specific ionic interactions | |
| Imidazole | 10-40 mM | Increase specificity by preventing weak binding | |
| pH | 7.4-8.0 | Promote His-tag binding | |
| Wash Buffer | Tris or Phosphate Buffer | 20-50 mM | Maintain pH |
| NaCl | 150-500 mM | Reduce non-specific ionic interactions | |
| Imidazole | 40-60 mM | Remove weakly bound contaminants | |
| pH | 7.4-8.0 | Maintain His-tag binding | |
| Elution Buffer | Tris or Phosphate Buffer | 20-50 mM | Maintain pH |
| NaCl | 150-500 mM | Maintain protein solubility | |
| Imidazole | 250-500 mM | Compete with His-tag for binding to elute the protein | |
| pH | 7.4-8.0 | Maintain protein stability |
Experimental Protocols
Protocol 1: Column Packing for Process-Scale Chromatography
-
Resin Slurry Preparation: Prepare a 50-70% slurry of the IDA resin in the packing buffer (e.g., 20% ethanol or a suitable buffer).
-
Column Preparation: Ensure the column is clean and level. Remove any air from the bottom of the column.
-
Pouring the Resin: Pour the resin slurry into the column in a single, continuous motion to avoid introducing air bubbles.
-
Bed Settling: Allow the resin to settle under gravity or with a low flow rate.
-
Packing the Bed: Connect the top adaptor and pack the bed at a flow rate at least 1.2 times the intended operational flow rate. The packing flow rate should not exceed the maximum pressure limit of the column or resin.[6]
-
Equilibration: Once the bed is stable, equilibrate the column with at least 5-10 column volumes of binding buffer.
Protocol 2: Dynamic Binding Capacity (DBC) Determination
-
Column Equilibration: Equilibrate a small, packed column with the binding buffer.
-
Sample Loading: Load the protein sample onto the column at a constant linear flow rate.
-
Fraction Collection: Collect the flow-through in fractions.
-
Analysis: Measure the protein concentration in the collected fractions.
-
Breakthrough Curve: Plot the protein concentration in the flow-through versus the loading volume. The DBC is typically calculated at 10% breakthrough, which is the point where the protein concentration in the flow-through reaches 10% of the initial sample concentration.[3][13]
Visualizations
Caption: Workflow for scaling up IDA-based protein purification.
Caption: Logical troubleshooting flow for common purification issues.
References
- 1. fishersci.de [fishersci.de]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. sartorius.com [sartorius.com]
- 5. Reference Methods For Packing Columns With Nuvia IMAC Resin [bioprocessonline.com]
- 6. bio-rad.com [bio-rad.com]
- 7. purolite.com [purolite.com]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. m.dllzjd.com [m.dllzjd.com]
- 11. bio-rad.com [bio-rad.com]
- 12. uni-onward.com.tw [uni-onward.com.tw]
- 13. biopharminternational.com [biopharminternational.com]
Validation & Comparative
Iminodiacetate (IDA) vs. Nitrilotriacetic Acid (NTA) for His-Tag Protein Purification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in protein purification, the choice of chromatography resin is a critical determinant of yield, purity, and overall efficiency. In the realm of Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins, two chelating agents dominate the landscape: Iminodiacetate (IDA) and Nitrilotriacetic acid (NTA). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate resin for your specific application.
Key Differences and Performance Characteristics
The fundamental distinction between IDA and NTA lies in their denticity—the number of coordination sites they use to bind a metal ion, typically Nickel (Ni²⁺) or Cobalt (Co²⁺). IDA is a tridentate chelating agent, meaning it forms three bonds with the metal ion, while NTA is a tetradentate chelating agent, forming four bonds.[1][2][3] This structural difference has significant implications for the purification process.
NTA's additional coordination site results in a more stable complex with the metal ion.[4][5] This stronger chelation by NTA leaves fewer coordination sites on the metal ion available to interact with the polyhistidine tag of the target protein (two sites for NTA versus three for IDA).[2][6] Consequently, this leads to distinct performance characteristics regarding purity, yield, metal ion leaching, and cost.
Purity vs. Yield
A recurring theme in the comparison of IDA and NTA is the trade-off between purity and yield.
-
NTA resins generally deliver higher purity. The stronger coordination of the metal ion by NTA reduces the likelihood of non-specific binding from host cell proteins that may have exposed histidine, cysteine, or tryptophan residues.[7][8] This results in a cleaner elution profile with fewer contaminants.
-
IDA resins can potentially provide higher protein yields. With more available coordination sites on the metal ion, IDA resins can exhibit a higher binding capacity for His-tagged proteins.[1][2] This can be advantageous when maximizing the recovery of a highly expressed target protein is the primary goal.
It is important to note that the binding capacity is also highly dependent on the specific protein being purified and the metal ion used.[7][9]
Metal Ion Leaching
Metal ion leaching from the chromatography resin is an important consideration, as free metal ions in the eluate can negatively impact downstream applications, such as protein structural studies or functional assays. Due to its stronger coordination, NTA exhibits significantly lower metal ion leaching compared to IDA .[7][8][9] The weaker binding of the metal ion by the tridentate IDA ligand makes it more prone to stripping, especially during column equilibration and wash steps.[7]
Resistance to Interfering Agents
Protein purification buffers often contain reducing agents like dithiothreitol (DTT) to maintain protein stability or low concentrations of chelating agents like ethylenediaminetetraacetic acid (EDTA) to inhibit metalloproteases.
-
NTA resins are more robust in the presence of both DTT and EDTA. [8][9] Experimental data shows that while both resins lose some binding capacity in the presence of these agents, Ni-NTA is less affected than Ni-IDA, especially at higher concentrations.[9]
Quantitative Data Summary
The following tables summarize the key performance differences and experimental data comparing IDA and NTA resins.
Table 1: General Performance Comparison of IDA and NTA Resins
| Feature | This compound (IDA) | Nitrilotriacetic Acid (NTA) | Reference(s) |
| Chelation | Tridentate (3 binding sites) | Tetradentate (4 binding sites) | [1][2][3] |
| Purity | Lower | Higher | [7][8] |
| Yield | Potentially Higher | Potentially Lower | [1][2] |
| Metal Ion Leaching | Higher | Lower | [7][8][9] |
| Cost | Less Expensive | More Expensive | [7] |
| Resistance to EDTA | Lower | Higher | [9] |
| Resistance to DTT | Lower | Higher | [9] |
Table 2: Influence of Metal Ion on Purification Characteristics
| Metal Ion | Affinity | Specificity | Typical Outcome | Reference(s) |
| Nickel (Ni²⁺) | Higher | Lower | Higher Yield, Lower Purity | [7][10] |
| Cobalt (Co²⁺) | Lower | Higher | Lower Yield, Higher Purity | [7][11][12] |
Table 3: Effect of DTT and EDTA on Binding Capacity of Ni-IDA vs. Ni-NTA Resins (Data adapted from Cube Biotech) [9]
| Agent | Concentration | Ni-IDA (% Decrease in Binding Capacity) | Ni-NTA (% Decrease in Binding Capacity) |
| DTT | 10 mM | 30% | 22% |
| EDTA | >1 mM | Dramatic Drop | Gradual Decrease |
Experimental Protocols
Detailed experimental protocols are crucial for successful and reproducible protein purification. Below are generalized protocols for His-tag protein purification using IDA and NTA resins. Note that optimization of buffer composition, especially imidazole concentrations, is often necessary for each specific protein.
General Protocol for His-Tag Protein Purification
This protocol provides a general framework applicable to both IDA and NTA resins, with specific considerations highlighted.
1. Resin Preparation and Equilibration:
-
Transfer the required amount of resin slurry to a suitable chromatography column.
-
Allow the resin to settle and the storage solution (e.g., 20% ethanol) to drain.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding Buffer.
Binding Buffer (Native Conditions): 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0.
-
Note on Imidazole: A low concentration of imidazole in the binding and wash buffers helps to reduce the binding of contaminating host proteins with low affinity for the resin. The optimal concentration may need to be determined empirically (typically 10-40 mM).[4][13]
2. Sample Preparation and Loading:
-
Resuspend the cell pellet in Lysis Buffer (Binding Buffer containing lysozyme and DNase I).
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Clarify the lysate by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant and apply it to the equilibrated column. For batch binding, the clarified lysate can be incubated with the resin in a tube with gentle mixing for 30-60 minutes at 4°C.[14]
3. Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
Wash Buffer (Native Conditions): 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.
-
Note: The imidazole concentration in the wash buffer is typically the same or slightly higher than in the binding buffer.
4. Elution:
-
Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.
Elution Buffer (Native Conditions): 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.
-
Note: IDA resins may require a lower imidazole concentration for elution compared to NTA resins.[3][7] It is often beneficial to collect the eluate in several fractions and analyze them by SDS-PAGE to identify the fractions containing the purified protein.
5. Resin Regeneration and Storage:
-
To regenerate the resin, wash with 5-10 column volumes of a stripping buffer (e.g., 100 mM EDTA), followed by water.
-
Recharge the resin with the desired metal ion solution (e.g., 100 mM NiSO₄).
-
Wash with water and finally store in 20% ethanol at 4°C.
Visualizing the Process
To better understand the underlying chemistry and workflow, the following diagrams are provided.
Caption: Chelation of Ni²⁺ by IDA and NTA ligands.
Caption: General workflow for His-tag protein purification.
Conclusion: Making the Right Choice
The decision between IDA and NTA resins for His-tag protein purification is a balance between the desired purity, yield, and cost, as well as the specific requirements of the downstream application.
-
Choose NTA-based resins when:
-
High purity is the primary objective, for instance, for crystallography, functional assays, or structural studies.[8][11]
-
The purification buffer contains reducing agents (e.g., DTT) or low concentrations of chelating agents (e.g., EDTA).[9]
-
Minimizing metal ion leaching is critical for downstream applications.[2]
-
-
Choose IDA-based resins when:
Ultimately, for a novel protein, an empirical approach involving small-scale trial purifications with both IDA and NTA resins, and potentially with different metal ions (Ni²⁺ and Co²⁺), may be the most effective way to determine the optimal purification strategy.[3][7]
References
- 1. goldbio.com [goldbio.com]
- 2. How to choose the right his-tagged purification resin [takarabio.com]
- 3. mclab.com [mclab.com]
- 4. iba-lifesciences.com [iba-lifesciences.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. goldbio.com [goldbio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. cube-biotech.com [cube-biotech.com]
- 9. cube-biotech.com [cube-biotech.com]
- 10. bio-rad.com [bio-rad.com]
- 11. IMAC and His-tagged Protein Purification: Your best choice - Agarose Bead Technologies [abtbeads.com]
- 12. transition metals - Protein purification with Cobalt - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. neb.com [neb.com]
- 14. nmr.uhnres.utoronto.ca [nmr.uhnres.utoronto.ca]
A Comparative Analysis of Iminodiacetate and EDTA for Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two widely used chelating agents: Iminodiacetate (IDA) and Ethylenediaminetetraacetic acid (EDTA). The objective is to offer a clear understanding of their respective metal-binding capabilities, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate chelator for various research and development applications.
Introduction to Chelating Agents
Chelation is a pivotal chemical process where a polydentate ligand, or chelating agent, binds to a central metal ion to form a stable, ring-like structure known as a chelate. The stability of these complexes is crucial in a multitude of applications, from treating heavy metal poisoning and managing industrial processes to acting as stabilizing agents in pharmaceutical formulations.
This compound (IDA) is a tridentate ligand, meaning it can form three bonds with a single metal ion through its one nitrogen atom and two carboxylate groups. It can be considered a structural subunit of EDTA.
Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, capable of forming six bonds with a single metal ion via its two nitrogen atoms and four carboxylate groups.[1] This multi-point attachment leads to the formation of highly stable metal complexes, establishing EDTA as a broad-spectrum and highly effective chelating agent for a wide array of di- and trivalent metal ions.[2]
Data Presentation: Quantitative Comparison of IDA and EDTA
The efficacy of a chelating agent is primarily quantified by its stability constant (log K), which represents the equilibrium between the free metal ion, the free ligand, and the metal-ligand complex. A higher log K value signifies a more stable complex and, consequently, a more potent chelating agent.
Table 1: Stability Constants (log K) of Metal-IDA and Metal-EDTA Complexes
| Metal Ion | This compound (IDA) log K₁ | Ethylenediaminetetraacetic acid (EDTA) log K |
| Ca²⁺ | 2.59 | 10.6 |
| Mg²⁺ | 2.86 | 8.8 |
| Mn²⁺ | 6.9 | 13.8 |
| Fe²⁺ | 7.0 | 14.3 |
| Co²⁺ | 10.4 | 16.3 |
| Ni²⁺ | 11.4 | 18.5 |
| Cu²⁺ | 10.6 | 18.7 |
| Zn²⁺ | 10.5 | 16.5 |
| Cd²⁺ | 5.3 | 16.4 |
| Pb²⁺ | 7.5 | 17.9 |
| Fe³⁺ | 15.9 | 25.1 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.
As evidenced by the data, EDTA consistently forms significantly more stable complexes with all the listed metal ions compared to IDA. This is attributed to the "chelate effect," where the formation of multiple chelate rings by the hexadentate EDTA ligand results in a much greater thermodynamic stability compared to the fewer rings formed by the tridentate IDA.[2]
pH Dependence of Chelation
The chelating ability of both IDA and EDTA is highly dependent on the pH of the solution. At lower pH values, the carboxylate groups of the ligands become protonated, which reduces their ability to bind to metal ions.[3]
-
EDTA : Generally effective in a pH range of 4.0 to 6.5 for many divalent metals.[4] However, its stability with some metals like Fe³⁺ is maintained even at lower pH.[5] In highly alkaline conditions (pH > 9), the formation of metal hydroxides can compete with EDTA chelation, potentially leading to the precipitation of metal hydroxides.[3]
-
IDA : The effect of pH on IDA is also pronounced. At pH values below 2.2, the high concentration of H⁺ ions can lead to the protonation of the functional groups, repelling metal cations.[6]
Selectivity
While EDTA is a powerful and broad-spectrum chelating agent, its lack of selectivity can be a drawback in applications where the removal of a specific metal ion is desired in the presence of others.[7] The selectivity of both chelators can be manipulated to some extent by controlling the pH of the solution. For instance, in a strongly alkaline solution (pH > 10), Ca²⁺ can be determined in the presence of Mg²⁺ using EDTA.
Experimental Protocols
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal-ligand complexes.[8]
Principle: This method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH meter as the base is added. The resulting titration curve provides data to calculate the proton-ligand and metal-ligand stability constants.[9]
Methodology:
-
Solution Preparation: Prepare the following solutions:
-
A solution of the metal salt (e.g., metal nitrate or chloride) of known concentration.
-
A solution of the chelating agent (IDA or EDTA) of known concentration.
-
A standard solution of a strong acid (e.g., HClO₄).
-
A standard solution of a strong, carbonate-free base (e.g., NaOH).
-
An electrolyte solution to maintain constant ionic strength (e.g., NaClO₄).[8]
-
-
Titration Setup:
-
Use a thermostated titration vessel to maintain a constant temperature (e.g., 25 °C ± 0.1 °C).
-
Calibrate the pH electrode system using standard buffer solutions.
-
-
Titration Procedure:
-
Perform a series of titrations:
-
Titration of the strong acid with the strong base.
-
Titration of the strong acid and the chelating agent with the strong base.
-
Titration of the strong acid, the chelating agent, and the metal salt with the strong base.[8]
-
-
-
Data Analysis:
-
Plot the pH readings against the volume of base added for each titration.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Use the n̄ₐ values to determine the proton-ligand stability constants.
-
From the metal-ligand titration curve, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]).
-
Plot n̄ against pL (-log[L]) to obtain the formation curve.
-
The stability constants (K) are then determined from the formation curve.[10]
-
Determination of Metal Chelating Capacity by Ferrozine Assay
This is a colorimetric method used to determine the iron (Fe²⁺) chelating capacity of a compound.
Principle: Ferrozine forms a stable, magenta-colored complex with ferrous ions (Fe²⁺), which has a maximum absorbance at 562 nm. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is inhibited because the chelating agent binds to the Fe²⁺ ions. The decrease in the absorbance of the ferrozine-Fe²⁺ complex is proportional to the chelating capacity of the sample.[11]
Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
In a microplate well or a test tube, mix the sample solution with the ferrous ion solution.
-
Incubate the mixture at room temperature for a specific period (e.g., 5-10 minutes) to allow the chelation reaction to occur.[11]
-
Add the ferrozine solution to the mixture to initiate the color-forming reaction with the remaining free Fe²⁺ ions.
-
Incubate for another short period (e.g., 10 minutes) at room temperature.[11]
-
-
Measurement and Calculation:
-
Measure the absorbance of the solution at 562 nm using a spectrophotometer.
-
Use a control containing all reagents except the sample.
-
The chelating activity is calculated as a percentage of inhibition of the ferrozine-Fe²⁺ complex formation using the following formula:
-
Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the chelating agent.[11]
-
-
Applications
Immobilized Metal Affinity Chromatography (IMAC)
IMAC is a widely used technique for the purification of proteins, particularly those with an affinity for metal ions, such as histidine-tagged (His-tagged) recombinant proteins.[12] In IMAC, a chelating ligand is immobilized on a solid support and charged with a metal ion (e.g., Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺). Both IDA and Nitrilotriacetic acid (NTA), a close derivative of IDA, are commonly used as the immobilized chelating agent.[13]
-
IDA in IMAC: Being a tridentate ligand, IDA occupies three of the metal ion's coordination sites, leaving three sites available to interact with the protein.[13]
-
NTA in IMAC (structurally similar to IDA): As a tetradentate ligand, NTA occupies four coordination sites, leaving two available for protein binding.[13] This generally leads to a more selective binding of His-tagged proteins and reduced binding of contaminating endogenous proteins.[14]
-
EDTA in IMAC: EDTA is typically not used as the immobilized ligand in IMAC due to its strong hexadentate chelation, which would leave no available coordination sites for protein binding. However, EDTA is often used in low concentrations in wash buffers to remove weakly bound, non-specific proteins, or at higher concentrations in the elution buffer to strip the metal ions from the column and elute the target protein.[15]
Drug Delivery and Therapeutics
EDTA has been approved for the treatment of heavy metal poisoning.[16] Its strong chelating ability allows it to bind to toxic heavy metals in the body, forming water-soluble complexes that can be excreted in the urine.[17] There is also research into the use of EDTA in drug delivery systems, for example, to load doxorubicin into liposomes, which may help in reducing the cardiotoxicity of the drug.[16] The application of IDA in systemic drug delivery is less common due to its lower stability constants with many metal ions compared to EDTA, which could lead to premature dissociation of the metal-chelate complex in the body.
Contrast Agents in Magnetic Resonance Imaging (MRI)
Paramagnetic metal ions, such as Gadolinium (Gd³⁺) and Iron (Fe³⁺), can be used as contrast agents to enhance MRI images.[18] To reduce their toxicity, these metal ions are administered as stable chelate complexes. EDTA has been investigated as a chelating agent for this purpose.[18][19] However, chelates with higher stability, such as Gd-DTPA (Diethylenetriaminepentaacetic acid), are generally preferred to minimize the in vivo release of toxic free metal ions.[19] Given the lower stability of IDA complexes, it is less suitable for this application.
Modulation of Signaling Pathways
Metal ions, particularly calcium (Ca²⁺), play a critical role as second messengers in a vast array of cellular signaling pathways.[20] Chelating agents can be used as experimental tools to modulate these pathways by controlling the concentration of free metal ions.
By binding to extracellular or intracellular Ca²⁺, both EDTA and IDA can be used to investigate the role of calcium in processes such as neurotransmitter release, muscle contraction, and gene expression. For instance, the addition of EDTA to the extracellular medium can prevent the influx of Ca²⁺ through ion channels, thereby inhibiting Ca²⁺-dependent signaling cascades.
Conclusion
Both this compound and EDTA are valuable chelating agents with distinct properties that make them suitable for different applications.
-
EDTA is the superior choice when strong, broad-spectrum chelation of a wide range of metal ions is required. Its high stability constants make it highly effective in applications such as heavy metal detoxification and as a component in various industrial and analytical processes.
-
IDA , with its lower stability constants, is more suited for applications where a weaker chelation is sufficient or desirable. Its primary utility is seen in techniques like Immobilized Metal Affinity Chromatography, where it serves as the immobilized ligand to reversibly bind proteins.
The choice between IDA and EDTA should be guided by a thorough understanding of the specific requirements of the application, including the target metal ion, the required chelation strength, the operational pH, and the need for selectivity. This guide provides the foundational data and experimental context to assist researchers in making an informed decision.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. wellyoutech.com [wellyoutech.com]
- 4. cuttingedgesolutions.com [cuttingedgesolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. ijsart.com [ijsart.com]
- 9. d-nb.info [d-nb.info]
- 10. m.youtube.com [m.youtube.com]
- 11. The Ferrous Ion Chelating Assay of Extracts [benthamopenarchives.com]
- 12. Immobilized metal ion affinity chromatography of histidine-tagged fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. cube-biotech.com [cube-biotech.com]
- 15. Immobilised metal-ion affinity chromatography purification of histidine-tagged recombinant proteins: a wash step with a low concentration of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. Iron and gadolinium chelates as contrast agents in NMR imaging: preliminary studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metal chelates as urographic contrast agents for magnetic resonance imaging. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Validating Protein Purity Post-Iminodiacetate Chromatography with SDS-PAGE
For researchers and professionals in drug development, ensuring the purity of a target protein after purification is a critical checkpoint. Iminodiacetate (IDA) chromatography, a form of immobilized metal affinity chromatography (IMAC), is a powerful technique for isolating His-tagged proteins.[1][2][3] However, the success of the purification must be rigorously validated. This guide provides a comparative overview of using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) as the primary method for this validation, detailing its protocol, and comparing its performance against other analytical techniques.
The Role of SDS-PAGE in Purity Assessment
SDS-PAGE is a cornerstone technique in biochemistry for separating proteins based on their molecular weight.[4][5] The process involves denaturing proteins with the detergent SDS, which confers a uniform negative charge.[6][7][8] When an electric field is applied, these treated proteins migrate through a polyacrylamide gel matrix at a rate inversely proportional to their size.[9] A pure protein sample will ideally appear as a single, distinct band on the stained gel, corresponding to its expected molecular weight.[4] The presence of multiple bands indicates contamination with other proteins.[4]
Experimental Workflow and Logical Validation
The following diagrams illustrate the standard workflow from purification to validation and the logical basis of how SDS-PAGE confirms protein purity.
Caption: Experimental workflow from IDA chromatography purification to SDS-PAGE validation.
Caption: Logical diagram showing SDS-PAGE analysis of pure vs. impure protein samples.
Detailed Experimental Protocols
This compound (IDA) Chromatography Protocol
This protocol outlines a standard procedure for purifying a His-tagged protein from a bacterial lysate.
-
Resin Preparation:
-
If using uncharged IDA resin, wash with distilled water and charge with a 50-100 mM solution of NiSO₄.
-
Equilibrate the Ni²⁺-charged resin by washing with 5-10 column volumes of a binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
-
Sample Loading:
-
Wash:
-
Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
-
Elution:
-
Fraction Collection:
-
Collect the eluted protein in fractions. Monitor the protein concentration in the fractions using a method like the Bradford assay or by measuring absorbance at 280 nm.
-
SDS-PAGE Protocol for Purity Analysis
This protocol is for analyzing the collected fractions to determine their purity.
-
Sample Preparation:
-
Mix a small aliquot of each collected fraction with an equal volume of 2X Laemmli sample buffer (which contains SDS, β-mercaptoethanol, glycerol, and bromophenol blue).
-
Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation and reduction of the proteins.[7]
-
-
Gel Preparation and Loading:
-
Use a pre-cast or hand-cast polyacrylamide gel of an appropriate percentage to resolve the target protein (e.g., a 10-12% gel is suitable for a wide range of protein sizes).[4][8]
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer.[7]
-
Carefully load the prepared samples into the wells of the gel.[4] Include a molecular weight marker (protein ladder) in one lane to estimate the size of the protein bands.[4]
-
-
Electrophoresis:
-
Apply a constant voltage (e.g., 100-150 V) across the gel. The negatively charged, SDS-coated proteins will migrate towards the positive electrode.[4] Continue until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Analysis and Densitometry:
-
Visually inspect the gel. A highly pure fraction should show a single, strong band at the expected molecular weight.[4]
-
For quantitative analysis, scan the gel and use image analysis software (like ImageJ) to perform densitometry.[4][10][11] This technique measures the intensity of each band, allowing for the calculation of relative purity by dividing the intensity of the target protein band by the total intensity of all bands in that lane.[4][10]
-
Performance Comparison: SDS-PAGE vs. Alternatives
While SDS-PAGE is a rapid, cost-effective, and widely accessible method for assessing purity, it has limitations in resolution and sensitivity.[12] For applications requiring higher standards, such as therapeutic protein development, other methods are often used in conjunction.[12]
| Method | Principle | Purity Assessment | Advantages | Limitations |
| SDS-PAGE | Separation by molecular weight.[4] | Semi-Quantitative: Estimated by band intensity (densitometry).[4][8] | - Simple, fast, and inexpensive.[12] - Good for initial screening.[12] - Visualizes contaminants of different sizes. | - Limited resolution for proteins of similar size.[12] - Lower sensitivity compared to HPLC or CE-SDS. - Quantification is less precise.[12] |
| RP-HPLC | Separation by hydrophobicity. | Quantitative: High-precision quantification via peak area integration.[12] | - High resolution and sensitivity.[12] - Can separate closely related impurities. - Well-established for quality control. | - Can denature proteins, leading to loss of activity. - More complex and expensive equipment. - Method development can be time-consuming. |
| CE-SDS | Capillary electrophoresis with SDS. | Quantitative: Highly accurate and reproducible quantification. | - Fully automated and high-throughput. - Higher resolution and sensitivity than slab gel SDS-PAGE. - Requires very small sample volumes. | - Specialized, expensive instrumentation required.[13] - Serial analysis (one sample at a time).[13] - Potential for reproducibility issues.[13] |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | Qualitative & Quantitative: Confirms identity via precise mass and can quantify using specific techniques. | - Unambiguous protein identification. - Extremely high sensitivity and accuracy. - Can identify post-translational modifications. | - Highest cost and complexity. - Requires significant expertise. - Not typically used as a primary screen for purity of all fractions. |
Conclusion
SDS-PAGE remains an indispensable tool for the initial validation of protein purity after this compound chromatography. Its simplicity, speed, and low cost make it ideal for routine screening of purification fractions.[6][12] For a qualitative assessment, a single, sharp band at the correct molecular weight is often sufficient evidence of successful purification for many research applications.
However, for applications demanding rigorous quality control and precise quantification, such as in biopharmaceutical development, SDS-PAGE should be considered a preliminary step.[12] It is best complemented by higher-resolution techniques like RP-HPLC or CE-SDS, which provide more accurate quantitative data and can detect impurities that may not be resolved by gel electrophoresis.[12] The choice of method ultimately depends on the required purity level, the nature of the protein, and the downstream application.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 5. Assessing protein purity using SDS PAGE [protocols.io]
- 6. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 7. SDS-PAGE Protocol | Rockland [rockland.com]
- 8. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 9. Experiment-3 : Densitometric analysis of proteins on SDS-PAGE gels (Theory) : Clinical Proteomics Remote Triggering Virtual Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein quantification in SDS‑PAGE gels by densitometry using ImageJ/Fiji (with BSA normalization) [protocols.io]
- 12. SDS-PAGE vs. HPLC: Which Method Is More Suitable for Protein Purity Assessment? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. bitesizebio.com [bitesizebio.com]
A Head-to-Head Battle for Purity: Optimizing Protein Purification for Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the journey from a complex biological sample to a clean, identifiable protein for mass spectrometry (MS) analysis is fraught with critical choices. The initial purification step is paramount, as it directly impacts the quality and reliability of the final MS data. This guide provides a comprehensive comparison of Iminodiacetate (IDA) affinity chromatography with its common alternatives—Nitrilotriacetic acid (NTA) affinity chromatography, ion exchange chromatography (IEX), and size exclusion chromatography (SEC)—offering a data-driven perspective on which method best suits your downstream proteomic needs.
The choice of purification resin is a critical juncture in the protein purification workflow. While Immobilized Metal Affinity Chromatography (IMAC) has become a workhorse for purifying His-tagged proteins, the specific chelating agent used—most commonly IDA or NTA—can significantly influence the final purity and yield of the target protein. This, in turn, has profound implications for the success of subsequent mass spectrometry analysis.
IMAC Showdown: this compound (IDA) vs. Nitrilotriacetic Acid (NTA)
IDA and NTA are both chelating agents that immobilize metal ions (typically Ni²⁺ or Co²⁺) to an agarose or magnetic bead matrix, which then capture His-tagged proteins. However, their structural differences lead to distinct performance characteristics. IDA is a tridentate chelating agent, meaning it forms three bonds with the metal ion, leaving three coordination sites available for binding to the histidine tag of the protein. In contrast, NTA is a tetradentate chelator, forming four bonds with the metal ion and leaving only two sites for protein binding.[1]
This seemingly small difference has significant consequences:
-
Binding Capacity vs. Purity: IDA's three available binding sites often result in a higher protein binding capacity compared to NTA.[1][2] However, this can come at the cost of lower purity, as the less stringent binding can lead to the co-purification of host cell proteins with exposed histidine residues.[1] NTA, with its more stable chelation of the metal ion, generally yields proteins of higher purity, making it a preferred choice when the primary goal is to obtain a clean sample for sensitive downstream applications like mass spectrometry.[2][3]
-
Metal Ion Leaching: The weaker coordination of the metal ion by IDA makes it more prone to leaching from the resin during the purification process.[2][3][4] These leached metal ions can interfere with mass spectrometry analysis, potentially causing signal suppression or adduct formation, and can also be detrimental to the activity of certain enzymes. NTA's tighter grip on the metal ion minimizes this issue, providing a cleaner eluate that is more compatible with MS analysis.
-
Robustness: NTA-based resins have been shown to be more robust in the presence of reducing agents like dithiothreitol (DTT) and chelating agents like EDTA, which are sometimes required in lysis and wash buffers to maintain protein stability and prevent degradation.[2]
Quantitative Comparison of IDA and NTA Performance
| Parameter | This compound (IDA) | Nitrilotriacetic Acid (NTA) | Reference |
| Protein Yield | Generally Higher | Generally Lower | [2][3] |
| Protein Purity | Lower | Higher | [2][3][4] |
| Metal Ion Leaching | Higher | Lower | [2][3][4] |
| Binding Specificity | Lower | Higher | |
| Robustness (vs. DTT/EDTA) | Lower | Higher | [2] |
Beyond IMAC: Ion Exchange and Size Exclusion Chromatography
While IMAC is a powerful tool for tagged proteins, Ion Exchange Chromatography (IEX) and Size Exclusion Chromatography (SEC) offer valuable alternatives, particularly for untagged proteins or as subsequent polishing steps to improve purity.
Ion Exchange Chromatography (IEX): Separating by Charge
IEX separates proteins based on their net surface charge.[5] Anion exchangers bind negatively charged proteins, while cation exchangers bind positively charged proteins. The bound proteins are then eluted by changing the pH or increasing the salt concentration of the buffer.
-
Advantages for MS: IEX can be a highly effective method for removing contaminants that have different charge properties than the target protein. It can yield highly pure protein samples suitable for mass spectrometry.
-
Considerations: The buffers used in IEX often contain high salt concentrations, which are incompatible with mass spectrometry.[6] Therefore, a buffer exchange or desalting step is crucial before MS analysis.
Size Exclusion Chromatography (SEC): Separating by Size
SEC, also known as gel filtration, separates proteins based on their size and shape.[7] The chromatography column is packed with porous beads. Larger proteins that cannot enter the pores travel a shorter path and elute first, while smaller proteins that can enter the pores have a longer path and elute later.
-
Advantages for MS: SEC is a gentle purification method that can be performed in a variety of buffers, including those compatible with mass spectrometry (e.g., ammonium acetate or ammonium bicarbonate). It is an excellent final "polishing" step to remove small molecule contaminants and protein aggregates.
-
Considerations: SEC has a limited loading capacity and is not ideal for concentrating dilute samples. The resolution of SEC is also lower than that of affinity or ion exchange chromatography, meaning it is less effective at separating proteins of similar size.
Comparative Overview of Purification Methods for Mass Spectrometry
| Feature | This compound (IDA) | Nitrilotriacetic Acid (NTA) | Ion Exchange (IEX) | Size Exclusion (SEC) |
| Principle | Immobilized Metal Affinity | Immobilized Metal Affinity | Charge-based Separation | Size-based Separation |
| Typical Purity | Moderate | High | High | Moderate to High |
| Typical Yield | High | Moderate | Moderate to High | High |
| MS Compatibility | Moderate (potential metal ion interference) | High | Low (requires desalting) | High (with compatible buffers) |
| Primary Use | High-yield capture of His-tagged proteins | High-purity capture of His-tagged proteins | Capture or polishing of charged proteins | Polishing, buffer exchange, aggregate removal |
Experimental Workflows and Protocols
To provide a practical guide, the following sections detail standardized protocols for protein purification using each of the discussed methods, followed by a general protocol for sample preparation for mass spectrometry.
Experimental Workflow for Protein Purification and Mass Spectrometry Analysis
Caption: A generalized workflow for protein purification and subsequent mass spectrometry analysis.
Protocol 1: His-Tagged Protein Purification using this compound (IDA) Affinity Chromatography
This protocol is a general guideline and may require optimization for specific proteins.
-
Resin Equilibration:
-
Add the desired volume of IDA-Ni²⁺ resin slurry to a chromatography column.
-
Allow the resin to settle and the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
-
Sample Loading:
-
Clarify the cell lysate by centrifugation at >10,000 x g for 30 minutes at 4°C.
-
Apply the clarified lysate to the equilibrated column. For batch binding, incubate the lysate with the resin for 30-60 minutes at 4°C with gentle agitation before packing the column.
-
-
Washing:
-
Wash the column with 10-20 CV of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins. The optimal imidazole concentration in the wash buffer should be determined empirically.
-
-
Elution:
-
Elute the bound protein with 5-10 CV of elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
-
Protocol 2: His-Tagged Protein Purification using Nitrilotriacetic Acid (NTA) Affinity Chromatography
This protocol is similar to the IDA protocol but may require slightly higher imidazole concentrations for elution due to the stronger metal chelation.
-
Resin Equilibration:
-
Equilibrate the NTA-Ni²⁺ resin as described in Protocol 1, using an NTA-specific binding buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
-
Sample Loading:
-
Load the clarified cell lysate onto the equilibrated NTA column as described in Protocol 1.
-
-
Washing:
-
Wash the column with 10-20 CV of NTA wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
-
Elution:
-
Elute the protein with NTA elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect and analyze fractions as described in Protocol 1.
-
Protocol 3: Protein Purification using Ion Exchange Chromatography (IEX)
This protocol is a general guideline for anion exchange chromatography. Conditions will vary depending on the protein's isoelectric point (pI).
-
Resin Equilibration:
-
Equilibrate the anion exchange column with 5-10 CV of a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.5). The pH should be at least one unit above the pI of the target protein.
-
-
Sample Preparation and Loading:
-
Ensure the protein sample is in the low-salt binding buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Load the sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with 5-10 CV of the binding buffer to remove unbound proteins.
-
-
Elution:
-
Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer) over 10-20 CV.
-
Alternatively, a step gradient with increasing salt concentrations can be used.
-
Collect fractions and analyze by SDS-PAGE.
-
Protocol 4: Protein Polishing using Size Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate the SEC column with at least 2 CV of the desired buffer (e.g., PBS or a volatile buffer like 100 mM ammonium acetate for direct MS coupling).
-
-
Sample Preparation and Loading:
-
Concentrate the protein sample to a small volume (typically <5% of the column volume).
-
Inject the concentrated sample onto the equilibrated column.
-
-
Elution:
-
Elute the proteins isocratically with the equilibration buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE.
-
Protocol 5: General Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)
-
Buffer Exchange (if necessary):
-
If the purified protein is in a non-volatile buffer (e.g., containing Tris, salts), exchange it into a volatile buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column or dialysis.
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
-
In-Solution Digestion:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.
-
Add trypsin at a 1:20 to 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt and concentrate the peptides using a C18 StageTip or ZipTip.
-
Elute the peptides in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein Purification and MS Preparation Logic
Caption: A decision-making flowchart for selecting a protein purification strategy for mass spectrometry.
Conclusion: A Strategic Approach to Purity
The optimal protein purification strategy for mass spectrometry is not a one-size-fits-all solution. For His-tagged proteins where the utmost purity is paramount to avoid ambiguity in MS data, NTA affinity chromatography is the superior choice due to its lower metal ion leaching and higher specificity. However, if maximizing protein yield is the primary concern and some level of contamination can be tolerated or removed in subsequent steps, IDA affinity chromatography may be a suitable option.
For untagged proteins or as a means to further enhance the purity of IMAC-purified samples, ion exchange chromatography offers excellent resolving power. Finally, size exclusion chromatography serves as an indispensable polishing step, ensuring the removal of aggregates and small-molecule contaminants, and facilitating buffer exchange into MS-compatible solutions.
By carefully considering the specific requirements of the downstream mass spectrometry analysis and the characteristics of the target protein, researchers can select the most appropriate purification strategy to ensure the generation of high-quality, reliable, and reproducible proteomic data.
References
- 1. waters.com [waters.com]
- 2. cube-biotech.com [cube-biotech.com]
- 3. cube-biotech.com [cube-biotech.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicalpub.com [clinicalpub.com]
A Comparative Analysis of Iminodiacetate Derivatives for Selective Metal Ion Chelation
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Iminodiacetate-Based Chelating Agents
The selective binding of metal ions is a critical aspect of numerous scientific disciplines, from environmental remediation and analytical chemistry to the design of metallodrugs and contrast agents. This compound (IDA) and its derivatives are a cornerstone class of chelating agents, prized for their ability to form stable complexes with a wide range of metal ions. This guide provides a comparative analysis of the metal ion affinity of key this compound derivatives, supported by quantitative binding data and detailed experimental protocols for characterization.
Structural Overview of Key this compound Derivatives
Iminodiacetic acid (IDA) serves as the foundational structure, featuring a secondary amine linked to two carboxymethyl groups. The addition of further carboxymethyl groups to the nitrogen atom gives rise to nitrilotriacetic acid (NTA) and ethylenediaminetetraacetic acid (EDTA), progressively increasing the denticity and, consequently, the coordination potential of the ligand.
Quantitative Comparison of Metal Ion Affinity
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a stronger affinity between the chelating agent and the metal ion. The following table summarizes the log K values for the 1:1 complexes of IDA, NTA, and EDTA with several biologically and environmentally relevant divalent metal ions.
| Metal Ion | Iminodiacetic Acid (IDA) log K₁ | Nitrilotriacetic Acid (NTA) log K₁ | Ethylenediaminetetraacetic Acid (EDTA) log K₁ |
| Cu²⁺ | 10.6 | 13.0 | 18.8 |
| Ni²⁺ | 8.2 | 11.5 | 18.6 |
| Co²⁺ | 7.0 | 10.4 | 16.3 |
| Zn²⁺ | 7.0 | 10.7 | 16.5 |
| Ca²⁺ | 2.6 | 6.4 | 10.7 |
| Mg²⁺ | 2.8 | 5.5 | 8.7 |
Note: Stability constants are pH-dependent and can vary with experimental conditions such as temperature and ionic strength. The values presented are generally accepted literature values for aqueous solutions at approximately 25°C and an ionic strength of 0.1 M.
As the data indicates, there is a clear trend of increasing stability constant with the increasing number of donor groups from IDA to NTA to EDTA for all the tested metal ions. This is a classic example of the chelate effect, where multidentate ligands form more stable complexes than monodentate ligands of similar donor strength. EDTA, being a hexadentate ligand, forms particularly stable complexes with transition metals.
Experimental Protocols for Determining Metal Ion Affinity
The accurate determination of stability constants is paramount for comparing the efficacy of chelating agents. The following are detailed methodologies for three common techniques.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants by monitoring the pH of a solution as a titrant is added.
Methodology:
-
Solution Preparation: Prepare accurate concentrations of the this compound derivative, the metal salt of interest, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH). An inert salt (e.g., KNO₃ or KCl) is added to maintain a constant ionic strength.
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Ligand Protonation Titration: Titrate a solution of the ligand and strong acid with the standard base to determine the protonation constants of the ligand.
-
Metal-Ligand Titration: Titrate a solution containing the ligand, metal ion, and strong acid with the standard base.
-
Data Analysis: The titration data (pH versus volume of base added) is processed using specialized software that employs non-linear least-squares regression to refine the stability constants that best fit the experimental data.
Spectrophotometry
This method is suitable when the formation of a metal-ligand complex results in a change in the solution's absorbance spectrum.
Methodology:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Job's Plot (Method of Continuous Variations): Prepare a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration is constant. The absorbance of each solution is measured at λ_max. A plot of absorbance versus mole fraction will show a maximum at the stoichiometric ratio of the complex.
-
Mole-Ratio Method: Prepare a series of solutions where the concentration of the metal ion is held constant while the concentration of the ligand is varied. A plot of absorbance versus the molar ratio of ligand to metal will show two linear portions that intersect at the stoichiometry of the complex.
-
Calculation of Stability Constant: The stability constant can be calculated from the absorbance data obtained from either method, often using the Benesi-Hildebrand equation or similar models.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a metal ion to a ligand, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Prepare solutions of the metal ion and the this compound derivative in the same buffer to minimize heats of dilution.
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature. Load the ligand solution into the sample cell and the metal ion solution into the titration syringe.
-
Titration: A series of small injections of the metal solution are made into the ligand solution. The heat change associated with each injection is measured.
-
Data Analysis: The raw data (heat per injection versus molar ratio) is integrated and fit to a binding model to determine the binding constant (K_a), enthalpy of binding (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
Conclusion
The choice of an this compound derivative for a specific application depends on the required metal ion affinity and selectivity. EDTA is the chelator of choice for achieving very high stability with a broad range of metal ions. NTA offers a balance of strong chelation and is often used in immobilized metal affinity chromatography (IMAC). IDA, while having lower affinity, can be advantageous in applications requiring milder binding or where competition from other metal ions needs to be minimized. The experimental protocols provided herein offer robust methods for the precise characterization of the binding affinities of these and other chelating agents.
A Comparative Guide to the Performance of Iminodiacetate with Divalent Metal Ions in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Iminodiacetate (IDA), a tridentate chelating agent, is a cornerstone of immobilized metal affinity chromatography (IMAC), a widely used technique for the purification of proteins, particularly those with histidine tags. The performance of an IDA-based resin is critically dependent on the choice of the chelated divalent metal ion. This guide provides a comprehensive comparison of the performance of IDA with four commonly used divalent metal ions: nickel (Ni²⁺), cobalt (Co²⁺), copper (Cu²⁺), and zinc (Zn²⁺). This information is intended to assist researchers in selecting the optimal metal ion for their specific protein purification needs, thereby enhancing yield, purity, and efficiency.
Performance Overview and Key Characteristics
The interaction between the immobilized metal ion on the IDA resin and the target protein, typically through histidine residues, is governed by the coordination chemistry of the metal ion. Each of the four metal ions examined here exhibits distinct characteristics in terms of binding affinity, selectivity, and elution behavior.
Binding Affinity: The strength of the interaction between the metal-IDA complex and the protein generally follows the order: Cu²⁺ > Ni²⁺ > Zn²⁺ > Co²⁺ .[1][2] Copper ions exhibit the strongest binding, which can be advantageous for capturing proteins with low histidine exposure or for ensuring minimal protein loss during washing steps. However, this strong binding may necessitate harsher elution conditions, potentially affecting protein stability.
Selectivity: The selectivity of the metal ion for histidine tags versus other endogenous proteins is a crucial factor for achieving high purity. The general trend for selectivity is: Co²⁺ > Zn²⁺ > Ni²⁺ > Cu²⁺ .[1] Cobalt ions offer the highest specificity, leading to cleaner purifications with fewer contaminating proteins. Copper, due to its high reactivity, tends to bind non-specifically to a broader range of proteins, which may result in lower purity of the target protein.
Metal Ion Leaching: A significant consideration in IMAC is the stability of the metal ion chelation to the IDA ligand. IDA, being a tridentate chelator, holds metal ions less tightly than tetradentate chelators like nitrilotriacetic acid (NTA). This can lead to metal ion leaching during the purification process, which may impact downstream applications. The extent of leaching can be influenced by the specific metal ion and the buffer conditions used.
Quantitative Performance Data
To facilitate a direct comparison, the following tables summarize key quantitative data for the interaction of each divalent metal ion with this compound.
Table 1: Stability Constants of Metal-Iminodiacetate Complexes
The stability constants (log K) quantify the affinity between the metal ion and the this compound ligand in solution. Higher values indicate a more stable complex. The data presented here is collated from various sources and experimental conditions should be considered when making direct comparisons.
| Metal Ion | log K₁ ([M(IDA)]) | log K₂ ([M(IDA)₂]²⁻) | Temperature (°C) | Ionic Strength (M) | Reference |
| Ni²⁺ | 8.2 | 6.1 | 20 | 0.1 | Martell & Smith, 1974 |
| Co²⁺ | 7.0 | 5.1 | 20 | 0.1 | Martell & Smith, 1974 |
| Cu²⁺ | 10.6 | 6.5 | 20 | 0.1 | Martell & Smith, 1974 |
| Zn²⁺ | 7.0 | 5.4 | 20 | 0.1 | Martell & Smith, 1974 |
Note: Stability constants can vary with experimental conditions. The provided data serves as a comparative reference.
Table 2: Typical Performance Characteristics in IMAC
This table provides a qualitative and quantitative overview of the expected performance of IDA resins charged with different divalent metal ions in the context of His-tagged protein purification.
| Metal Ion | Relative Binding Affinity | Relative Selectivity | Typical Dynamic Binding Capacity (mg/mL resin) | Typical Imidazole Elution Conc. (mM) |
| Ni²⁺ | High | Moderate | 10 - 40 | 100 - 250 |
| Co²⁺ | Moderate | High | 5 - 20 | 50 - 150 |
| Cu²⁺ | Very High | Low | 15 - 50 | 200 - 500 |
| Zn²⁺ | Moderate | Moderate-High | 8 - 30 | 80 - 200 |
Note: Dynamic binding capacity is highly dependent on the specific protein, resin matrix, and process conditions. The values provided are typical ranges.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of this compound performance with different metal ions.
Protocol 1: Determination of Metal-Ligand Stability Constants by Potentiometric Titration
This protocol outlines the determination of the stepwise stability constants (K₁ and K₂) for the formation of metal-iminodiacetate complexes.
Materials:
-
Iminodiacetic acid
-
Nitrate or perchlorate salts of Ni²⁺, Co²⁺, Cu²⁺, and Zn²⁺
-
Standardized nitric acid (HNO₃) or perchloric acid (HClO₄) (e.g., 0.1 M)
-
Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Potassium nitrate (KNO₃) or sodium perchlorate (NaClO₄) for maintaining constant ionic strength
-
High-purity water
-
Potentiometer with a glass electrode and a reference electrode
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of iminodiacetic acid of known concentration.
-
Prepare stock solutions of each metal salt of known concentration.
-
Prepare a solution of the background electrolyte (e.g., 1 M KNO₃).
-
-
Titration Setup:
-
Calibrate the electrode system using standard acid-base titrations to determine the standard electrode potential (E⁰) and the Nernstian slope.
-
In the thermostated titration vessel, add a known volume of iminodiacetic acid solution, the background electrolyte to achieve the desired ionic strength (e.g., 0.1 M), and a known amount of standardized strong acid to lower the initial pH.
-
For metal-ligand titrations, add a known volume of the metal salt stock solution to the vessel. The metal-to-ligand ratio is typically varied (e.g., 1:2, 1:5).
-
-
Titration:
-
Titrate the solution with the standardized strong base, recording the pH or potential reading after each addition.
-
Allow the system to reach equilibrium before each reading.
-
-
Data Analysis:
-
Calculate the protonation constants of iminodiacetic acid from the titration data in the absence of the metal ion.
-
Using the protonation constants and the titration data in the presence of the metal ion, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each titration point.
-
Determine the stability constants (K₁ and K₂) by fitting the n̄ vs. [L] data to appropriate complex formation models using specialized software.
-
Protocol 2: Determination of Dynamic Binding Capacity (DBC) of Metal-Charged IDA Resins
This protocol describes how to measure the amount of a target protein that an IDA resin, charged with a specific metal ion, can bind under flow conditions before significant breakthrough of the protein occurs.
Materials:
-
IDA-agarose resin
-
Solutions of NiCl₂, CoCl₂, CuCl₂, and ZnCl₂ (e.g., 100 mM)
-
His-tagged protein standard of known concentration
-
Binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, pH 7.4)
-
Elution buffer (e.g., Binding buffer + 500 mM imidazole, pH 7.4)
-
Chromatography column
-
Chromatography system with a UV detector
-
0.22 µm filters
Procedure:
-
Resin Preparation and Charging:
-
Pack the IDA-agarose resin into a chromatography column.
-
Wash the column with 5 column volumes (CV) of high-purity water.
-
Charge the column by passing 2-3 CV of the desired metal salt solution (e.g., 100 mM NiCl₂) through the column.
-
Wash the column with 5-10 CV of high-purity water to remove excess metal ions.
-
Equilibrate the column with 5-10 CV of binding buffer.
-
-
DBC Measurement:
-
Prepare a solution of the His-tagged protein standard in binding buffer at a known concentration. Filter the solution through a 0.22 µm filter.
-
Set the chromatography system to monitor UV absorbance at 280 nm.
-
Continuously load the protein solution onto the equilibrated column at a defined flow rate.
-
Monitor the UV absorbance of the column effluent. The point at which the absorbance reaches 10% of the initial protein solution's absorbance is typically defined as the 10% breakthrough (Q₁₀).
-
The volume of protein solution loaded until 10% breakthrough is recorded.
-
-
Calculation:
-
Calculate the DBC using the following formula: DBC (mg/mL) = (V₁₀ - V₀) × C / Vc where:
-
V₁₀ = Volume of protein solution loaded at 10% breakthrough (mL)
-
V₀ = Void volume of the column (mL)
-
C = Concentration of the protein solution (mg/mL)
-
Vc = Volume of the packed resin bed (mL)
-
-
-
Repeat for each metal ion.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and the relationships between different components.
Caption: Workflow for immobilized metal affinity chromatography (IMAC).
References
A Comparative Analysis of Iminodiacetate (IDA) Chelating Resins: Binding Capacity and Performance
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating resin is a critical step in the purification of proteins and the removal of metal ions. Iminodiacetate (IDA) resins are a popular choice for immobilized metal affinity chromatography (IMAC) and other applications. This guide provides an objective comparison of the binding capacity and performance of IDA resins against other common chelating resins, supported by experimental data and detailed protocols.
Overview of Chelating Resins
Chelating resins are specialized ion-exchange resins that utilize chelating agents covalently attached to a polymer matrix to bind metal ions with high selectivity.[1] Unlike standard ion exchangers, which primarily rely on electrostatic interactions, chelating resins form more stable, coordinate bonds with metal ions.[2] This property makes them highly effective for applications such as the purification of histidine-tagged proteins, removal of heavy metals from wastewater, and pre-concentration of trace metal ions.[1]
The performance of a chelating resin is largely determined by the nature of its functional group. This guide focuses on this compound (IDA) and compares it with other widely used chelating ligands, namely Nitrilotriacetic acid (NTA) and aminophosphonic acid.
Comparison of this compound (IDA) and Nitrilotriacetic Acid (NTA) Resins
IDA and NTA are two of the most common ligands used in IMAC for the purification of His-tagged proteins.[3][4] The primary difference between them lies in their denticity: IDA is a tridentate ligand, meaning it has three points of attachment to a metal ion, while NTA is a tetradentate ligand with four binding sites.[4][5] This structural difference has significant implications for their performance.
| Feature | This compound (IDA) | Nitrilotriacetic Acid (NTA) | References |
| Structure | Tridentate ligand | Tetradentate ligand | [4][5] |
| Binding Strength | Forms less stable complexes with metal ions | Forms more stable complexes with metal ions | [3][5] |
| Binding Capacity | Often higher practical binding capacity due to greater functional group density | Generally lower metal ion capacity | [3][4][5] |
| Selectivity | Lower selectivity, may lead to more non-specific binding | Higher selectivity for certain metal ions, resulting in purer eluates | [3][5] |
| Metal Leaching | Higher tendency to leach metal ions | Significantly lower metal ion leaching | [3][4] |
| Cost | Generally less expensive | More expensive | [4] |
| Robustness | More sensitive to reducing agents (e.g., DTT) and chelating agents (e.g., EDTA) | More robust in the presence of DTT and EDTA | [3] |
Comparison of this compound (IDA) and Aminophosphonic Resins
While IDA and NTA resins are prominent in protein purification, aminophosphonic resins are often favored for heavy metal removal, particularly in industrial applications.
| Feature | This compound (IDA) | Aminophosphonic Resins | References |
| Primary Affinity | Stronger affinity for transition metals like Cu(II) and Ni(II) | Higher binding capacities for heavy metals such as Pb(II) and Cd(II) | [6] |
| pH Operating Range | Optimal performance in the pH range of 4-6 | Effective across a broader pH range, including highly acidic conditions (pH 1-2) | [6] |
| Binding Mechanism | Forms coordinate bonds through a nitrogen atom and two carboxylate groups | Forms stronger complexes through more acidic phosphonic acid groups | [6] |
Quantitative Binding Capacity Data
The binding capacity of a chelating resin is a measure of the amount of a specific molecule it can bind per unit volume of resin. This critical parameter can be influenced by various factors, including the target molecule, the type of resin, and the experimental conditions.
| Chelating Resin | Target Molecule | Binding Capacity | References |
| This compound (IDA) | Copper (Cu²⁺) | 1.8-2.0 mmol/g | [5] |
| This compound (IDA) | Cadmium (Cd²⁺) | 3.28 mmol/g | [7][8] |
| This compound (IDA) | Copper (Cu²⁺) | 2.36 mmol/g | [7][8] |
| This compound (IDA) | Nickel (Ni²⁺) | 1.69 mmol/g | [8] |
| Nitrilotriacetic Acid (NTA) | 6xHis-tagged protein | Up to 20 mg/mL (guaranteed), with examples up to 55 mg/mL | [9] |
| Nitrilotriacetic Acid (NTA) | 6xHis-tagged proteins | 5-10 mg/mL | [10] |
| Nitrilotriacetic Acid (NTA) | His-tagged protein | > 75 mg/mL | [11] |
| Nickel Chelating Resin | 6xHis-tagged protein | >50 mg/mL | [12] |
| Zinc Chelating Resin | Zinc-binding proteins | >20 mg/mL | [13] |
Experimental Protocols for Determining Binding Capacity
Accurate assessment of binding capacity is essential for optimizing purification protocols and comparing different resins. The two common methods for this are the batch method and the column method.
Batch Method
The batch method is a relatively simple technique for determining the static binding capacity.
-
Resin Preparation: If the resin is supplied in a storage solution, wash it with distilled water to remove the storage buffer.[13]
-
Equilibration: Equilibrate the resin with a suitable binding buffer. The optimal buffer will depend on the target molecule and the resin being used.[13]
-
Sample Incubation: Add a known amount of the resin to a specific volume and concentration of the sample containing the target molecule. Incubate the mixture with gentle agitation for a defined period (e.g., 15-60 minutes) at a controlled temperature.[13]
-
Separation: Separate the resin from the supernatant by centrifugation or filtration.[13][14]
-
Analysis: Measure the concentration of the target molecule in the supernatant. The amount of bound molecule can be calculated by subtracting the unbound amount from the initial total amount.
Column Method (Dynamic Binding Capacity)
The column method is used to determine the dynamic binding capacity, which reflects the resin's performance under flow conditions and is often more relevant for practical applications.[15]
-
Column Packing: Pack a chromatography column with a known volume of the chelating resin.[15]
-
Equilibration: Equilibrate the column by washing it with several column volumes of the binding buffer.[15]
-
Sample Loading: Continuously load the sample containing the target molecule onto the column at a constant flow rate.[15]
-
Fraction Collection: Collect the flow-through in fractions of a defined volume.[15]
-
Breakthrough Analysis: Measure the concentration of the target molecule in each fraction. The dynamic binding capacity is typically reported as the amount of target molecule bound to the resin when the concentration in the flow-through reaches a certain percentage (e.g., 10%) of the initial sample concentration.[16]
-
Elution: After loading, wash the column with the binding buffer to remove any unbound molecules. Then, elute the bound target molecule using an appropriate elution buffer (e.g., a buffer with a lower pH or containing a competing agent like imidazole).[15]
-
Regeneration: After elution, the resin can often be regenerated for reuse by washing with a stripping agent followed by re-equilibration with the binding buffer.[12]
Visualizing Experimental and Logical Relationships
To better understand the processes and factors involved in assessing chelating resin binding capacity, the following diagrams are provided.
Caption: Experimental workflow for determining binding capacity.
Caption: Factors influencing the binding capacity of chelating resins.
References
- 1. Chelating resin - Wikipedia [en.wikipedia.org]
- 2. nmfrc.org [nmfrc.org]
- 3. cube-biotech.com [cube-biotech.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. What Is IDA Chelating Resin? Understanding Structure & Function - Felite™ Resin [felitecn.com]
- 6. Compare IDA to Aminophosphonic Chelating Resin for Metal Ion Removal [felitecn.com]
- 7. Applications of chelating resin for heavy metal removal f... [degruyterbrill.com]
- 8. Applications of chelating resin for heavy metal removal f... [degruyterbrill.com]
- 9. What is the binding capacity of the Ni-NTA Superflow Cartridges? [qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. Nickel NTA Magnetic Agarose Resin (5%) - Creative BioMart [chromatography.creativebiomart.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. bio-rad.com [bio-rad.com]
- 15. sartorius.com [sartorius.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
Comparative Guide to Cross-Reactivity in Iminodiacetate-Purified Proteins
This guide provides a comprehensive comparison of Iminodiacetate (IDA) affinity chromatography with other protein purification techniques, focusing on the implications for subsequent cross-reactivity studies. Experimental data is presented to support the comparisons, and detailed protocols for key assays are provided for researchers, scientists, and drug development professionals.
Introduction to this compound (IDA) Affinity Chromatography
Immobilized Metal Affinity Chromatography (IMAC) is a widely used method for purifying recombinant proteins that have been engineered to include an affinity tag, most commonly a polyhistidine (His) tag.[1][2][3] The principle relies on the ability of histidine residues to form coordination bonds with transition metal ions (like Ni²⁺ or Co²⁺) that are chelated to a solid support matrix.[3][4]
This compound (IDA) is a chelating agent used to immobilize these metal ions. It is a tridentate chelator, meaning it occupies three of the six available coordination sites on the nickel ion, leaving three sites free to interact with the His-tag.[2] This characteristic influences its binding affinity and specificity compared to other chelators.
Comparison of IMAC Chelating Resins
The choice of chelating resin in IMAC directly impacts purity, yield, and the potential for non-specific binding, which can lead to cross-reactivity in downstream applications. The most common alternatives to IDA are Nitrilotriacetic acid (NTA) and Cobalt-based resins.
| Feature | This compound (IDA) | Nitrilotriacetic acid (NTA) | Cobalt-based (e.g., TALON®) |
| Metal Ion | Typically Nickel (Ni²⁺) | Typically Nickel (Ni²⁺) | Cobalt (Co²⁺) |
| Coordination Sites | 3 (Tridentate) | 4 (Tetradentate) | Varies (Optimized Chemistry) |
| Metal Ion Affinity | Lower | Higher, less metal leaching[2] | High, with reduced leaching[5] |
| Binding Capacity | Generally High | High[2] | Moderate to High |
| Binding Specificity | Moderate | Good | High, lower non-specific binding[5] |
| Purity Achieved | Good, but may co-purify host proteins with exposed histidines[2] | High purity (>95%) is achievable[2] | Excellent, often preferred for higher purity applications[5] |
| Elution Conditions | Milder conditions, lower imidazole concentrations | Requires higher imidazole concentrations for elution | Milder elution conditions than Ni-NTA |
| Relative Cost | Lower | Moderate | Higher |
Understanding and Assessing Cross-Reactivity
Cross-reactivity occurs when an antibody, intended to bind a specific target protein (antigen), also binds to other, non-target molecules.[6] In the context of purified proteins, this can arise from two main sources:
-
Contaminants: Co-purified host cell proteins that share structural similarities or epitopes with the target protein.[7]
-
Antibody Specificity: The primary or secondary antibody used in an immunoassay may inherently recognize similar epitopes on unrelated proteins.[8][9]
IMAC, particularly with resins that have lower specificity, can sometimes co-purify host proteins that contain histidine-rich regions, increasing the risk of misleading results in sensitive immunoassays like ELISA and Western Blotting.[2]
Experimental Protocols
Protocol: His-tagged Protein Purification using Ni-IDA
This protocol provides a general framework for purifying a soluble His-tagged protein from E. coli lysate under native conditions. Optimization may be required for specific proteins.
Materials:
-
Ni-IDA agarose resin
-
Chromatography column
-
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Lysozyme, DNase I, and protease inhibitors
Methodology:
-
Lysate Preparation: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Add lysozyme, DNase I, and protease inhibitors. Incubate on ice for 30 minutes. Sonicate the suspension to complete cell lysis and clarify the lysate by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C).
-
Column Equilibration: Add the Ni-IDA resin to a chromatography column and allow it to settle. Wash the resin with 5-10 column volumes of Lysis Buffer to equilibrate it.
-
Protein Binding: Load the clarified lysate onto the equilibrated column. This can be done by gravity flow or using a peristaltic pump. For more efficient binding, a batch incubation method can be used where the lysate is mixed with the resin for 1 hour at 4°C before packing the column.[3]
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. The slightly increased imidazole concentration helps to displace weakly interacting contaminants.
-
Elution: Elute the target protein by applying 5-10 column volumes of Elution Buffer. The high concentration of imidazole competes with the His-tag for binding to the nickel ions, displacing the protein.[2] Collect fractions and analyze them using SDS-PAGE to identify those containing the purified protein.
-
Post-Elution: Pool the fractions containing the pure protein. If necessary, remove the imidazole for downstream applications via dialysis or a desalting column.
Protocol: Assessing Cross-Reactivity by Western Blot
This protocol is used to identify if an antibody cross-reacts with other proteins in a complex mixture (e.g., the host cell lysate) or with contaminants in the purified sample.
Materials:
-
Purified protein and host cell lysate (negative control)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer and blotting apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (specific to the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Protein Separation: Load samples onto an SDS-PAGE gel: Lane 1: Molecular weight marker; Lane 2: Host cell lysate; Lane 3: Purified protein. Run the gel to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of antibodies to the membrane surface.[8]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate the membrane overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 5) to remove unbound secondary antibody.
-
Detection: Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions. Capture the signal using an imaging system.
-
Analysis: A single band at the expected molecular weight in the purified protein lane indicates high specificity. Bands in the host cell lysate lane, or additional bands in the purified protein lane, suggest potential cross-reactivity of the antibody or the presence of immunoreactive contaminants.
Visualizations
Caption: Workflow for Immobilized Metal Affinity Chromatography (IMAC).
Caption: Western Blot workflow for assessing antibody cross-reactivity.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein purification by affinity chromatography [vlabs.iitkgp.ac.in]
- 5. TOP 5 Protein Purification Columns for His-Tagged Proteins [synapse.patsnap.com]
- 6. Cross-reactivity between mammalian proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seracare.com [seracare.com]
A Head-to-Head Comparison of Iminodiacetate (IDA) and Nitrilotriacetic Acid (NTA) Resins for His-tagged Protein Purification
For researchers engaged in the purification of His-tagged proteins, the choice of chromatography resin is a critical determinant of yield, purity, and overall success. Among the various options for Immobilized Metal Affinity Chromatography (IMAC), Iminodiacetate (IDA) and Nitrilotriacetic acid (NTA) are two of the most prevalently used chelating ligands. This guide provides an in-depth comparison of their elution profiles and performance characteristics, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
Key Performance Characteristics: A Tabular Comparison
The selection between IDA and NTA resins often involves a trade-off between protein yield and purity. The fundamental structural differences between the two ligands—IDA being a tridentate chelator and NTA a tetradentate chelator—give rise to distinct performance attributes.[1][2][3][4][5]
| Feature | This compound (IDA) Resin | Nitrilotriacetic Acid (NTA) Resin |
| Chelating Structure | Tridentate (3 coordination sites)[1][3][4] | Tetradentate (4 coordination sites)[1][4][6] |
| Metal Ion Coordination | Weaker, leaving three sites for histidine binding.[3] | Stronger, leaving two sites for histidine binding.[3][6] |
| Binding Capacity | Generally higher.[1][3][7] | Generally lower.[1][7] |
| Protein Purity | Lower, with a higher tendency for non-specific binding.[1][2][7] | Higher, with reduced non-specific binding.[1][7] |
| Metal Ion Leaching | Higher, due to weaker coordination.[1][2][3][4] | Significantly lower, due to stronger coordination.[1][4][7] |
| Resistance to Agents | More sensitive to reducing (e.g., DTT) and chelating (e.g., EDTA) agents.[1][2][7] | More robust in the presence of DTT and EDTA.[1][7] |
| Elution Conditions | Typically requires lower imidazole concentrations for elution.[2][5][7] | Generally requires higher imidazole concentrations for elution. |
| Cost | Generally less expensive.[1][2][7] | Generally more expensive. |
Elution Profile Comparison: Yield vs. Purity
The elution profile of a chromatography run provides a visual representation of protein purification. When comparing IDA and NTA resins, a common observation is that IDA resins may yield a higher total protein amount in the elution fractions, but this often comes at the cost of purity. Conversely, NTA resins tend to yield a sharper, more concentrated peak of the target protein with fewer contaminants.
Quantitative Data Summary:
| Resin Type | Metal Ion Capacity (μmol/mL) | Relative Protein Yield | Relative Purity |
| IDA | >25 (for Ni2+)[7] | Higher | Lower |
| NTA | >15 (for Ni2+)[7] | Lower | Higher |
Note: The binding capacity and yield are highly dependent on the specific protein being purified.[2][7]
Experimental Protocol: Comparative Analysis of IDA and NTA Resins
This protocol outlines a method for a direct comparison of the elution profiles of His-tagged proteins from IDA and NTA resins.
1. Resin Preparation and Charging:
-
Equilibrate both IDA and NTA agarose resins (e.g., 1 mL bed volume each in separate gravity-flow columns) with 5-10 column volumes (CV) of deionized water.
-
Charge the resins by loading 2 CV of a 50 mM solution of the desired metal salt (e.g., NiSO₄).
-
Wash with 10 CV of deionized water to remove unbound metal ions.
2. Column Equilibration:
-
Equilibrate both columns with 5-10 CV of Binding Buffer (50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0).[8][9][10]
3. Sample Loading:
-
Prepare a clarified cell lysate containing the His-tagged protein of interest in the Binding Buffer.
-
Load an equal amount of the clarified lysate onto each column at a flow rate of 0.5-1 mL/min.
4. Washing:
-
Wash each column with 10-20 CV of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
5. Elution:
-
Elute the bound protein with 5-10 CV of Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250-300 mM imidazole, pH 8.0).[1][9][10]
-
Collect fractions of 0.5-1 mL throughout the elution process.
6. Analysis:
-
Measure the protein concentration of each elution fraction (e.g., using a Bradford assay or spectrophotometrically at 280 nm).
-
Analyze the collected fractions (lysate, flow-through, wash, and elution fractions) by SDS-PAGE to assess purity.
-
Plot the protein concentration of the elution fractions against the elution volume to generate and compare the elution profiles.
Visualizing the Process and Logic
Experimental Workflow for Resin Comparison
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. How to choose the right his-tagged purification resin [takarabio.com]
- 4. marvelgent.com [marvelgent.com]
- 5. mclab.com [mclab.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. cube-biotech.com [cube-biotech.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. 3353 - What is the composition of the elution buffer in the Ni-NTA Fast Start Kit? [qiagen.com]
- 10. Elution Buffer for Ni Resin (Powder, 0.5L) from China Manufacturer - Smart-Lifesciences [en.smart-lifesciences.com]
A Comparative Guide to Iminodiacetate and Alternative Chelating Agents in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iminodiacetate (IDA) and its primary alternatives, Nitrilotriacetic acid (NTA) and Tris(carboxymethyl)ethylenediamine (TED), for use in Immobilized Metal Affinity Chromatography (IMAC). The performance and economic aspects of these chelating agents are evaluated to assist researchers in selecting the most suitable method for their specific applications in protein purification and drug development.
Economic and Performance Overview
This compound (IDA) serves as a foundational chelating agent in IMAC, valued for its cost-effectiveness and high protein binding capacity. However, its relatively weak metal ion coordination can lead to lower purity and metal ion leaching. In response to these limitations, alternative chelating agents such as Nitrilotriacetic acid (NTA) and Tris(carboxymethyl)ethylenediamine (TED) have been developed, offering enhanced performance characteristics at a different price point.
NTA, a tetradentate chelating agent, provides stronger metal ion chelation compared to the tridentate IDA, resulting in lower metal ion leakage and higher purity of the eluted protein.[1][2] TED, a pentadentate chelator, offers the most stable metal ion immobilization, further minimizing leaching and non-specific binding.[3] These performance improvements, however, generally come with an increased cost.
The choice between IDA, NTA, and TED often represents a trade-off between cost, yield, and purity. IDA-based resins are generally less expensive and can provide higher yields, making them a suitable option when high purity is not the primary concern.[1][4] Conversely, NTA and TED resins are preferred for applications demanding high purity and stability, such as in structural biology or the production of therapeutic proteins.[5][6]
Quantitative Performance Comparison
The following tables summarize the key performance metrics for IDA, NTA, and TED based on available experimental data. It is important to note that performance can vary depending on the specific protein, the metal ion used, and the experimental conditions.
Table 1: Comparison of Chelating Ligand Properties in IMAC
| Feature | This compound (IDA) | Nitrilotriacetic Acid (NTA) | Tris(carboxymethyl)ethylenediamine (TED) |
| Coordination Sites | 3 (Tridentate)[2] | 4 (Tetradentate)[2] | 5 (Pentadentate)[3] |
| Metal Ion Leaching | Higher[1] | Lower[1] | Extremely Low[3] |
| Binding Specificity | Lower[3] | High[3] | High[3] |
| Purity of Eluted Protein | Generally Lower[2] | Generally Higher[1] | High[3] |
| Binding Capacity | High (>25 µmol Ni²⁺/mL resin)[7] | High (>15 µmol/mL for PureCube NTA Agarose)[7] | Normal[3] |
| Tolerance to EDTA | Low[1] | Moderate (≤ 1 mM EDTA)[3] | High (≥ 10 mM EDTA)[3] |
| Tolerance to DTT | Lower (30% decrease in binding capacity at 10 mM DTT)[7] | Higher (22% decrease in binding capacity at 10 mM DTT)[7] | Not specified |
Table 2: Economic Comparison of IMAC Resins
| Resin Type | Relative Cost | Key Economic Considerations |
| Ni-IDA | Lower[4] | More affordable initial investment. May require additional purification steps, increasing overall process cost and time.[1] |
| Ni-NTA | Moderate | Higher initial cost than IDA, but can lead to cost savings through higher purity and reduced need for subsequent purification steps.[4] |
| Ni-TED | Higher | Highest initial cost. Justified for applications where ultra-high purity and minimal metal contamination are critical, potentially reducing downstream processing costs significantly.[3] |
Experimental Protocols
This section outlines a general experimental workflow for comparing the performance of IDA, NTA, and TED resins for the purification of a His-tagged protein.
Objective:
To evaluate the binding capacity, purity, and yield of a His-tagged protein using Ni-IDA, Ni-NTA, and Ni-TED affinity chromatography resins.
Materials:
-
Ni-IDA, Ni-NTA, and Ni-TED agarose resins
-
Chromatography columns
-
His-tagged protein expressing cell lysate
-
Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
SDS-PAGE analysis reagents and equipment
-
Protein concentration assay kit (e.g., Bradford or BCA)
Methodology:
-
Resin Preparation:
-
Pack three separate chromatography columns with 1 mL of each of the Ni-IDA, Ni-NTA, and Ni-TED resins.
-
Wash each column with 5 column volumes (CV) of deionized water to remove storage solutions.
-
Equilibrate each column with 10 CV of Binding Buffer.
-
-
Sample Loading:
-
Clarify the cell lysate by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
Load an equal amount of the clarified lysate onto each of the three equilibrated columns. Collect the flow-through for analysis.
-
-
Washing:
-
Wash each column with 10 CV of Wash Buffer to remove non-specifically bound proteins. Collect the wash fractions for analysis.
-
-
Elution:
-
Elute the bound His-tagged protein from each column with 5 CV of Elution Buffer.
-
Collect fractions of 1 mL and monitor the protein concentration of each fraction.
-
-
Analysis:
-
Determine the protein concentration of the clarified lysate, flow-through, wash, and elution fractions using a standard protein assay.
-
Analyze the purity of the eluted fractions by SDS-PAGE followed by Coomassie blue staining or Western blot.
-
Calculate the binding capacity of each resin (mg of purified protein per mL of resin).
-
Calculate the yield of the purified protein for each resin.
-
Visualizations
Experimental Workflow for IMAC Resin Comparison
Caption: Experimental workflow for comparing IDA, NTA, and TED resins.
Mechanism of New Delhi Metallo-β-Lactamase-1 (NDM-1) and Inhibition by Chelating Agents
Caption: NDM-1 action and inhibition by a chelating agent like IDA.
Conclusion
The selection of a chelating agent for IMAC is a critical decision that impacts the efficiency, purity, and cost of protein purification. This compound (IDA) offers a cost-effective solution for applications where high yield is prioritized over purity. Nitrilotriacetic acid (NTA) provides a balanced performance with improved purity and reduced metal ion leaching, making it a versatile choice for many research and development applications. For the most demanding applications requiring the highest purity and minimal metal contamination, Tris(carboxymethyl)ethylenediamine (TED) is the superior, albeit more expensive, option.
In the context of drug development, particularly in the design of inhibitors for metalloenzymes like New Delhi Metallo-β-lactamase-1 (NDM-1), the principles of metal chelation by compounds like IDA are being leveraged to develop novel therapeutic agents.[8] Understanding the performance trade-offs of these chelating agents is therefore crucial for both protein purification and the advancement of new drug discovery programs.
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications [absin.net]
- 4. goldbio.com [goldbio.com]
- 5. Immobilized Metal-Ion Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluation of immobilized metal-ion affinity chromatography (IMAC) as a technique for IgG(1) monoclonal antibodies purification: the effect of chelating ligand and support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cube-biotech.com [cube-biotech.com]
- 8. New Delhi metallo-beta-lactamase 1 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of Iminodiacetate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like iminodiacetate are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of this compound and its derivatives, aligning with best practices in laboratory safety and chemical management.
Immediate Safety and Hazard Profile
Before initiating any disposal procedures, it is crucial to be fully aware of the potential hazards associated with this compound. The primary hazards are summarized below. This information is critical for risk assessment and for selecting the appropriate personal protective equipment (PPE).
Table 1: Hazard Summary for Iminodiacetic Acid
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Skin Irritation | Causes skin irritation.[2][3][4][5] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][3][4][5] |
| Eye Irritation | Causes serious eye irritation.[2][3][4][5][6] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4][5] |
| Respiratory Irritation | May cause respiratory irritation.[2][3][5][6] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[2][3][5] |
| Aquatic Toxicity | Some metal complexes, like Copper(II)-iminodiacetate, can be very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach to ensure safety and regulatory compliance. The following protocol outlines the recommended steps for managing this compound waste from collection to final disposal.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine the exact composition of the waste. Is it pure iminodiacetic acid, a salt (e.g., disodium this compound), a solution, or a complex with a metal? The nature of the waste will dictate the appropriate disposal route.
-
Segregate Waste Streams: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions. Do not mix with incompatible materials such as strong oxidizing agents.[2][7][8][9]
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing the appropriate PPE:
3. Waste Collection and Storage:
-
Container: Use a clearly labeled, leak-proof container for collecting this compound waste. The container should be compatible with the chemical.
-
Labeling: The label should clearly state "this compound Waste" and include any other components present in the waste stream.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][7][8] Keep the container tightly closed when not in use.[3][7][8]
4. Disposal Procedure:
-
Consult Local Regulations: Chemical waste disposal regulations can vary significantly. Always consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations to ensure full compliance.[6]
-
Licensed Disposal Company: The most recommended method for the disposal of this compound waste is to use a licensed chemical waste disposal company.[3]
-
Incineration: In some cases, the waste may be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2]
-
Sanitary Sewer Disposal (with caution): For certain derivatives like N-(2-Acetamido)-2-iminodiacetate (ADA) in small quantities and low concentrations, disposal down the sanitary sewer may be permissible.[10] However, this should only be done after explicit approval from your institution's EHS department.
5. Spill Management:
-
Wear appropriate PPE.
-
Sweep up the spilled solid material and place it into a suitable container for disposal.[7][8][9][11]
Experimental Protocol: General Neutralization (for acidic or basic solutions)
While specific experimental protocols for this compound disposal are not widely published, a general neutralization procedure can be applied to aqueous solutions of iminodiacetic acid or its salts before collection for disposal. This should be performed in a fume hood with appropriate PPE.
-
Preparation: Place the container with the this compound solution in a larger secondary container to contain any potential spills. Have a pH meter or pH paper ready.
-
Neutralization:
-
If the solution is acidic, slowly add a dilute base (e.g., 1M sodium hydroxide) while stirring continuously.
-
If the solution is basic, slowly add a dilute acid (e.g., 1M hydrochloric acid) while stirring continuously.
-
-
Monitoring: Monitor the pH of the solution. The goal is to bring the pH to a neutral range (typically between 6 and 8).
-
Collection: Once neutralized, the solution should be transferred to a labeled waste container for disposal according to institutional guidelines.
Important Note: Neutralization can generate heat. Perform the procedure slowly and allow the solution to cool if necessary.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the key steps and decision points for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. Iminodiacetic acid(142-73-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Iminodiacetate
For laboratory professionals engaged in research, development, and scientific exploration, ensuring a safe handling protocol for all chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Iminodiacetate and its derivatives, fostering a secure and productive research environment.
Hazard Overview
This compound and its common forms, such as Diethyl this compound and Iminodiacetic acid, disodium salt, are classified as hazardous materials. Key hazards include:
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]
-
Specific target organ toxicity (single exposure) (Category 3) : May cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Standards/Specifications |
| Eyes/Face | Chemical safety goggles or glasses. A face shield may also be necessary. | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] |
| Hands | Protective gloves.[4] | 29 CFR 1910.138: Hand Protection.[4] Gloves should be inspected prior to use and disposed of properly after.[6] |
| Body | Lab coat or appropriate protective clothing to prevent skin exposure.[5][7] In case of a large spill, a full suit may be required.[7] | Impervious clothing should be selected based on the concentration and amount of the substance at the specific workplace.[6] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated.[5] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[5] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure. The following table outlines the recommended procedures.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[8] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][5][8] Get medical attention if irritation develops or persists.[8] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[3][4] If the individual is not breathing, give artificial respiration.[5][8] Immediate medical attention is required.[1] |
| Ingestion | Do NOT induce vomiting.[4] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[8] Never give anything by mouth to an unconscious person.[4][8] Get medical attention.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Handling and Storage
-
Handling : Always handle in a well-ventilated area.[4][8] Avoid contact with skin and eyes and do not breathe mist, vapors, or spray.[1][4] Wash hands thoroughly after handling.[8]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][9] Store away from incompatible materials such as strong oxidizing agents.[1][4]
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate : Evacuate unnecessary personnel from the area.[3][4]
-
Containment : Use proper personal protective equipment.[5][8] For solid spills, sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[4][5] For liquid spills, soak up with an inert absorbent material (e.g., sand, silica gel).[1]
-
Environmental Protection : Prevent the spill from entering drains or public waters.[4][10]
Disposal Plan
Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7]
-
Waste Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[8]
-
Disposal Method : Dispose of contents/container in accordance with the licensed collector's sorting instructions.[4] One method is to offer surplus and non-recyclable solutions to a licensed disposal company.[6] Another is to remove the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[4]
-
Containers : Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
